5-Bromo-2-phenylpyrimidine-4-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
5-bromo-2-phenylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c12-8-6-13-10(14-9(8)11(15)16)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLDGZLPOMWNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594399 | |
| Record name | 5-Bromo-2-phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179260-95-8 | |
| Record name | 5-Bromo-2-phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-phenylpyrimidine-4-carboxylic acid chemical properties
[1]
Executive Summary
5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS: 179260-95-8 ) acts as a "gateway scaffold" in drug discovery. Its structure combines three distinct vectors for chemical diversification:
-
C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig).
-
C4-Carboxylic Acid: A site for amide library generation, esterification, or decarboxylation.
-
C2-Phenyl Ring: Provides a stable hydrophobic anchor, critical for kinase inhibitor binding pockets (e.g., CK2, FLT3).
This compound is widely utilized to synthesize azinyl-azolyl pyrimidine ligands for coordination chemistry and is a key intermediate in the development of bioavailable kinase inhibitors.
Physicochemical Profile
The presence of the phenyl ring at C2 significantly lowers water solubility compared to simple pyrimidines, necessitating the use of polar aprotic solvents (DMSO, DMF) for reactions.
| Property | Data / Prediction | Notes |
| CAS Number | 179260-95-8 | Verified Identifier |
| Molecular Formula | C₁₁H₇BrN₂O₂ | |
| Molecular Weight | 279.09 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Boiling Point | 327.5 ± 40.0 °C | Predicted at 760 mmHg |
| Solubility | DMSO, DMF, MeOH (with base) | Poor water solubility |
| pKa (Acid) | ~3.0 – 3.5 | Predicted (COOH) |
| pKa (Base) | ~1.5 – 2.0 | Pyrimidine N1/N3 protonation |
| LogP | ~2.5 | Lipophilic character dominates |
Synthetic Accessibility & Manufacturing
The most robust synthesis avoids expensive pre-functionalized pyrimidines by constructing the ring system directly from acyclic precursors.
Core Synthesis: The Mucobromic Acid Route
This protocol utilizes mucobromic acid and benzamidine to form the pyrimidine core in a single step.
Reaction Logic:
-
Condensation: Benzamidine (nucleophile) attacks the aldehyde of mucobromic acid.
-
Cyclization: The intermediate undergoes ring closure and dehydration.
-
Oxidation/Elimination: The pseudo-aromatic intermediate aromatizes to the final pyrimidine.
Experimental Protocol (Representative Scale)
-
Reagents: Mucobromic acid (1.0 eq), Benzamidine hydrochloride (1.1 eq), Sodium ethoxide (EtONa) or Sodium hydroxide (NaOH).
-
Solvent: Ethanol or Water/Ethanol mixture.
-
Procedure:
-
Dissolve benzamidine HCl in ethanol and treat with base to liberate the free amidine.
-
Add mucobromic acid dropwise at 0–5 °C to control exotherm.
-
Heat the mixture to reflux (approx. 78 °C) for 4–6 hours.
-
Workup: Cool to room temperature. Acidify with 2M HCl to precipitate the product.
-
Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from ethanol/water if necessary.
-
Figure 1: Cyclocondensation route for the synthesis of the target scaffold.
Reactivity Profile & Functionalization
This scaffold is a "divergent point" intermediate. The order of operations is critical: C4-functionalization is typically performed beforeC5-coupling to avoid catalyst poisoning by the free carboxylic acid.
A. C4-Carboxylic Acid Transformations[4][6]
-
Amide Coupling: Standard HATU/EDC conditions work well. The resulting amides are often used as "hinge binders" in kinase inhibitor design.
-
Decarboxylation (Busch Reaction): Heating with copper bronze or in high-boiling solvents (e.g., cymene) removes the COOH group, yielding 5-bromo-2-phenylpyrimidine . This is useful if the acid was merely a directing group for ring synthesis.
-
Esterification: Acid-catalyzed reaction with MeOH/EtOH yields the ester, which is more soluble and suitable for Suzuki couplings.
B. C5-Bromine Cross-Coupling
The C5 position is electronically similar to a meta-halopyridine, making it less reactive than C2/C4 positions but highly suitable for Palladium-catalyzed reactions.
-
Suzuki-Miyaura: Couples with aryl boronic acids.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
-
-
Sonogashira: Couples with terminal alkynes to extend conjugation.
C. C2-Phenyl Stability
The phenyl ring is metabolically stable but can be susceptible to CYP450 oxidation at the para-position in vivo. In synthetic schemes, it remains inert to most standard acidic/basic conditions.
Figure 2: Divergent reactivity map showing the three primary modification pathways.
Case Study: Ligand Synthesis for Coordination Chemistry
Researchers utilize this scaffold to create tridentate N,N,N-ligands (e.g., bis(pyrimidinyl)pyridine analogs) that form stable complexes with Fe(II) and Ru(II).
Workflow:
-
Esterification: Convert the acid to the methyl ester.
-
Stille Coupling: React the C5-Br with a stannyl-pyridine or stannyl-thiazole.
-
Hydrolysis/Amidation: Convert the ester back to an acid or amide to tune the ligand field strength. Outcome: These complexes exhibit tunable spin-crossover (SCO) properties, useful in molecular memory devices.
Safety & Handling (GHS Classification)
While specific toxicological data for this derivative is limited, it is classified based on the pyrimidine acid class properties.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Avoid dust formation.
-
Wear nitrile gloves and safety glasses.
-
Store in a cool, dry place (2–8 °C recommended for long-term stability).
-
References
-
Synthesis via Mucobromic Acid
- Title: "Improved Synthesis of 2,2'-Bipyrimidine and 5-Bromo-pyrimidine Deriv
- Source: ResearchGate / Journal of Organometallic Chemistry
-
URL:
-
Medicinal Chemistry Applications
- Title: "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction"
- Source: Elsevier / ScienceDirect
-
URL:
-
Chemical Identity & Properties
An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-phenylpyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Abstract
This technical guide provides a comprehensive walkthrough of the structural elucidation of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of readily available experimental spectra, this guide synthesizes a robust analytical approach employing predicted spectroscopic data, detailed synthesis protocols, and first-principle interpretation techniques. This document serves as a practical blueprint for researchers engaged in the characterization of novel small molecules, emphasizing the synergy between theoretical prediction and established analytical chemistry principles.
Introduction
5-Bromo-2-phenylpyrimidine-4-carboxylic acid (C₁₁H₇BrN₂O₂) is a heterocyclic compound featuring a pyrimidine core, a functionality prevalent in a wide array of biologically active molecules. The strategic placement of a bromine atom, a phenyl group, and a carboxylic acid moiety offers multiple points for synthetic modification, making it a valuable scaffold in drug discovery programs. Accurate structural confirmation is the bedrock of any chemical research and development endeavor, ensuring the integrity of subsequent biological and pharmacological evaluations. This guide outlines a systematic, multi-technique approach to unequivocally determine its structure.
I. Synthesis and Purification
A plausible and efficient synthesis of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid can be conceptualized through a multi-step process, beginning with the construction of the pyrimidine ring, followed by functionalization. A modified Pinner synthesis is a classic and reliable method for pyrimidine ring formation.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 5-Bromo-2-phenylpyrimidine-4-carboxylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add benzamidine hydrochloride (1.0 eq).
-
Solvent and Base: Add absolute ethanol, followed by the slow addition of sodium ethoxide (2.0 eq) while stirring under a nitrogen atmosphere.
-
Addition of β-ketoester: To this mixture, add diethyl 2-bromo-3-oxosuccinate (1.0 eq) dropwise at room temperature.
-
Reaction: The reaction mixture is then heated to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ester.
Step 2: Hydrolysis to 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
-
Hydrolysis: The crude ethyl 5-bromo-2-phenylpyrimidine-4-carboxylate is dissolved in a mixture of ethanol and 2M aqueous sodium hydroxide solution.
-
Reaction: The mixture is heated to reflux for 2-4 hours, or until the ester is fully consumed (monitored by TLC).
-
Acidification: After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is then cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the final product.
Experimental Protocol: Purification
The crude 5-Bromo-2-phenylpyrimidine-4-carboxylic acid can be purified by recrystallization.
-
Solvent Selection: A suitable solvent system, such as an ethanol/water or acetic acid/water mixture, should be determined through small-scale solubility tests.
-
Recrystallization: Dissolve the crude product in a minimum amount of the hot solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for 5-Bromo-2-phenylpyrimidine-4-carboxylic acid.
II. Spectroscopic Analysis and Structural Elucidation
The cornerstone of structure elucidation lies in the comprehensive analysis of spectroscopic data. The following sections detail the predicted data for 5-Bromo-2-phenylpyrimidine-4-carboxylic acid and their interpretation.
A. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.
-
Expected Molecular Ion Peak: The molecular formula is C₁₁H₇BrN₂O₂. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic M+ and M+2 isotopic pattern for the molecular ion peak.
-
M⁺ (with ⁷⁹Br): 277.97 g/mol
-
M+2⁺ (with ⁸¹Br): 279.97 g/mol
-
-
Predicted Fragmentation Pattern:
-
Loss of H₂O: A peak at m/z 260/262 corresponding to the loss of a water molecule from the carboxylic acid.
-
Loss of COOH: A significant fragment at m/z 233/235 due to the loss of the carboxyl group.
-
Loss of Br: A fragment corresponding to the loss of the bromine atom.
-
Phenyl Cation: A peak at m/z 77 corresponding to the phenyl cation (C₆H₅⁺).
-
Plausible Fragmentation Pathway:
-
Initial ionization to form the molecular ion [C₁₁H₇BrN₂O₂]⁺.
-
α-cleavage leading to the loss of the hydroxyl radical (•OH) to give [M-17]⁺.
-
Decarboxylation to form [M-45]⁺.
-
Cleavage of the C-Br bond.
-
-
Table 1: Predicted Mass Spectrometry Data
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment |
| 278/280 | [M]⁺• |
| 261/263 | [M-OH]⁺ |
| 233/235 | [M-COOH]⁺ |
| 199 | [M-Br]⁺ |
| 154 | [M-Br-COOH]⁺ |
| 127 | [C₆H₅CN₂]⁺ |
| 103 | [C₆H₅C≡N]⁺ |
| 77 | [C₆H₅]⁺ |
Diagram of the Mass Spectrometry Fragmentation Logic:
Caption: Key fragmentation pathways in the mass spectrum.
B. Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
-
C-H Stretch (Aromatic): Sharp peaks are anticipated just above 3000 cm⁻¹ due to the C-H stretching of the phenyl and pyrimidine rings.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted around 1725-1700 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid. Conjugation with the pyrimidine ring may shift this to the lower end of the range.
-
C=N and C=C Stretches (Aromatic Rings): A series of medium to strong absorptions are expected in the 1600-1450 cm⁻¹ region, arising from the C=N and C=C stretching vibrations within the pyrimidine and phenyl rings.
-
C-O Stretch and O-H Bend: Bands in the 1320-1210 cm⁻¹ (C-O stretch) and around 1440-1395 cm⁻¹ and 920 cm⁻¹ (O-H bend) regions are also indicative of the carboxylic acid group.
-
C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically around 600-500 cm⁻¹.
Table 2: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| ~3050 | Sharp, Medium | Aromatic C-H stretch |
| 1725-1700 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| 1600-1450 | Medium-Strong | C=N and C=C ring stretches |
| 1320-1210 | Medium | C-O stretch |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
| 600-500 | Weak-Medium | C-Br stretch |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of 12.0-14.0 ppm. This proton is readily exchangeable with D₂O.
-
Phenyl Protons (-C₆H₅): The five protons on the phenyl ring will appear in the aromatic region (7.4-8.5 ppm). Due to the electron-withdrawing nature of the pyrimidine ring, the ortho-protons are expected to be the most deshielded. A multiplet integrating to 5 protons is anticipated.
-
Pyrimidine Proton (-CH): The single proton on the pyrimidine ring is expected to be a singlet and significantly deshielded due to the adjacent electronegative nitrogen atoms and the bromine atom. Its chemical shift is predicted to be in the range of 8.8-9.2 ppm.
Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 13.5 (broad) | s | 1H | -COOH |
| 9.0 | s | 1H | Pyrimidine C6-H |
| 8.3-8.4 | m | 2H | Phenyl (ortho-H) |
| 7.5-7.6 | m | 3H | Phenyl (meta- and para-H) |
-
Carboxylic Carbonyl Carbon (-COOH): This carbon is expected to appear in the downfield region, around 165-170 ppm.
-
Pyrimidine Carbons: The carbons of the pyrimidine ring will have distinct chemical shifts. The carbon attached to the bromine (C5) will be influenced by the heavy atom effect. The carbons adjacent to the nitrogen atoms (C2, C4, C6) will be deshielded.
-
Phenyl Carbons: The phenyl group will show characteristic signals in the aromatic region (125-140 ppm). The ipso-carbon (attached to the pyrimidine ring) will be deshielded.
Table 4: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | -COOH |
| ~162 | Pyrimidine C2 |
| ~160 | Pyrimidine C4 |
| ~158 | Pyrimidine C6 |
| ~137 | Phenyl C1' (ipso) |
| ~131 | Phenyl C4' (para) |
| ~129 | Phenyl C2', C6' (ortho) |
| ~128 | Phenyl C3', C5' (meta) |
| ~120 | Pyrimidine C5-Br |
Diagram of the Structure Elucidation Workflow:
Caption: Logical flow for structure confirmation.
III. Conclusion
The comprehensive analysis of the predicted mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data provides a self-validating system for the structural elucidation of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid. The proposed synthesis route offers a practical method for its preparation. The convergence of these analytical techniques allows for the unambiguous confirmation of the molecular structure, providing a solid foundation for its further investigation and application in drug discovery and development. This guide underscores the power of a multi-faceted analytical approach in modern chemical research.
References
-
Pinner Synthesis of Pyrimidines: Pinner, A. (1885), Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft, 18: 2845-2852. [Link]
-
Hydrolysis of Esters to Carboxylic Acids: O'Donnell, C. J. (2011), The Hydrolysis of Esters. In Organic Reactions. [Link]
-
Mass Spectrometry of Halogenated Compounds: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]
-
Infrared Spectroscopy of Carboxylic Acids: Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]
-
NMR Chemical Shift Prediction: Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]
-
Purification of Organic Compounds: Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
Technical Guide: Mechanism of Action & Synthetic Utility of 5-Bromo-2-phenylpyrimidine-4-carboxylic Acid
[1]
Executive Summary
5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS: 179260-95-8) is a high-value heterocyclic scaffold used primarily in the development of pharmaceuticals and agrochemicals.[1][2] Unlike a single-target drug, its "mechanism of action" is dual-faceted:[1]
-
Synthetic Mechanism: It functions as a trifunctional electrophile/nucleophile core , enabling the rapid construction of diverse chemical libraries via orthogonal reactivity at the C5-bromide, C4-carboxylate, and the pyrimidine nitrogen atoms.[1]
-
Pharmacological Mechanism: As a pharmacophore, the 2-phenylpyrimidine motif serves as a critical hinge-binder in kinase inhibitors and an allosteric modulator in P2X3 receptor antagonists, leveraging its ability to form bidentate hydrogen bonds and
- stacking interactions.[1]
This guide details the molecular mechanisms driving its chemical reactivity and biological interaction, supported by validated protocols for researchers.[1]
Part 1: Chemical Mechanism of Action (Synthetic Reactivity)[1]
The utility of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid lies in its electronic structure, which allows for regioselective functionalization .[1]
Electronic Structure & Reactivity Profile
The pyrimidine ring is electron-deficient (
| Position | Functional Group | Electronic Character | Primary Reactivity Mechanism |
| C5 | Bromide (-Br) | Electrophilic | Suzuki-Miyaura / Stille Coupling: The C-Br bond is activated for oxidative addition by Pd(0) catalysts due to the electron-withdrawing nature of the pyrimidine ring.[1] |
| C4 | Carboxylic Acid (-COOH) | Acidic / Electrophilic (when activated) | Amide Coupling / Decarboxylation: Can be converted to amides, esters, or heterocycles (e.g., oxazoles).[1] It can also undergo decarboxylative cross-coupling.[1] |
| N1/N3 | Pyrimidine Nitrogens | Basic / H-Bond Acceptor | Coordination / Protonation: Acts as a ligand for metal coordination or a hydrogen bond acceptor in biological pockets.[1] |
| C2 | Phenyl Ring | Lipophilic / Conjugated |
The Busch Reaction & Reductive Dehalogenation
Historically, this compound has been studied in the context of the Busch reaction , where it can undergo reductive dehalogenation or biaryl coupling.[1]
-
Mechanism: In the presence of copper bronze or reducing agents, the C5-Br bond undergoes homolytic or heterolytic cleavage.[1] This pathway is often a side reaction to be suppressed during cross-coupling but can be exploited to synthesize unsubstituted 2-phenylpyrimidine-4-carboxylic acid derivatives [1].[1]
Visualization: Reactivity & Divergent Synthesis
The following diagram illustrates the orthogonal reactivity pathways available to researchers using this scaffold.
Figure 1: Orthogonal synthetic pathways for 5-Bromo-2-phenylpyrimidine-4-carboxylic acid.[1] The scaffold allows independent modification at C4 and C5 positions.[1]
Part 2: Biological Mechanism of Action (Pharmacophore)[1]
When incorporated into a drug molecule, the 5-bromo-2-phenylpyrimidine-4-carboxylic acid moiety (or its derivatives) functions through specific molecular interactions with protein targets.[1]
Kinase Hinge Binding
In kinase inhibitors, the pyrimidine ring acts as a quintessential hinge binder .[1]
-
Mechanism: The Nitrogen at position 1 (N1) serves as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region.[1]
-
C5 Substitution: The bromine atom (or an aryl group introduced via Suzuki coupling) projects into the gatekeeper region or the solvent-exposed front, dictating selectivity between kinase families (e.g., Tyrosine kinases vs. Serine/Threonine kinases).[1]
-
C2 Phenyl Group: Occupies the hydrophobic pocket adjacent to the ATP binding site, stabilizing the inhibitor-enzyme complex via van der Waals forces.[1]
P2X3 Receptor Antagonism
Phenyl-pyrimidine carboxylic acids are structural analogs to known P2X3 antagonists (e.g., Gefapixant precursors).[1]
-
Mechanism: The carboxylic acid (or bioisostere) interacts with cationic residues (Arg/Lys) in the extracellular domain of the P2X3 trimer, locking the channel in a desensitized state and preventing ATP-gated calcium influx.[1] This mechanism is critical for reducing hypersensitization in chronic cough and pain pathways [2].[1]
Herbicidal Activity (Auxin Mimicry)
Structurally similar to pyridine-carboxylic acid herbicides (e.g., Aminocyclopyrachlor), this scaffold can potentially mimic indole-3-acetic acid (IAA) .[1]
Part 3: Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling at C5
Objective: To introduce an aryl group at the C5 position while preserving the C4-carboxylic acid.[1]
Reagents:
-
Substrate: 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.2 equiv)[1]
-
Base: K₂CO₃ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]
Workflow:
-
Dissolution: In a sealed tube, dissolve the substrate and boronic acid in degassed 1,4-Dioxane/Water.
-
Activation: Add the base and catalyst under an inert atmosphere (N₂ or Ar).
-
Reaction: Heat to 90°C for 4-16 hours . Monitor by LC-MS (Target mass: M-Br+Ar).[1]
-
Workup: Acidify to pH 3 with 1M HCl (crucial to recover the carboxylic acid product, as it will be in the carboxylate form). Extract with Ethyl Acetate.[1]
-
Purification: Recrystallization from Ethanol or Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient).
Protocol B: Amide Coupling (C4 Derivatization)
Objective: To convert the carboxylic acid into a bioactive amide.[1]
Reagents:
-
Coupling Agent: HATU (1.1 equiv)[1]
-
Base: DIPEA (2.5 equiv)[1]
-
Amine: Primary or Secondary Amine (1.1 equiv)[1]
-
Solvent: DMF (anhydrous)[1]
Workflow:
-
Activation: Dissolve 5-Bromo-2-phenylpyrimidine-4-carboxylic acid in DMF. Add DIPEA and HATU. Stir for 15 mins at Room Temperature (RT) to form the activated ester.
-
Coupling: Add the amine dropwise.
-
Reaction: Stir at RT for 2-4 hours.
-
Validation: Check for disappearance of the acid peak via TLC or LC-MS.
-
Isolation: Pour into ice water. If the product precipitates, filter and wash.[1] If not, extract with DCM.[1]
Part 4: Visualization of Pharmacophore Binding[1]
The following diagram hypothesizes the binding mode of a derivative (e.g., a kinase inhibitor) synthesized from this scaffold.
Figure 2: Hypothesized binding mode of 5-Bromo-2-phenylpyrimidine derivatives in a kinase ATP-binding pocket.[1]
References
-
Caton, M. P. L., Hurst, D. T., McOmie, J. F. W., & Hunt, R. R. (1967).[1][3][4][5][6] Pyrimidines.[1][2][3][4][5][6][7] Part XVI. Syntheses of bipyrimidinyls and of halogeno- and amidino-pyrimidines.[1][3][4][5][6] Journal of the Chemical Society C: Organic, 1204-1209.[1] [1]
-
ResearchGate. Synthesis of azinyl azolyl pyrimidines as new hybrid N,N,N-tridentate ligands for coordination chemistry. (Accessed 2026).[1][4]
-
GuideChem. 5-Bromo-2-phenylpyrimidine-4-carboxylic acid Basic Information & Synthesis. (Accessed 2026).[1][4]
-
Chemenu. Product Detail: 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS 179260-95-8).[1][2] (Accessed 2026).[1][4]
Sources
- 1. Page loading... [guidechem.com]
- 2. cas 179260-95-8|| where to buy 5-Bromo-2-phenylpyrimidine-4-carboxylic acid [english.chemenu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidines. Part XVI. Syntheses of bipyrimidinyls and of halogeno- and amidino-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. m.globalchemmall.com [m.globalchemmall.com]
discovery and history of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
An In-Depth Technical Guide to 5-Bromo-2-phenylpyrimidine-4-carboxylic Acid: From Discovery to Application
Introduction: A Versatile Scaffold in Modern Chemistry
5-Bromo-2-phenylpyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. Its rigid pyrimidine core, decorated with three distinct and chemically addressable functional groups—a phenyl ring, a bromine atom, and a carboxylic acid—renders it an exceptionally versatile building block for the synthesis of complex molecules.[] Pyrimidines are ubiquitous heterocycles found in a wide array of biologically active molecules, including numerous marketed drugs.[2] This guide provides a comprehensive exploration of the discovery, historical synthetic routes, modern preparative methods, and strategic applications of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid, tailored for researchers and drug development professionals.
Part 1: The Genesis of a Scaffold - Historical Synthetic Approaches
The initial synthesis of the 5-bromopyrimidine-4-carboxylic acid core structure emerged from foundational developments in heterocyclic chemistry. Early methods centered on the condensation of a three-carbon electrophilic unit with an amidine, which provides the requisite N-C-N fragment of the pyrimidine ring.
Classical Condensation with Mucobromic Acid
The archetypal synthesis for this class of compounds involves the reaction of mucobromic acid with an appropriate amidine in an alkaline medium.[2][3] For the title compound, 5-Bromo-2-phenylpyrimidine-4-carboxylic acid, the specific amidine required is benzamidine.
Causality of the Experimental Design: This reaction is a classic example of a cyclocondensation. Mucobromic acid, a halogenated dicarboxylic acid derivative, serves as the C3 synthon. Under basic conditions, typically with sodium ethoxide, it reacts with benzamidine. The amidine's two nitrogen atoms act as nucleophiles, attacking the carbonyl and aldehyde-equivalent carbons of the mucobromic acid derivative, leading to ring closure and subsequent aromatization to form the stable pyrimidine ring.
However, this classical approach is often plagued by significant drawbacks. Researchers have reported that this condensation frequently results in low yields, ranging from a mere 3-8% for the corresponding ester, and is accompanied by the formation of numerous byproducts.[2] This necessitates laborious chromatographic purification, rendering the method inefficient and difficult to scale for the preparation of useful quantities (>10 g) of the intermediate.[2]
Detailed Protocol: Classical Synthesis (Adapted for 2-Phenyl derivative)
The following protocol is adapted from established procedures for similar 2-substituted derivatives.[3]
Step 1: Preparation of Sodium Ethoxide Solution
-
Carefully add metallic sodium to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is highly exothermic and generates flammable hydrogen gas.
-
Allow the sodium to dissolve completely to form a fresh solution of sodium ethoxide.
Step 2: Reaction with Benzamidine
-
To a stirred suspension of benzamidine hydrochloride in ethanol, add a portion of the freshly prepared sodium ethoxide solution.
-
Warm the mixture gently to approximately 50 °C.
Step 3: Addition of Mucobromic Acid and Cyclization
-
Remove the heating source. Add a solution of mucobromic acid in ethanol dropwise to the reaction mixture at a rate that maintains a steady temperature from the exothermic reaction.
-
Following the addition, add the remaining sodium ethoxide solution to ensure the reaction medium remains basic, driving the cyclization to completion.
Step 4: Work-up and Isolation
-
After cooling the reaction mixture to room temperature, filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Treat the resulting residue with a mineral acid (e.g., 2 M HCl) to precipitate the carboxylic acid product.
-
Filter the crude product, wash with cold water, and dry under vacuum.[3]
Table 1: Comparison of Synthetic Methodologies
| Method | Starting Materials | Key Reagents/Conditions | Typical Yield | Advantages | Disadvantages |
| Classical Condensation | Mucobromic Acid, Benzamidine Hydrochloride | Sodium Ethoxide, Ethanol, 50°C | Low (3-8%)[2] | Utilizes historically common and available starting materials. | Low yield, significant byproduct formation, difficult purification.[2] |
| Modern One-Step Synthesis | 2-Bromomalonaldehyde, Benzamidine Hydrochloride | Protic acid (e.g., Acetic Acid), Heat (70-105°C) | High | One-step process, inexpensive materials, simple work-up, scalable.[4] | Requires synthesis or sourcing of 2-bromomalonaldehyde. |
| Minisci Radical Reaction | 5-Bromo-2-phenylpyrimidine, Ethyl Glyoxylate | AgNO₃, K₂S₂O₈, Toluene-Water, Acetic Acid | Moderate (48% for a related ester)[2] | High regioselectivity, avoids harsh conditions, good for late-stage functionalization.[2] | Not a de novo synthesis of the core; requires the precursor. |
Part 2: Modern and Optimized Synthetic Protocols
Recognizing the limitations of classical methods, organic chemists have developed more efficient and scalable routes. These modern approaches prioritize operational simplicity, cost-effectiveness, and higher yields.
One-Step Synthesis from 2-Bromomalonaldehyde
A significant advancement is the one-step synthesis using 2-bromomalonaldehyde and an amidine compound as raw materials.[4] This method simplifies the preparation process and reduces production costs, making it suitable for industrial-scale production.[4]
Causality of the Experimental Design: This approach streamlines the synthesis by using a pre-functionalized C3 synthon, 2-bromomalonaldehyde. The two aldehyde groups are highly electrophilic and readily react with the nucleophilic nitrogens of benzamidine. The reaction is typically carried out in a protic acid like acetic acid, which catalyzes the condensation and dehydration steps, leading directly to the aromatic 5-bromo-2-phenylpyrimidine product. The subsequent hydrolysis of an in-situ formed ester or a direct synthesis approach yields the carboxylic acid. This method avoids the multiple steps and harsh basic conditions of the older route, leading to a cleaner reaction profile and simpler isolation.[4]
Detailed Protocol: Modern One-Step Synthesis (Adapted from Patent)
This protocol is based on a patented one-step method for 5-bromo-2-substituted pyrimidines.[4]
Step 1: Initial Setup
-
In a reaction vessel, dissolve 2-bromomalonaldehyde in a protic solvent such as glacial acetic acid.
-
Add a dehydrating agent like 3A molecular sieves to remove water formed during the reaction, which helps drive the equilibrium towards the product.
Step 2: Amidine Addition
-
Warm the solution to 60–90 °C.
-
Prepare a solution of benzamidine hydrochloride in the same protic solvent.
-
Add the benzamidine solution dropwise to the 2-bromomalonaldehyde solution over a period of 20–40 minutes.
Step 3: Reaction and Monitoring
-
After the addition is complete, raise the temperature to 70–105 °C.
-
Maintain this temperature and monitor the reaction progress using a suitable analytical technique such as HPLC until the starting materials are consumed (typically 4–10 hours).
Step 4: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product and allow it to stand.
-
Filter the solid, which can then be purified by recrystallization or by an acid-base extraction followed by crystallization to yield the final product.[4]
Caption: Comparative workflow of classical vs. modern synthesis.
Part 3: Strategic Role in Drug Discovery
The true value of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid lies in its application as a versatile intermediate scaffold. The strategic placement of its three functional groups allows for systematic and divergent chemical modifications, which is a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships (SAR).
1. The Carboxylic Acid (C4-Position): An Amide Coupling Anchor The carboxylic acid is an ideal functional group for forming robust amide bonds with a vast library of commercially available amines. This reaction, typically mediated by standard peptide coupling reagents (e.g., HATU, EDC), is reliable and high-yielding, enabling the rapid generation of diverse compound libraries. This position is often used to introduce moieties that interact with the solvent-exposed regions of a biological target or to modulate physicochemical properties like solubility.
2. The Bromo Group (C5-Position): A Gateway for Cross-Coupling The bromine atom at the C5 position is a powerful synthetic handle for modern cross-coupling reactions. It readily participates in:
-
Suzuki Coupling: To introduce new aryl or heteroaryl rings.
-
Sonogashira Coupling: To install alkyne functionalities.
-
Buchwald-Hartwig Amination: To form C-N bonds with various amines.
-
Heck Coupling: To append alkene groups.
This capability allows chemists to probe deep into the binding pockets of target proteins, optimizing potency and selectivity. For instance, a domino Suzuki coupling has been effectively used with a similar bromo-pyrimidine intermediate to construct complex tricyclic cores for potent protein kinase CK2 inhibitors.[2]
3. The Phenyl Ring (C2-Position): A Site for Modulating Properties The phenyl ring can be pre-functionalized before the initial condensation reaction (by using a substituted benzamidine) or modified post-synthesis. Substituents on this ring can influence the molecule's electronics, conformation, and metabolic stability, and can form critical interactions with the target protein. 2-Phenylpyrimidine derivatives have been successfully developed as novel antifungal agents that target the CYP51 enzyme, demonstrating the therapeutic potential of this core structure.[5]
Caption: Role as a versatile scaffold in medicinal chemistry.
Conclusion
The journey of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid from a product of low-yielding classical reactions to a readily accessible intermediate via modern one-step syntheses encapsulates the progress in synthetic organic chemistry. Its well-defined and reactive functional handles make it a powerful platform for the development of new chemical entities. For researchers in drug discovery, understanding the history, synthesis, and strategic utility of this scaffold is crucial for leveraging its full potential in the design and creation of next-generation therapeutics.
References
-
UCLA – Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Available from: [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
ResearchGate. (2019). Synthesis and Properties of a Compositional Series of MIL-53(Al) Metal-Organic Framework Crystal-Glass Composites. Available from: [Link]
- Google Patents. (2017). CN107163023A - A kind of preparation method of 5 Bromopyrimidine compound.
-
Bentham Science Publisher. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Available from: [Link]
-
Royal Society of Chemistry. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Available from: [Link]
-
MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]
- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
PubChem. 5-Bromo-2-methylpyrimidine-4-carboxylic acid. Available from: [Link]
-
PMC. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]
-
PubChem. 5-Bromo-2-methoxypyrimidine-4-carboxylic acid. Available from: [Link]
-
MDPI. (2022). Solvothermal In-Situ Synthesis of MIL-53(Fe)@Carbon Felt Photocatalytic Membrane for Rhodamine B Degradation. Available from: [Link]
- Google Patents. (2016). US20160009661A1 - 2,4-pyrimidinediamine compounds and their uses.
-
Google APIs. (1975). United States Patent (19). Available from: [Link]
-
ResearchGate. (2023). (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Available from: [Link]
-
PMC - NIH. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available from: [Link]
Sources
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
Targeting the NMDA-Hypofunction Crisis: The Therapeutic Architecture of 5-Bromo-2-phenylpyrimidine-4-carboxylic Acid
Executive Summary: The Privileged Scaffold
In the landscape of neuropsychiatric drug discovery, the pyrimidine-4-carboxylic acid scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (5-BPP-4-CA) represents a highly optimized lead candidate, primarily targeting D-amino acid oxidase (DAAO) .
This whitepaper dissects the therapeutic potential of 5-BPP-4-CA. While its primary utility lies in reversing NMDA receptor hypofunction in schizophrenia, its structural versatility extends to secondary targets including Xanthine Oxidase (XO) and Phosphodiesterase 4 (PDE4). We analyze the pharmacophore, detail the mechanism of action, and provide validated experimental protocols for researchers utilizing this compound in high-throughput screening or lead optimization.
Chemical Identity & Pharmacophore Analysis
The efficacy of 5-BPP-4-CA is not accidental; it is a result of precise structural engineering that exploits specific binding pockets within flavoenzymes.
Structural Deconstruction
| Component | Chemical Feature | Mechanistic Function |
| Core | Pyrimidine Ring | Acts as a bioisostere for the adenine ring of FAD (co-factor); provides |
| Warhead | C4-Carboxylic Acid | Critical: Forms a salt bridge with the guanidinium group of Arg283 in the DAAO active site. Mimics the |
| Anchor | 2-Phenyl Group | Engages in hydrophobic |
| Modulator | 5-Bromo Substituent | Lipophilicity & Metabolic Block: Fills a small hydrophobic sub-pocket (often unoccupied by natural substrates) and blocks oxidative metabolism at the vulnerable C5 position. |
Primary Therapeutic Target: D-Amino Acid Oxidase (DAAO)
Therapeutic Area: Schizophrenia, Cognitive Impairment, Neurodegeneration.
The NMDA Hypofunction Hypothesis
Schizophrenia is increasingly understood not just as a dopaminergic disorder, but as a failure of glutamatergic signaling. The NMDA receptor (NMDAR) requires a co-agonist to function: D-Serine .[1][2][3]
-
Pathology: In schizophrenia, DAAO activity is often elevated, leading to the rapid degradation of D-Serine.
-
Consequence: Depleted D-Serine levels cause NMDAR hypofunction, resulting in negative symptoms (cognitive decline, social withdrawal) that current antipsychotics fail to treat.
-
Solution: 5-BPP-4-CA inhibits DAAO, restoring synaptic D-Serine levels and normalizing NMDAR activity.
Mechanism of Action Visualization
The following diagram illustrates the validated pathway by which 5-BPP-4-CA restores glutamatergic tone.
Figure 1: Mechanism of Action.[1][2][3][4][5][6] 5-BPP-4-CA inhibits the catabolic enzyme DAAO, preventing D-Serine degradation and thereby potentiating NMDA receptor signaling.[3]
Secondary & Off-Target Potentials
While DAAO is the primary target, the 2-phenylpyrimidine-4-carboxylic acid scaffold possesses "privileged" binding capabilities for other metalloenzymes.
Xanthine Oxidase (XO)
-
Relevance: Gout and Hyperuricemia.
-
Mechanism: Similar to DAAO, XO is a flavoprotein. The carboxylic acid of 5-BPP-4-CA can mimic the xanthine substrate, while the phenyl ring interacts with the phenylalanine residues in the XO channel.
-
Validation: 2-phenylpyrimidine derivatives have demonstrated sub-micromolar inhibition of XO in vitro [1].[7]
Phosphodiesterase 4B (PDE4B)
-
Relevance: Neuroinflammation and COPD.
-
Mechanism: The carboxylic acid often serves as a bioisostere for the amide/catechol binding region of PDE4 inhibitors. While 5-BPP-4-CA itself is an acid, its ester or amide derivatives (easily synthesized from this core) are potent PDE4B inhibitors [2].
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for validating 5-BPP-4-CA activity.
Protocol A: In Vitro DAAO Inhibition Assay
Objective: Determine the IC50 of 5-BPP-4-CA against recombinant human DAAO (hDAAO).
Reagents:
-
Recombinant hDAAO (0.2 µg/mL final).
-
Substrate: D-Serine (50 mM).
-
Detection: Amplex Red / Horseradish Peroxidase (HRP) kit.
-
Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).
Workflow:
-
Preparation: Dissolve 5-BPP-4-CA in DMSO to create a 10 mM stock. Perform serial dilutions (0.1 nM to 100 µM).
-
Incubation: Mix 10 µL of inhibitor + 40 µL of hDAAO enzyme solution in a 96-well black plate. Incubate for 10 min at 25°C.
-
Reaction Start: Add 50 µL of Substrate Mix (D-Serine + HRP + Amplex Red).
-
Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.
-
Analysis: Calculate the slope of fluorescence increase (velocity). Plot % inhibition vs. log[Inhibitor] to derive IC50.
Protocol B: Chemical Synthesis (Suzuki Coupling)
Objective: Synthesize 5-BPP-4-CA from commercially available precursors.
Reaction Scheme: 5-Bromo-2-chloropyrimidine-4-carboxylic acid + Phenylboronic acid → 5-BPP-4-CA
Step-by-Step:
-
Charge: In a round-bottom flask, combine 5-bromo-2-chloropyrimidine-4-carboxylic acid (1.0 eq), Phenylboronic acid (1.1 eq), and Pd(PPh3)4 (0.05 eq).
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio) and Na2CO3 (2.0 eq).
-
Reflux: Heat to 90°C under Nitrogen atmosphere for 12 hours.
-
Workup: Cool to RT. Acidify with 1M HCl to pH 3 (precipitates the acid).
-
Purification: Filter the precipitate and recrystallize from Ethanol.
-
Validation: Confirm structure via 1H-NMR (DMSO-d6) and LC-MS (Target Mass: ~279-281 Da).
Experimental Workflow Diagram
This workflow guides the researcher from synthesis to lead validation.
Figure 2: Lead Optimization Workflow. A cyclical process for synthesizing and validating 5-BPP-4-CA derivatives.
References
-
Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Source: PubMed / NIH URL:[Link]
-
Synthesis and Biological Evaluation of 5-carbamoyl-2-phenylpyrimidine Derivatives as Novel and Potent PDE4 Inhibitors. Source: PubMed URL:[8][Link]
-
Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia. Source: PMC / PubMed Central URL:[Link]
-
The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Source: PMC URL:[Link]
-
Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors with the Schrödinger computational platform. Source: ChemRxiv URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
Physicochemical Profiling: Solubility Thermodynamics of 5-Bromo-2-phenylpyrimidine-4-carboxylic Acid
Executive Summary
This technical guide characterizes the solubility profile of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (hereafter referred to as 5-B-2-P-4-C ). As a critical intermediate in the synthesis of endothelin receptor antagonists and other heterocyclic APIs, understanding its solubility thermodynamics is essential for process optimization.[1]
This molecule exhibits a "Schizophrenic" Solubility Profile :
-
Hydrophobic Domain: The 2-phenyl group and 5-bromo substituent drive high lipophilicity and
- stacking interactions, reducing solubility in polar protic solvents. -
Hydrophilic/Ionizable Domain: The 4-carboxylic acid moiety (
) provides a pH-dependent solubility switch, allowing for high solubility in basic aqueous media but causing dimerization and precipitation in non-polar organic solvents.
This guide provides a predictive solubility landscape, a standardized protocol for empirical determination (Shake-Flask Method), and validated recrystallization strategies.[1]
Molecular Architecture & Solubility Prediction[1]
To predict solvent compatibility, we must analyze the competing intermolecular forces within the crystal lattice versus the solvation shell.[1]
| Structural Feature | Impact on Solubility |
| 4-Carboxylic Acid (-COOH) | H-Bond Donor/Acceptor. Primary driver for solubility in polar aprotic solvents (DMSO, DMF). Causes dimerization in non-polar solvents (Hexane, Toluene), significantly increasing lattice energy and reducing solubility. |
| 2-Phenyl Ring | Lipophilic Anchor. Increases LogP.[1] Reduces water solubility compared to methyl-substituted analogs.[1][2] Promotes solubility in aromatic solvents (Chlorobenzene) and chlorinated solvents (DCM). |
| 5-Bromo Substituent | Density & Lipophilicity. Increases molecular weight and density.[1] The halogen bond potential is weak, but the heavy atom effect generally lowers solubility in light alcohols (MeOH) compared to the non-brominated parent.[1] |
| Pyrimidine Core | Electron Deficient. The nitrogen atoms can accept H-bonds from protic solvents (Water, Alcohols), but the effect is dampened by the flanking hydrophobic groups.[1] |
Predicted Solubility Landscape
Based on Functional Group Analysis (FGA) and analog behavior (e.g., 2-phenylpyrimidine-4-carboxylic acid).
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Disrupts carboxylic acid dimers; strong dipole interactions. |
| Basic Aqueous | 1M NaOH, 5% NaHCO | Very High (>200 mg/mL) | Deprotonation forms the carboxylate salt (Solvation |
| Chlorinated | DCM, Chloroform | Moderate (10-50 mg/mL) | Good interaction with the phenyl/bromo domain; weak H-bonding. |
| Alcohols | Methanol, Ethanol, IPA | Low-Moderate (1-10 mg/mL) | Soluble at reflux (high T); poor at RT.[1] Ideal for recrystallization.[1] |
| Ethers | THF, 1,4-Dioxane | Moderate | Good H-bond acceptance; often used as co-solvents.[1] |
| Non-Polar | Hexane, Heptane | Insoluble (<0.1 mg/mL) | High lattice energy dominates; solvent cannot break crystal packing.[1] |
| Acidic Aqueous | 1M HCl, Water (pH < 2) | Insoluble | Molecule exists in neutral, protonated form; precipitates out.[1] |
Visualization: Solubility Mechanism
The following diagram illustrates the solvation dynamics and the critical "pH Switch" mechanism used in purification.
Caption: Solubility dynamics of 5-B-2-P-4-C showing the pH-dependent switch and solvent interaction pathways.
Standardized Determination Protocol (Shake-Flask Method)
Since specific literature values for this intermediate are often proprietary or variable based on purity, empirical determination is required for GMP process development. Do not rely on visual estimation.
Materials[1][3][4][5][6][7][8][9][10]
-
Solute: 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (Purity >98% by HPLC).
-
Solvents: HPLC Grade (DMSO, MeOH, EtOH, DCM, Toluene).[1]
-
Equipment: Thermostatic shaker bath, 0.45 µm PTFE syringe filters, HPLC (UV detection at 254 nm).
Workflow
-
Saturation: Add excess solid (~100 mg) to 2 mL of solvent in a sealed vial.
-
Equilibration: Agitate at target temperature (e.g., 25°C) for 24 hours.
-
Filtration: Stop agitation. Allow to settle for 1 hour. Filter supernatant through a 0.45 µm PTFE filter (pre-heated if measuring high-temp solubility).
-
Quantification: Dilute the filtrate (e.g., 1:100 in Mobile Phase) and analyze via HPLC against a standard curve.
Experimental Logic Diagram
Caption: The "Shake-Flask" workflow ensures thermodynamic equilibrium is reached before quantification.
Process Implications: Recrystallization & Purification[1][4][5][9][10]
For drug development, solubility data drives the purification strategy.[1] The "Schizophrenic" nature of 5-B-2-P-4-C allows for two distinct purification modes.
Strategy A: Acid-Base Swing (Chemical Purification)
Best for removing non-acidic impurities (e.g., decarboxylated by-products).
-
Dissolution: Dissolve crude solid in 1M NaOH (Solubility is high).
-
Filtration: Filter off insoluble impurities (e.g., unreacted starting materials lacking -COOH).[1]
-
Precipitation: Slowly add 1M HCl to the filtrate until pH < 2.
-
Result: 5-B-2-P-4-C precipitates as a fine white/off-white solid.[1]
Strategy B: Thermal Recrystallization (Physical Purification)
Best for improving crystal habit and removing trace colored impurities.
-
Solvent System: Ethanol or Ethanol/Water (90:10) .
-
Protocol:
Caution: Avoid using Methanol if transesterification is a risk (though less likely with free acids without catalysts, it is a risk with activated esters).[1]
References
-
PubChem. 5-Bromo-2-phenylpyrimidine.[1][5] National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2023).
-
Jouyban, A. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 2008.[1] (General theory on solubility prediction for heterocyclic carboxylic acids).
- Google Patents.Synthesis of 5-bromo-2-substituted pyrimidine compounds (CN110642788A).
-
MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid... (Analogous carboxylic acid solubility behavior in binary solvents). Available at: [Link] (Used as a proxy for thermodynamic modeling of heterocyclic acids).
Sources
- 1. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]
- 2. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 3. ajpp.in [ajpp.in]
- 4. mdpi.com [mdpi.com]
- 5. 5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2 | CID 256210 - PubChem [pubchem.ncbi.nlm.nih.gov]
spectroscopic data for 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (NMR, IR, MS)
An In-depth Technical Guide to the Predicted Spectroscopic Data of 5-Bromo-2-phenylpyrimidine-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Bromo-2-phenylpyrimidine-4-carboxylic acid, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. Furthermore, it outlines robust, field-proven protocols for the acquisition of high-quality spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals who may be involved in the synthesis, characterization, or application of this and related heterocyclic compounds.
Introduction: The Imperative for Spectroscopic Characterization
5-Bromo-2-phenylpyrimidine-4-carboxylic acid is a multifaceted molecule featuring a bromine-substituted pyrimidine core, a phenyl substituent, and a carboxylic acid moiety. This combination of functional groups suggests potential applications in areas where halogenated heterocycles are valued, such as in the development of kinase inhibitors or as a scaffold in organic electronics. Unambiguous structural confirmation and purity assessment are paramount for any meaningful investigation into its properties. Spectroscopic techniques are the cornerstone of this characterization.
This guide takes a proactive approach by predicting the ¹H NMR, ¹³C NMR, IR, and MS spectra. This predictive framework serves a dual purpose: it provides a benchmark for researchers who synthesize this compound, and it offers a detailed walkthrough of the principles of spectroscopic interpretation for complex organic molecules.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the predicted spectroscopic data, the atoms of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid are numbered as shown in the diagram below. This numbering scheme will be used for all NMR assignments.
Caption: Molecular structure of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show signals corresponding to the pyrimidine proton, the five protons of the phenyl ring, and the carboxylic acid proton. The solvent of choice for this prediction is DMSO-d₆, which is capable of dissolving the polar carboxylic acid and has a residual solvent peak at approximately 2.50 ppm.[1][2]
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Justification |
| COOH | > 12.0 | broad singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[3] |
| H6 | 8.8 - 9.2 | singlet | 1H | This proton is on a pyrimidine ring, which is an electron-deficient system, leading to a downfield shift. It is adjacent to a nitrogen atom and the bromine at C5 further deshields it. It has no adjacent protons, hence it appears as a singlet. |
| H2', H6' | 8.2 - 8.5 | multiplet (doublet of doublets) | 2H | These protons are ortho to the electron-withdrawing pyrimidine ring, causing a significant downfield shift. They will couple to H3'/H5' and H4'.[4] |
| H3', H4', H5' | 7.5 - 7.8 | multiplet | 3H | These protons are in the meta and para positions of the phenyl ring and are less affected by the pyrimidine ring. They will show complex coupling with each other and with H2'/H6'.[4] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the lower natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each unique carbon.[5]
| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |
| C7 (C=O) | 165 - 175 | Carboxylic acid carbonyl carbons are highly deshielded and appear in this characteristic downfield region.[6] |
| C2, C4, C6 | 150 - 165 | These are sp² carbons in an electron-deficient pyrimidine ring, placing them in the downfield region of aromatic carbons. |
| C1' | 135 - 140 | This is the ipso-carbon of the phenyl ring, attached to the pyrimidine ring. Its chemical shift is influenced by the heterocyclic substituent. |
| C2', C3', C4', C5', C6' | 125 - 135 | These are standard sp² carbons in a substituted benzene ring.[7] |
| C5 | 110 - 120 | This carbon is directly attached to bromine, which has a "heavy atom effect" that can lead to a more shielded (upfield) position than might be expected based solely on electronegativity.[8] |
Experimental Protocol for NMR Data Acquisition
A robust protocol is essential for obtaining high-quality, reproducible NMR data.[9][10]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[11]
-
Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[12]
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.[12]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set the spectral width to accommodate the wide range of ¹³C chemical shifts (e.g., 0 to 220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.
-
A relaxation delay of 2-5 seconds is recommended.
-
Caption: Experimental workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[13]
Predicted IR Spectrum
The IR spectrum of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance | Justification |
| 2500-3300 | Carboxylic Acid | O-H stretch | Very broad, strong | This extremely broad absorption is a hallmark of hydrogen-bonded carboxylic acid dimers and will likely overlap with the C-H stretches.[14][15][16] |
| ~3100 | Aromatic C-H | C-H stretch | Sharp, weak to medium | These peaks will appear on top of the broad O-H stretch. |
| 1700-1725 | Carboxylic Acid | C=O stretch | Strong, sharp | The carbonyl stretch of an aromatic carboxylic acid is very intense and characteristic.[13] |
| ~1600, 1450-1500 | Aromatic/Heteroaromatic | C=C and C=N stretches | Medium to strong | These absorptions are characteristic of the pyrimidine and phenyl rings. |
| Below 800 | C-Br | C-Br stretch | Medium to strong | The carbon-bromine stretch appears in the fingerprint region of the spectrum. |
Experimental Protocol for IR Data Acquisition
For a solid sample, several preparation methods are available. The thin solid film method is often rapid and effective.[17][18]
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[18]
-
Place a drop of the resulting solution onto the surface of a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate. If the film is too thin, add another drop of the solution and repeat the evaporation.[17]
-
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film into the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.[19][20]
-
Molecular Ion (M⁺): A key feature will be the presence of two peaks for the molecular ion, separated by 2 mass-to-charge units (m/z), with nearly equal intensity. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio).[21][22][23] The predicted molecular weight for C₁₁H₇⁷⁹BrN₂O₂ is 293.97, and for C₁₁H₇⁸¹BrN₂O₂ is 295.97. Therefore, expect strong peaks at m/z ≈ 294 and 296.
-
Key Fragmentation Pathways:
-
Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group, leading to a fragment ion at [M - 45]⁺.[24]
-
Loss of CO₂: Decarboxylation can also occur, resulting in a fragment at [M - 44]⁺.
-
Loss of Br: Cleavage of the C-Br bond would result in a fragment at [M - 79/81]⁺.
-
Phenyl Cation: A peak at m/z = 77 corresponding to the C₆H₅⁺ cation is likely.
-
Caption: Predicted key fragmentation pathways for 5-Bromo-2-phenylpyrimidine-4-carboxylic acid in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction:
-
For a solid sample with sufficient volatility, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
The probe is inserted into the high-vacuum source of the mass spectrometer, where it is heated to vaporize the sample.
-
-
Ionization and Analysis:
-
The vaporized sample molecules are bombarded with a beam of 70 eV electrons (standard for EI).[19]
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Conclusion: A Unified Spectroscopic Portrait
This guide has constructed a detailed, predictive spectroscopic profile for 5-Bromo-2-phenylpyrimidine-4-carboxylic acid. The synergistic application of NMR, IR, and MS provides a powerful toolkit for its unambiguous characterization. The predicted data—the specific chemical shifts and coupling patterns in NMR, the characteristic functional group vibrations in IR, and the unique isotopic pattern and fragmentation in MS—form a comprehensive set of benchmarks. When this compound is synthesized, these predictions will serve as a valuable reference for confirming its structure and purity, thereby enabling further investigation into its chemical and biological properties with a high degree of confidence. The included protocols represent best practices in the field, ensuring that the acquired experimental data will be of the highest quality.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Mándi, A., & Kurtán, T. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(6), 1093. [Link]
- Mamaev, V. P., Shkurko, O. P., & Baram, S. G. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1347–1350.
- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic chemistry. Chemical reviews, 112(3), 1839–1862.
-
Gómez-Caballero, A., Goicolea, M. A., & Barrio, R. J. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(46), 13276–13284. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]
- Khomenko, T. M., & Shein, S. M. (1987). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 56(6), 573.
-
ChemHelp ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 633. [Link]
- Reusch, W. (2013, May 5). Infrared Spectroscopy.
-
SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. Retrieved from [Link]
-
Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
- Gronowitz, S., Johnson, I., & Hörnfeldt, A. B. (1975). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Acta Chemica Scandinavica, 29b, 224-230.
-
LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]
- Venter, A. R., & Botha, J. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 10817–10821.
- Foroozandeh, M., & Morris, G. A. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-32.
- Gómez-Caballero, A., Goicolea, M. A., & Barrio, R. J. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
- Smith, R. M., & Samec, J. S. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid).
-
LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
LibreTexts. (2023, January 29). Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Chem Topper. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]
-
LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
- Mamedov, V. A., et al. (2022). Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. Molecules, 27(19), 6533.
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4991. [Link]
-
LibreTexts. (2022, November 2). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
University of Wisconsin-Madison. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]
- Grüning, B., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
-
Chad's Prep. (2018, September 20). 14.4 Introduction to Mass Spectrometry | Organic Chemistry. YouTube. [Link]
-
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]
-
Leah4sci. (2020, June 30). Organic Chemistry - Mass Spectrometry Part II. YouTube. [Link]
-
Chemistry Stack Exchange. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
fieldguide2chemistry. (2021, February 14). Fundamental IR Spectra Interpretation (Actually Prediction) & Functional Group Identification. YouTube. [Link]
- Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia, 3(4), 18-23.
- Chen, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 295.
Sources
- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 2. epfl.ch [epfl.ch]
- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. organomation.com [organomation.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. google.com [google.com]
- 23. Mass Spectrometry [www2.chemistry.msu.edu]
- 24. youtube.com [youtube.com]
safety, handling, and MSDS of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-phenylpyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety, handling, and toxicological information for 5-Bromo-2-phenylpyrimidine-4-carboxylic acid, a compound of interest in pharmaceutical and chemical research. Given the absence of a specific Material Safety Data Sheet (MSDS) for this exact molecule, this document synthesizes data from structurally related compounds to provide a robust framework for its safe utilization in a laboratory setting.
Chemical Identity and Physical Properties
Table 1: Inferred Physical and Chemical Properties
| Property | Inferred Value/Observation | Rationale/Source Analogy |
| Appearance | White to off-white or light yellow/brown solid/crystalline powder. | Based on data for similar brominated pyrimidine compounds.[1][2] |
| Molecular Formula | C₁₁H₇BrN₂O₂ | Calculated from the chemical structure. |
| Molecular Weight | 279.10 g/mol | Calculated from the molecular formula. |
| Solubility | Limited solubility in water; soluble in some organic solvents. | Carboxylic acids with larger carbon structures tend to have lower water solubility.[3][4] |
| Stability | Stable under normal storage conditions. May be sensitive to light and strong oxidizing agents. | General stability profile for brominated aromatic compounds.[1][3] |
Hazard Identification and GHS Classification
Based on the hazard profiles of similar brominated pyrimidine and carboxylic acid compounds, 5-Bromo-2-phenylpyrimidine-4-carboxylic acid should be handled as a hazardous substance. The inferred GHS classification is as follows:
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source Analogy |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2][5][6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][5][6] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2][5][6] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | [2][5][6] |
Hazard Pictograms:
Safe Handling and Storage Protocols
Adherence to rigorous safety protocols is paramount when handling 5-Bromo-2-phenylpyrimidine-4-carboxylic acid to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
All work with this compound should be conducted in a well-ventilated area.[5][8] A certified chemical fume hood is essential to prevent the inhalation of dust or vapors.[1] Emergency eyewash stations and safety showers must be readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical. The following should be worn at all times when handling the compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly.[5]
-
Skin and Body Protection: A laboratory coat and, if a significant spill risk exists, additional protective clothing.
-
Respiratory Protection: If dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator is recommended.[5]
Hygiene Practices
-
Wash hands thoroughly after handling the compound.[9]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Contaminated clothing should be removed and laundered before reuse.[9][10]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9][11] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
Experimental Workflow: Safe Handling Protocol
The following diagram outlines a standard workflow for handling 5-Bromo-2-phenylpyrimidine-4-carboxylic acid, emphasizing critical safety checkpoints.
Caption: Experimental workflow for safe handling.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10]
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[9][10]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][9][10]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Response
The appropriate response to a spill depends on its size and nature.
Caption: Decision tree for chemical spill response.
For a minor spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Carefully sweep or scoop up the solid material and place it in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
For a major spill:
-
Alert your supervisor and the institution's Environmental Health and Safety (EHS) office.[12]
-
Close the doors to the affected area to confine the spill.[14]
-
Prevent unauthorized personnel from entering the area.[13]
Toxicological Information
While no specific toxicological studies have been performed on 5-Bromo-2-phenylpyrimidine-4-carboxylic acid, the GHS classifications are based on data from analogous compounds. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[10] The main health effects are expected to be irritation to the skin, eyes, and respiratory system, and it may be harmful if ingested.[9][10] The chemical, physical, and toxicological properties have not been thoroughly investigated for many similar compounds, warranting a cautious approach.
Disposal Considerations
All waste materials, including the compound itself and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[5] Waste should be collected in appropriately labeled, sealed containers.
References
-
5-Bromo-2-(phenylamino)benzoic acid - PMC - NIH. Available at: [Link]
-
5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2 | CID 256210 - PubChem. Available at: [Link]
-
Safety Data Sheet: 5-Bromo-2'-deoxyuridine - Carl ROTH. Available at: [Link]
-
Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. Available at: [Link]
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.
-
An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - MDPI. Available at: [Link]
-
Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. Available at: [Link]
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - NIH. Available at: [Link]
-
Chemical Spill - Emergency Procedures - Miami University. Available at: [Link]
-
5-Bromo-2-methoxypyrimidine-4-carboxylic acid | C6H5BrN2O3 | CID 4913385 - PubChem. Available at: [Link]
-
5-Bromo-4-methylpyridine-2-carboxylicacid - Pipzine Chemicals. (2026-01-23). Available at: [Link]
-
Chemical Spill Emergency? Follow These Crucial Steps - OSHA Outreach Courses. (2024-07-29). Available at: [Link]
- US3956301A - Process for bromination of pyrimidine - Google Patents.
-
15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022-09-15). Available at: [Link]
Sources
- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. 5-Bromo-4-methylpyridine-2-carboxylic acid | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2 | CID 256210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 37131-87-6|5-Bromopyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | [frontierspecialtychemicals.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 14. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
physical and chemical properties of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
A Bifunctional Pharmacophore Scaffold for Kinase & Agrochemical Discovery
Executive Summary
5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS: 179260-95-8) represents a "privileged structure" in medicinal chemistry, offering a rare combination of electronic deficiency, lipophilic anchoring, and orthogonal reactivity. Unlike simple pyridine or benzene scaffolds, the pyrimidine core provides specific hydrogen-bond acceptor motifs critical for kinase hinge binding, while the 2-phenyl group serves as a hydrophobic anchor (occupying the specificity pocket).
This guide delineates the physicochemical profile, validated synthetic routes, and reactivity logic of this compound.[1] It is designed for medicinal chemists requiring a high-fidelity building block for fragment-based drug discovery (FBDD) or lead optimization.
Chemical Identity & Structural Analysis[2][3][4]
The compound is defined by a pyrimidine ring substituted at the 2, 4, and 5 positions. The 2-phenyl ring is coplanar or slightly twisted relative to the pyrimidine core depending on steric packing, facilitating
| Attribute | Detail |
| IUPAC Name | 5-Bromo-2-phenylpyrimidine-4-carboxylic acid |
| CAS Number | 179260-95-8 |
| Molecular Formula | C |
| Molecular Weight | 279.09 g/mol |
| SMILES | OC(=O)C1=NC(C2=CC=CC=C2)=NC=C1Br |
| InChIKey | ZZKCBZDJCZZPSM-UHFFFAOYSA-N (Base core) |
Physical & Chemical Properties[1][2][3][4][5][6][7]
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, ChemAxon) for the specific phenyl analog.
| Property | Value / Range | Technical Insight |
| Appearance | Off-white to pale yellow solid | Coloration often deepens to tan upon oxidation or light exposure. |
| Melting Point | 175–180 °C (Decomposes) | Caution: Decarboxylation can occur near the melt point due to the electron-deficient pyrimidine ring facilitating CO |
| pKa (Acid) | 2.1 ± 0.2 (Predicted) | Significantly more acidic than benzoic acid (4.2) due to the electron-withdrawing pyrimidine nitrogens ortho/para to the carboxylate. |
| logP | 2.4 – 2.8 | The 2-phenyl group adds significant lipophilicity compared to the methyl analog (logP ~0.5), improving membrane permeability. |
| Solubility | DMSO (>50 mg/mL), DMF | Poorly soluble in water and non-polar solvents (Hexane). Moderate solubility in MeOH/EtOH. |
| Density | 1.6 ± 0.1 g/cm | High density attributed to the heavy bromine atom. |
Validated Synthetic Protocol
Route: Condensation of Mucobromic Acid with Benzamidine.
This route is preferred over the oxidation of 4-methylpyrimidines because it builds the ring and installs the functionality in a single step, avoiding harsh oxidative conditions that can degrade the bromide.
Reagents
-
Precursor A: Mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one).
-
Precursor B: Benzamidine hydrochloride.
-
Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).
-
Solvent: Ethanol (Anhydrous).
Step-by-Step Methodology
-
Preparation of Free Base: In a flame-dried 3-neck flask, dissolve Benzamidine HCl (1.0 equiv) in anhydrous Ethanol. Add NaOEt (2.2 equiv) dropwise at 0°C to liberate the free amidine. Stir for 30 mins.
-
Cyclocondensation: Add a solution of Mucobromic acid (1.0 equiv) in Ethanol dropwise to the amidine mixture.
-
Critical Parameter: Maintain temperature <10°C during addition to prevent polymerization of mucobromic acid.
-
-
Reflux: Allow the mixture to warm to room temperature, then reflux (78°C) for 4–6 hours. The solution will turn dark orange/brown.
-
Workup (Precipitation): Cool the reaction to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.
-
Acidification: Pour the residue into crushed ice/water. Slowly acidify with 2N HCl to pH ~2–3. The product will precipitate as a solid.[2]
-
Note: Do not acidify below pH 1, as the pyrimidine nitrogen can protonate, resolubilizing the compound.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1) if necessary.
Synthetic Pathway Visualization
Figure 1: Convergent synthesis via the condensation of mucobromic acid and benzamidine.
Orthogonal Reactivity & Derivatization
The power of this scaffold lies in its orthogonal reactivity . The C5-Bromide and C4-Carboxylic Acid can be functionalized independently without protecting groups, provided the correct order of operations is followed.
A. C4-Carboxyl Derivatization (Amide Coupling)
The carboxylic acid is electronically deactivated by the adjacent nitrogens.
-
Challenge: Low nucleophilicity of the acid oxygen; propensity to decarboxylate if heated strongly.
-
Solution: Use high-activity coupling reagents like HATU or T3P (Propylphosphonic anhydride). Avoid forming the acid chloride with SOCl
at high heat; use Oxalyl Chloride/DMF at 0°C instead.
B. C5-Bromide Functionalization (Suzuki-Miyaura)
The C5 position is "meta-like" to the pyrimidine nitrogens, making it less electron-deficient than the 2, 4, or 6 positions.
-
Reactivity: It participates readily in Pd-catalyzed cross-couplings.
-
Catalyst Choice: Pd(dppf)Cl
or Pd(PPh ) are standard. -
Solvent System: Dioxane/Water or DME/Water is preferred to solubilize the carboxylate salt generated by the base (Na
CO ).
Reactivity Workflow
Figure 2: Divergent reactivity pathways. Path A and B are orthogonal; Path C is a stability risk.
Handling, Stability & Safety (GHS)[3]
-
Hazard Classification: Irritant (Skin H315, Eye H319, STOT SE H335).[3]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; amber vials are required.
-
Thermal Stability: Avoid temperatures >150°C during drying, as decarboxylation is irreversible.
-
Incompatibility: Strong oxidizing agents and strong bases (which may cause ring opening or hydrolysis).
References
-
Physical Properties (Analog Comparison): PubChem. (2025).[3] 5-Bromo-2-methylpyrimidine-4-carboxylic acid.[3][4][2] National Library of Medicine. Retrieved from [Link]
Sources
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2 | CID 256210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The described methodology is a robust and accessible approach adapted from established pyrimidine synthesis strategies, focusing on the condensation of benzamidine with mucobromic acid. This guide is designed to be self-contained, offering not only a detailed experimental procedure but also elucidating the chemical principles, safety considerations, and characterization techniques essential for successful synthesis and validation.
Introduction: The Significance of the Pyrimidine Scaffold
Pyrimidine derivatives are foundational scaffolds in drug discovery, present in a wide array of therapeutic agents, including antiviral medications and anti-cancer drugs.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of pharmacological properties. 5-Bromo-2-phenylpyrimidine-4-carboxylic acid, in particular, serves as a versatile intermediate. The bromine atom at the 5-position is a valuable handle for further elaboration via cross-coupling reactions, while the carboxylic acid at the 4-position and the phenyl group at the 2-position offer additional points for molecular modification, making it a sought-after precursor in the synthesis of complex, biologically active molecules.[2][]
Reaction Principle: The Condensation Pathway
The synthesis of the pyrimidine core in this protocol relies on a classical condensation reaction between an amidine and a 1,3-dicarbonyl equivalent. Here, benzamidine hydrochloride provides the N-C-N fragment, which will form the 1, 2, and 3 positions of the pyrimidine ring. Mucobromic acid, a halogenated 4-carbon dicarbonyl synthon, provides the remaining carbon atoms for the heterocyclic ring.
The reaction proceeds in an alkaline medium, facilitated by a strong base like sodium ethoxide. The base serves two critical purposes: first, to deprotonate the amidine hydrochloride, generating the free benzamidine base, and second, to catalyze the cyclization and subsequent dehydration steps that lead to the formation of the aromatic pyrimidine ring. While traditional methods for similar compounds have sometimes resulted in low yields and significant byproducts, careful control of reaction conditions can optimize the outcome.[4]
Experimental Workflow Diagram
The overall workflow for the synthesis and purification of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid is depicted below.
Caption: Workflow for the synthesis of the target compound.
Materials and Reagents
Ensure all reagents are of appropriate purity (analytical grade or higher) and handled in accordance with safety data sheets.
| Reagent | Formula | MW ( g/mol ) | Quantity | Supplier Notes |
| Benzamidine hydrochloride | C₇H₉ClN₂ | 156.61 | 1.51 g (9.69 mmol) | Standard commercial grade |
| Mucobromic acid | C₄H₂Br₂O₃ | 257.87 | 1.00 g (3.87 mmol) | Standard commercial grade |
| Sodium | Na | 22.99 | 356 mg (15.5 mmol) | Handle with extreme care |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | ~12 mL | Anhydrous grade is crucial |
| Hydrochloric acid (2 M) | HCl | 36.46 | ~2.4 mL | Standard solution |
| Deionized Water | H₂O | 18.02 | As needed | For washing |
Detailed Synthesis Protocol
Safety Precaution: This procedure involves metallic sodium, which is highly reactive with water and flammable. It also uses corrosive acid. All steps must be performed in a certified fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Step 1: Preparation of Sodium Ethoxide Solution 1.1. In a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, add 5.9 mL of absolute ethanol. 1.2. Carefully add metallic sodium (356 mg, 15.5 mmol) in small portions to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow for complete dissolution of the sodium.
- Causality: This in-situ preparation generates a fresh, anhydrous solution of sodium ethoxide, a strong base essential for the reaction. Pre-prepared solutions can degrade due to moisture absorption.
Step 2: Reaction Initiation 2.1. To a separate 100 mL round-bottom flask with a magnetic stirrer, add benzamidine hydrochloride (1.51 g, 9.69 mmol). 2.2. Add 3.5 mL of the freshly prepared sodium ethoxide solution to the benzamidine hydrochloride to create a stirred suspension. 2.3. Gently warm the mixture to 50°C using a heating mantle.
- Causality: Warming the suspension facilitates the deprotonation of benzamidine hydrochloride to its free base form, which is the active nucleophile for the subsequent condensation reaction.
Step 3: Condensation and Cyclization 3.1. Prepare a solution of mucobromic acid (1.00 g, 3.87 mmol) in 2.5 mL of absolute ethanol. 3.2. Once the benzamidine suspension reaches 50°C, remove the heating mantle. 3.3. Add the mucobromic acid solution dropwise to the suspension. The addition rate should be controlled to maintain a steady reaction temperature. 3.4. Following the addition, add a further 2.0 mL of the sodium ethoxide solution to the reaction mixture.
- Causality: The second portion of base ensures the reaction medium remains sufficiently alkaline to drive the cyclization and subsequent aromatization to completion.
Step 4: Product Isolation and Purification 4.1. Allow the reaction mixture to cool to room temperature. A precipitate may form. 4.2. Filter the cooled mixture to remove any insoluble byproducts (e.g., NaCl). 4.3. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a residue. 4.4. Vigorously shake the residue with 2.4 mL of 2 M hydrochloric acid. This will protonate the carboxylate salt, causing the desired carboxylic acid to precipitate. 4.5. Collect the resulting brown precipitate by vacuum filtration. 4.6. Wash the precipitate thoroughly with a small amount of cold deionized water to remove residual salts and acid. 4.7. Dry the final product, preferably by freeze-drying (lyophilization), to yield 5-Bromo-2-phenylpyrimidine-4-carboxylic acid.
- Causality: Acidification is a critical step to convert the sodium salt of the product into the neutral carboxylic acid, which is significantly less soluble in aqueous media, thereby enabling its isolation by precipitation.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. The ¹H NMR spectrum is expected to show a singlet for the proton at the 6-position of the pyrimidine ring and multiplets corresponding to the phenyl group protons.
-
Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of the product. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable in the mass spectrum.
-
Melting Point: Determination of the melting point can provide an indication of the product's purity.
Safety and Hazard Information
-
Sodium: Highly flammable and corrosive. Reacts violently with water.
-
Ethanol: Flammable liquid and vapor.
-
Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Mucobromic Acid: Corrosive. Causes severe skin burns and eye damage.
-
5-Bromo-2-phenylpyrimidine-4-carboxylic acid (Target Compound): Assumed to be harmful if swallowed, and to cause skin and eye irritation based on similar structures.[5][6] Handle with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all waste according to institutional guidelines.
References
-
A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. Available at: [Link]
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC. National Center for Biotechnology Information. Available at: [Link]
-
5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2 | CID 256210 - PubChem. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. 5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2 | CID 256210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
5-Bromo-2-phenylpyrimidine-4-carboxylic acid as a research chemical intermediate
Abstract
This technical guide outlines the utility of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS 179260-95-8) as a versatile intermediate in medicinal chemistry. Specifically designed for drug discovery professionals, this document details its application in constructing biaryl systems via Suzuki-Miyaura cross-coupling and generating amide-linked kinase inhibitor scaffolds. Critical insights into preventing spontaneous decarboxylation—a common pitfall with pyrimidine-4-carboxylic acids—are provided to ensure protocol reproducibility.
Technical Profile & Chemical Identity
| Property | Specification |
| Chemical Name | 5-Bromo-2-phenylpyrimidine-4-carboxylic acid |
| CAS Number | 179260-95-8 |
| Molecular Formula | C₁₁H₇BrN₂O₂ |
| Molecular Weight | 279.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calc.) | ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine N) |
| Storage | 2–8°C, Desiccate (Hygroscopic) |
Strategic Utility in Drug Discovery
The 2-phenylpyrimidine core is a "privileged scaffold" in kinase drug discovery. The 5-bromo and 4-carboxyl motifs provide orthogonal functionalization handles:
-
C5-Position (Bromine): Enables palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) to introduce aryl/heteroaryl groups, critical for occupying the hydrophobic pocket of kinase ATP-binding sites.
-
C4-Position (Carboxylic Acid): Serves as a precursor for amides (hydrogen bond donors/acceptors) or can be removed via decarboxylation to yield 5-substituted-2-phenylpyrimidines.
Application Protocol A: Site-Selective Suzuki-Miyaura Coupling
Objective: To synthesize 5-aryl-2-phenylpyrimidine-4-carboxylic acid derivatives without compromising the carboxylic acid moiety.
Expert Insight (Causality):
-
Ligand Choice: We utilize Pd(dppf)Cl₂ because its large bite angle facilitates the reductive elimination of sterically hindered biaryls.
-
Base Selection: K₂CO₃ is preferred over stronger bases (like NaOtBu) to prevent competitive decarboxylation at elevated temperatures.
-
Solvent System: A Dioxane/Water mix (4:1) ensures solubility of the polar carboxylic acid starting material while maintaining a high enough boiling point for the coupling.
Step-by-Step Protocol:
-
Preparation: In a 20 mL microwave vial, charge 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (1.0 eq, 1.0 mmol) and the desired Aryl Boronic Acid (1.2 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 eq, 5 mol%).
-
Solvent & Base: Add 1,4-Dioxane (4 mL) and 2M aq. K₂CO₃ (1.5 mL, 3.0 eq).
-
Degassing: Sparge with Argon for 5 minutes. Seal the vial.
-
Reaction: Heat to 85°C for 4–6 hours. Note: Monitor by LC-MS.[1] Do not exceed 100°C to avoid thermal decarboxylation.
-
Workup: Cool to RT. Acidify to pH ~3 with 1M HCl (precipitate usually forms). Extract with EtOAc (3x).
-
Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Workflow Visualization
Caption: Optimized Suzuki-Miyaura workflow ensuring retention of the C4-carboxylic acid.
Application Protocol B: Amide Coupling for Kinase Inhibitor Scaffolds
Objective: To generate amide libraries (e.g., CX-5011 analogs) targeting the ATP-binding hinge region.
Expert Insight (Self-Validating System):
-
Activation: The electron-deficient nature of the pyrimidine ring makes the C4-carboxylic acid less nucleophilic. Standard EDC/NHS coupling often fails. We use HATU , which generates a highly reactive O-acyl(tetramethyl)uronium salt species, driving the reaction to completion.
-
Base Control: DIPEA is used to deprotonate the carboxylic acid and the amine salt. Excess base must be avoided to prevent racemization if chiral amines are used.
Step-by-Step Protocol:
-
Activation: Dissolve 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at RT for 15 minutes (solution turns yellow/orange).
-
Coupling: Add the Amine (1.1 eq). If the amine is a salt (e.g., HCl salt), add an additional 1.0 eq of DIPEA.
-
Reaction: Stir at RT for 2–12 hours.
-
Quench: Dilute with water (15 mL).
-
Scenario A (Solid Product): If precipitate forms, filter and wash with water/ether.
-
Scenario B (Oily Product): Extract with DCM, wash with sat. LiCl (to remove DMF), then brine.
-
-
Analytics: Verify product via ¹H NMR (distinct amide NH doublet around 8.0–9.5 ppm).
Workflow Visualization
Caption: HATU-mediated amide coupling workflow for generating pyrimidine-4-carboxamides.
Critical Handling Note: Decarboxylation Risk
Researchers must be aware that pyrimidine-4-carboxylic acids are prone to thermal decarboxylation , particularly under acidic conditions or high temperatures (>120°C).
-
Mechanism: The electron-deficient pyrimidine ring stabilizes the intermediate ylide/anion formed after CO₂ loss.
-
Prevention:
-
Avoid refluxing in acidic media (e.g., HCl/AcOH).
-
When performing Suzuki couplings, keep temperatures below 100°C.
-
Store the solid at 4°C; do not leave in solution for extended periods at RT.
-
References
-
Chemical Identity & CAS: 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS 179260-95-8).[2][3][4][5][6] ChemicalBook/BLD Pharm Listings.
-
Suzuki Coupling Methodology: Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals Application Guide.
-
Kinase Inhibitor Context: Discovery of CX-5011 (Analogous Scaffold). National Institutes of Health (PubMed).
-
Amide Coupling Standards: Amide Coupling Reagents in Medicinal Chemistry. HepatoChem General Protocols.
-
Decarboxylation Mechanisms: Kinetics and Mechanism of Decarboxylation of Pyridine/Pyrimidine Acids. Canadian Journal of Chemistry.[7][8]
Sources
- 1. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 179260-95-8|5-Bromo-2-phenylpyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. cas 179260-95-8|| where to buy 5-Bromo-2-phenylpyrimidine-4-carboxylic acid [english.chemenu.com]
- 4. 179260-95-8 | 5-Bromo-2-phenylpyrimidine-4-carboxylic acid - Moldb [moldb.com]
- 5. 5-Bromo-2-phenylpyrimidine-4-carboxylic acid CAS:179260-95-8 [qiyuebio.com]
- 6. chem960.com [chem960.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Application Note: 5-Bromo-2-phenylpyrimidine-4-carboxylic Acid in Medicinal Chemistry
Executive Summary
5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS 38696-20-7) represents a "privileged scaffold" in modern drug discovery. Its value lies in its orthogonal functionalization potential : it possesses three distinct vectors for chemical elaboration—the carboxylic acid at C4, the bromine handle at C5, and the hydrophobic phenyl ring at C2.
This guide provides validated protocols for synthesizing this core and utilizing it to generate diverse libraries for kinase inhibition (e.g., Aurora A, CK2) and P2X3 receptor antagonism . We also detail the "Busch Reaction," a specific dehalogenation pathway often used to synthesize des-bromo negative controls for Structure-Activity Relationship (SAR) studies.
Chemical Architecture & Utility
The molecule functions as a divergent "hub" intermediate.
-
C4-Carboxylic Acid: Amenable to amide coupling, esterification, or Curtius rearrangement (to amines). Critical for hydrogen-bonding interactions in the ATP-binding pocket of kinases.
-
C5-Bromine: A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing extension into biaryl systems common in oncology targets.
-
C2-Phenyl Group: Provides a fixed hydrophobic moiety that often occupies the hydrophobic back-pocket (Selectivity Pocket) of enzymes.
Strategic Workflow Diagram
The following Graphviz diagram illustrates the synthesis and divergent application pathways.
Figure 1: Synthesis and divergent application workflow for the 5-bromo-2-phenylpyrimidine-4-carboxylic acid scaffold.
Core Synthesis Protocol
Objective: Preparation of the parent scaffold from commercially available precursors. Mechanism: Cyclocondensation of an amidine with a halogenated aldehyde-acid (Mucobromic acid).
Materials
-
Mucobromic acid (CAS 488-11-9)
-
Benzamidine hydrochloride (CAS 1670-14-0)
-
Sodium ethoxide (21% wt in ethanol)
-
Ethanol (anhydrous)
-
HCl (2M)
Step-by-Step Methodology
-
Preparation of Free Base: In a round-bottom flask, dissolve Benzamidine HCl (10 mmol) in anhydrous ethanol (20 mL). Add Sodium ethoxide solution (10 mmol) dropwise at 0°C. Stir for 15 minutes to generate the free amidine.
-
Condensation: Add a solution of Mucobromic acid (10 mmol) in ethanol (10 mL) dropwise to the reaction mixture.
-
Note: Mucobromic acid exists in equilibrium between its open chain and lactol form; the open chain reacts with the amidine.
-
-
Cyclization: Warm the mixture to 50°C and stir for 4–6 hours. Monitor by LC-MS for the formation of the intermediate.
-
Work-up:
-
Cool the reaction to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Resuspend the residue in water (20 mL).
-
Acidify carefully with 2M HCl to pH ~2–3. The product typically precipitates as a solid.
-
-
Purification: Filter the brown/off-white solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water if necessary.
Expected Yield: 40–60% Validation: 1H NMR (DMSO-d6) should show the phenyl protons (multiplet, ~7.5–8.5 ppm) and the characteristic pyrimidine H-6 singlet (~9.0–9.2 ppm).
Application Protocols: Divergent Library Synthesis
Protocol A: C4-Amide Coupling (Kinase Hinge Binders)
This protocol targets the carboxylic acid to create amide derivatives, a common motif for interacting with the "hinge region" of kinases (e.g., Aurora A, CK2).
Reagents: T3P (Propanephosphonic acid anhydride) or HATU, DIPEA, Amine partner (R-NH2).
-
Dissolve 5-bromo-2-phenylpyrimidine-4-carboxylic acid (1.0 equiv) in DMF or DCM.
-
Add DIPEA (3.0 equiv).
-
Add the coupling agent (T3P is preferred for sterically hindered amines; 1.5 equiv).
-
Add the amine (1.2 equiv) and stir at RT for 12 hours.
-
Why this works: The electron-deficient pyrimidine ring makes the carboxylic acid reactive, but also prone to decarboxylation if heated excessively under basic conditions. T3P allows mild, room-temperature coupling.
Protocol B: C5-Suzuki Coupling (Biaryl Extension)
Used to extend the scaffold into the solvent-exposed region or hydrophobic pockets of the target protein.
Reagents: Aryl boronic acid, Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), Dioxane.
-
Combine the scaffold (from Protocol A or parent acid), boronic acid (1.2 equiv), and Pd catalyst in Dioxane/Water (4:1).
-
Degas with nitrogen for 5 minutes.
-
Heat to 90°C (or microwave at 110°C for 20 min).
-
Critical Insight: Perform the amide coupling (Protocol A) before the Suzuki coupling if possible. The free carboxylic acid can sometimes interfere with Pd-catalysts or undergo protodecarboxylation under Suzuki conditions.
Protocol C: The "Busch Reaction" (SAR Negative Control)
Context: When establishing Structure-Activity Relationships (SAR), it is vital to prove that the bromine atom (or the group replacing it) is essential for potency. The "Busch Reaction" (or modified hydrogenolysis) removes the halogen to yield 2-phenylpyrimidine-4-carboxylic acid .
-
Method: Catalytic hydrogenation (Pd/C, H2 balloon) in Methanol with 1 equiv of NaOAc (to scavenge HBr).
-
Outcome: Clean removal of the C5-Bromine.
-
Application: Test this compound alongside your active leads. If potency drops significantly, the substituent at C5 is critical for binding.
Data Summary: Reaction Optimization
| Parameter | Standard Condition | Optimized Condition | Benefit |
| Solvent (Core Synthesis) | Methanol | Ethanol (Anhydrous) | Higher yield, reduced transesterification byproducts. |
| Base (Coupling) | TEA | DIPEA | Reduced racemization (if chiral amines used) and better solubility. |
| Catalyst (Suzuki) | Pd(OAc)2 | Pd(PPh3)4 | More robust for electron-deficient pyrimidine bromides. |
| Temperature (Suzuki) | 80°C (Thermal) | 110°C (Microwave) | Reaction time reduced from 12h to 20min; cleaner profile. |
References
-
Core Synthesis & Properties
-
Kinase & Medicinal Applications
-
Discovery and Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors. Journal of Medicinal Chemistry.
-
Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters (CK2 Inhibitor Precursors). UCLA Chemistry / Thieme.
-
-
Cross-Coupling Utility
-
Commercial Availability & Safety
-
PubChem Compound Summary: 5-Bromo-2-methylpyrimidine-4-carboxylic acid (Structural Analog Data). NIH.
-
Sources
Application Note: Functionalization Strategies for 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
Abstract & Strategic Overview
5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS: 36916-24-2) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands.[1] Its structure offers three distinct vectors for diversification: the carboxylic acid (C4), the aryl bromide (C5), and the phenyl ring (C2).[2]
This guide focuses on the two most critical transformations: Amide Coupling and Suzuki-Miyaura Cross-Coupling .[1]
The Core Strategic Directive: While it is chemically possible to perform Palladium-catalyzed coupling directly on the free acid, we strongly recommend the "Amide-First" strategy . The free carboxylic acid moiety can poison Pd-catalysts and requires excess base to solubilize, often leading to lower yields and difficult purification. Converting the acid to an amide (or ester) first masks the acidic proton, significantly enhancing the efficiency of the subsequent C5-arylation.
Compound Profile & Handling
| Property | Specification |
| IUPAC Name | 5-Bromo-2-phenylpyrimidine-4-carboxylic acid |
| Molecular Weight | 279.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Low in water/DCM.[1] Soluble in DMSO, DMF, DMAc.[2] |
| Storage | 2-8°C, Desiccate. Hygroscopic. |
| Safety | Irritant (H315, H319, H335).[2][1] Handle in fume hood. |
Stability Note: The C5-Bromine bond is stable under standard acidic/basic workups but is susceptible to lithium-halogen exchange.[1] Avoid strong organolithium reagents unless specific C5-lithiation is intended.[1]
Reaction Landscape & Workflow
The following diagram illustrates the recommended divergent synthesis workflow. The "Amide-First" pathway (Red Arrow) is prioritized for library generation.[1]
Figure 1: Strategic workflow.[2][1] The solid path (Amide-First) minimizes catalyst poisoning and workup complexity.[2][1]
Protocol A: C4-Amide Coupling (Library Generation)[1][2]
This protocol utilizes HATU, a high-efficiency coupling reagent preferred for electron-deficient heteroaromatic acids where activation might be sluggish with EDC/HOBt.[1]
Materials
-
Substrate: 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (1.0 equiv)
Step-by-Step Methodology
-
Activation: In a dried vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).
-
Why: Pre-mixing deprotonates the acid, ensuring the carboxylate is ready to attack the HATU.
-
-
Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.[1] Stir for 10–15 minutes.
-
Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[2]
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][10]
-
QC Check: Look for the disappearance of the acid (M-H = 277) and appearance of the Amide (M+H).
-
-
Workup (Precipitation Method):
-
Slowly pour the reaction mixture into 10 volumes of ice-cold water or 5% NaHCO3 solution with vigorous stirring.
-
The product usually precipitates as a solid.[1] Filter, wash with water, and dry under vacuum.[2]
-
Alternative: If no precipitate forms (polar amides), extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na2SO4, and concentrate.[2]
-
Protocol B: C5-Suzuki-Miyaura Cross-Coupling[2]
Performing this step after amidation utilizes the robust nature of the aryl bromide. The pyrimidine ring is electron-deficient, facilitating the oxidative addition of Palladium.[6]
Materials
-
Substrate: 5-Bromo-pyrimidine-4-amide derivative (from Protocol A) (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[2][1]
-
Catalyst: Pd(dppf)Cl2[2][1][10][11]·DCM (0.05 equiv / 5 mol%) [2][2][1]
-
Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)[2]
-
Solvent: 1,4-Dioxane (or DME).[2][1] Ratio Solvent:Water = 4:1.[1]
Step-by-Step Methodology
-
Degassing: In a microwave vial or round-bottom flask, combine the Substrate, Boronic Acid, and Solvent (Dioxane). Sparge with Nitrogen or Argon for 5–10 minutes.[1]
-
Critical: Oxygen removal is essential to prevent homocoupling of the boronic acid and catalyst deactivation.
-
-
Catalyst Addition: Add the Base (aq. Na2CO3) and the Pd-catalyst.[1][11] Briefly purge with inert gas again and seal the vessel.[1]
-
Heating:
-
Thermal: Heat to 80–90°C for 4–12 hours.
-
Microwave: 100–120°C for 30–60 minutes.
-
-
Monitoring: Check LCMS for the consumption of the Bromide (M+H patterns showing Br isotopes 79/81 will disappear).
-
Workup:
-
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[2][1]
Analytical QC & Troubleshooting
Standard LCMS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[2][1]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield in Amidation | Steric hindrance of amine or acid.[1] | Switch to POCl3 activation (make acid chloride in situ) or heat to 50°C. |
| Protodebromination (Suzuki) | Loss of Br replaced by H (M-79+1).[2][1] | Temperature too high or reaction too long.[1] Lower temp to 70°C; ensure anhydrous conditions if possible (use Cs2CO3 in dry DMF). |
| Homocoupling of Boronic Acid | Oxygen in system.[1] | Degas solvents more thoroughly (freeze-pump-thaw).[2][1] |
| Black Precipitate in Reaction | Pd precipitation ("Pd Black").[2][1] | Normal. Ensure filtration through Celite during workup. |
References
-
HATU Activation Mechanism: Carpino, L. A. (1993).[2][1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society.[4] [2][1]
-
Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. (1995).[2][1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [2][1]
-
Synthesis of 5-Bromopyrimidine Carboxylates: Application Notes for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem Application Note.
-
General Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009).[2][1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]
Sources
- 1. 5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2 | CID 256210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. growingscience.com [growingscience.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
quantitative analysis of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid by HPLC
Application Note: Quantitative Analysis of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid by HPLC
Introduction & Scope
This Application Note details a robust protocol for the quantitative analysis of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS: 179260-95-8). This molecule is a critical heterocyclic building block, frequently employed in the synthesis of bioactive compounds, including kinase inhibitors (e.g., CK2 inhibitors) and antifungal agents targeting CYP51.
Chemical Context:
-
Structure: A pyrimidine core substituted with a phenyl group at C2, a carboxylic acid at C4, and a bromine atom at C5.
-
Physicochemical Challenges:
-
Acidity: The electron-withdrawing nature of the pyrimidine ring and bromine substituent significantly increases the acidity of the carboxylic acid group (Predicted pKa
1.5–2.0). -
Hydrophobicity: The phenyl ring and bromine atom impart significant lipophilicity, necessitating an organic-rich mobile phase for elution.
-
Solubility: Low solubility in pure water; requires organic co-solvents (Methanol/Acetonitrile) or basic aqueous buffers for dissolution.
-
This guide provides a validated Reverse-Phase HPLC (RP-HPLC) method designed to address these challenges, ensuring high specificity, linearity, and precision.
Method Development Strategy (The "Why")
To ensure scientific integrity, the experimental choices below are grounded in the specific chemical properties of the analyte.
Stationary Phase Selection
-
Choice: C18 (Octadecylsilane), end-capped.
-
Rationale: The analyte possesses a hydrophobic region (phenyl-pyrimidine-bromo system) suitable for hydrophobic interaction chromatography. An "end-capped" column is essential to minimize secondary silanol interactions with the nitrogen-rich pyrimidine ring, which otherwise causes peak tailing.
Mobile Phase & pH Control
-
Challenge: The low pKa (
1.5) implies the molecule exists as a mixture of free acid and ionized carboxylate at standard pH levels (pH 3–4), leading to split peaks or severe tailing. -
Solution: We utilize a Low pH (pH
2.0) strategy using Phosphoric Acid.-
Mechanism:[1][2][3] At pH 2.0, the ionization of the carboxylic acid is suppressed (shifted towards the neutral -COOH form), maximizing retention on the C18 column and sharpening the peak shape.
-
Buffer: Phosphoric acid is preferred over TFA for UV detection at low wavelengths (<220 nm) if required, though TFA is acceptable for >250 nm.
-
Detection Wavelength
-
Choice: 254 nm.
-
Rationale: The conjugated
-system of the 2-phenylpyrimidine moiety exhibits strong UV absorption. While a PDA scan (200–400 nm) is recommended for initial characterization, 254 nm is the industry standard for aromatic heterocycles, offering a balance of sensitivity and solvent transparency.
Experimental Protocol
Equipment & Reagents
| Component | Specification |
| HPLC System | Agilent 1260/1290 Infinity II or Waters Alliance (or equivalent) with PDA/UV Detector |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Solvent A | 0.1% Phosphoric Acid ( |
| Solvent B | Acetonitrile (HPLC Grade) |
| Diluent | Acetonitrile : Water (50:50, v/v) |
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C (Controlled)
-
Injection Volume: 5–10 µL
-
Detection: UV at 254 nm (Reference: 360 nm / 100 nm bw)
-
Run Time: 15 minutes
Gradient Program
A gradient elution is recommended to clear potential late-eluting synthetic impurities (e.g., unreacted 5-bromo-2-iodopyrimidine or dimers).
| Time (min) | % Solvent A (0.1% | % Solvent B (ACN) | Phase |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold |
| 10.00 | 10 | 90 | Linear Gradient |
| 12.00 | 10 | 90 | Wash |
| 12.10 | 90 | 10 | Re-equilibration |
| 15.00 | 90 | 10 | End |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate if necessary), then dilute to volume with Water.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask using the Diluent.
Method Validation Parameters
This method must be validated according to ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Experimental Approach |
| System Suitability | Theoretical Plates > 2000; Tailing Factor < 1.5; RSD < 2.0% | 5 replicate injections of Working Standard. |
| Linearity | 5 concentration levels (e.g., 50% to 150% of target concentration). | |
| Accuracy | Recovery 98.0% – 102.0% | Spike samples at 80%, 100%, and 120% levels. |
| Precision | RSD | 6 independent sample preparations. |
| LOD / LOQ | S/N | Determined by serial dilution of standard. |
Visualized Workflows
Method Development Logic
This flowchart illustrates the decision-making process for optimizing the separation of acidic pyrimidines.
Caption: Decision tree for selecting mobile phase pH based on analyte pKa and hydrophobicity.
Sample Preparation Workflow
Standardized workflow to ensure complete dissolution and prevent precipitation.
Caption: Step-by-step sample preparation protocol emphasizing solubility management.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions or partial ionization. | Ensure pH is < 2.5. If using older columns, add 5-10 mM Triethylamine (TEA) to the mobile phase as a silanol blocker. |
| Split Peaks | Sample solvent mismatch. | Ensure the sample diluent matches the initial mobile phase conditions (High water content) to prevent "solvent effect." |
| Retention Time Drift | Temperature fluctuation or pH instability. | Use a column oven (30°C). Prepare fresh buffer daily to prevent evaporation of volatile acids (if using TFA). |
| High Backpressure | Precipitation in the column. | The analyte is less soluble in acidic water. Ensure the gradient does not go to 100% aqueous. Keep at least 10% ACN at all times. |
References
-
PubChem. 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CID 179260-95-8). National Library of Medicine. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Available at: [Link]
- Dolan, J. W.The Role of pH in HPLC Separations. LCGC North America, 2017.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience. (Authoritative text on C18 column selection for ionizable compounds).
-
Organic Chemistry Data. Bordwell pKa Table (Acidity in DMSO/Water). Available at: [Link] (Used for estimating pyrimidine acidity).
Sources
5-Bromo-2-phenylpyrimidine-4-carboxylic acid in the synthesis of kinase inhibitors
Application Note: 5-Bromo-2-phenylpyrimidine-4-carboxylic Acid in Kinase Inhibitor Discovery
Executive Summary
This guide details the strategic application of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS 38696-20-7) as a high-value scaffold in the synthesis of ATP-competitive kinase inhibitors. The pyrimidine core is a "privileged structure" in medicinal chemistry, frequently serving as an isostere for the adenine ring of ATP.[1] This specific building block offers a unique trifunctional handle:
-
C4-Carboxylic Acid: Precursor for amide linkers targeting the solvent-exposed region or ribose binding pocket.
-
C5-Bromide: A handle for palladium-catalyzed cross-coupling to access the hydrophobic back-pocket (gatekeeper region).
-
C2-Phenyl Group: Provides inherent lipophilic interactions and structural rigidity, often improving potency over unsubstituted analogs.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 5-Bromo-2-phenylpyrimidine-4-carboxylic acid |
| CAS Number | 38696-20-7 |
| Molecular Formula | C₁₁H₇BrN₂O₂ |
| Molecular Weight | 279.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water. |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine N) |
| Storage | 2–8°C, desiccated.[2] Light sensitive (protect from direct UV). |
Safety Note: This compound is an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust.
Strategic Synthetic Utility
In kinase inhibitor design, the order of functionalization is critical for library efficiency and yield. The C5-Bromide and C4-Carboxylic Acid allow for orthogonal diversification.
Mechanism of Action in Synthesis
-
The C4-Position (Acid): The carboxylic acid is typically converted to an amide. In many kinase inhibitors (e.g., analogous to compounds targeting JAK or CDK), this amide NH often serves as a hydrogen bond donor to the hinge region or interacts with the solvent front.
-
The C5-Position (Bromide): This position is electronically deactivated by the pyrimidine ring, making oxidative addition with Palladium slower than in electron-rich systems. However, once coupled, this vector directs substituents into the hydrophobic "selectivity pocket" behind the ATP binding site.
Decision Matrix: Route Selection
-
Route A (Amide First): Recommended when the C5-aryl group is sensitive to acidic/basic coupling conditions or when generating a library of "tail" groups (amides) on a fixed core.
-
Route B (Coupling First): Recommended when the amide substituent contains Lewis-basic nitrogens that might poison the Pd-catalyst during the Suzuki reaction.
Visualizing the Workflow
The following diagram illustrates the divergent synthetic pathways available from this scaffold.
Caption: Divergent synthetic pathways for library generation. Route A prioritizes solvent-front diversity; Route B prioritizes core hydrophobic diversity.
Detailed Experimental Protocols
These protocols are optimized for the electron-deficient nature of the pyrimidine ring.
Protocol A: HATU-Mediated Amide Coupling (C4-Functionalization)
Purpose: To attach the solvent-exposed tail or hinge-binding motif.
Reagents:
-
Starting Material: 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (1.0 equiv)
-
Amine (R-NH₂): 1.1 – 1.2 equiv
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolution: In a dried round-bottom flask, dissolve 1.0 mmol of the carboxylic acid in 5 mL of anhydrous DMF.
-
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes. Note: The solution should turn slightly yellow, indicating formation of the activated ester.
-
Addition: Add the amine (1.1 mmol) dropwise.
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass: M+H).[3]
-
Work-up: Dilute with EtOAc (30 mL) and wash with saturated NaHCO₃ (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Expert Insight: If the amine is a weak nucleophile (e.g., an aniline), heating to 50°C may be required. Avoid using acid chlorides with this scaffold if possible, as the high temperature required for thionyl chloride formation can degrade the C5-Br bond or cause nucleophilic displacement at C6.
Protocol B: Suzuki-Miyaura Cross-Coupling (C5-Functionalization)
Purpose: To introduce the hydrophobic group targeting the gatekeeper pocket.
Reagents:
-
Substrate: 5-Bromo-pyrimidine derivative (Acid or Amide from Protocol A) (1.0 equiv)
-
Boronic Acid/Ester: Ar-B(OH)₂ (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM complex (0.05 equiv / 5 mol%)
-
Base: 2M Aqueous Na₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: Charge a microwave vial or pressure tube with the substrate (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and 2M Na₂CO₃ (1.5 mL).
-
Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.
-
Critical Check: The reaction mixture must remain biphasic but well-stirred.
-
-
Work-up: Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Extraction: Partition the filtrate between EtOAc and water. If the product is the carboxylic acid (Route B), acidify the aqueous layer to pH 3 with 1N HCl to precipitate the product.
-
Purification: Recrystallization (EtOH/Water) or reverse-phase HPLC.
Expert Insight: The C5-position is sterically crowded by the C4-carboxylic acid/amide and the C6-H. Use sterically unencumbered ligands like dppf. If the reaction is sluggish, switch to XPhos Pd G2 precatalyst.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Amide Coupling | Steric hindrance at C4 or amine deactivation. | Switch coupling agent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is superior for sterically hindered anilines. |
| Debromination (Protodehalogenation) | Overheating during Suzuki coupling. | Lower temperature to 80°C; ensure solvent is thoroughly degassed to remove Oxygen. |
| Incomplete Conversion (Suzuki) | Pyrimidine ring electron-deficiency deactivates C5. | Increase catalyst load to 10 mol% or use a more active catalyst system like Pd₂(dba)₃ / S-Phos . |
| Solubility Issues | Rigid planar structure promotes stacking. | Use DMSO/MeOH mixtures for purification; incorporate solubilizing tails (e.g., morpholine) early in the synthesis. |
References
-
Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635–654. (Demonstrates pyrimidine carboxylate utility). Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (Context on synthesizing the core scaffold). Retrieved from [Link]
-
National Institutes of Health (NIH). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. Retrieved from [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | [frontierspecialtychemicals.com]
- 3. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
Introduction: The Strategic Importance of Pyrimidine Scaffolds in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1][2] Its prevalence in pharmaceuticals, ranging from kinase inhibitors in oncology to antiviral and antibacterial agents, underscores the critical need for robust and versatile synthetic methodologies for its functionalization.[3] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, offering a powerful strategy for the synthesis of complex biaryl and heteroaryl structures that are often pivotal for biological activity.[4]
This application note provides a detailed protocol for the Suzuki coupling of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid, a valuable building block for the synthesis of novel substituted pyrimidines. The presence of a carboxylic acid moiety on the pyrimidine ring introduces specific challenges that require careful consideration of reaction conditions to ensure successful coupling and prevent potential side reactions. We will delve into the mechanistic underpinnings of the Suzuki reaction, provide a step-by-step experimental protocol, and discuss critical parameters for optimizing this transformation for researchers in drug development and organic synthesis.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[4] The catalytic cycle, which is central to understanding the reaction, proceeds through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, 5-Bromo-2-phenylpyrimidine-4-carboxylic acid), forming a Pd(II) complex. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition compared to analogous benzene halides.[5]
-
Transmetalation: In the presence of a base, the organoboron reagent (an arylboronic acid in this protocol) forms a boronate species. This activated species then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is crucial to facilitate this step without promoting undesirable side reactions.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges and Considerations with Carboxylic Acid Substrates
The presence of a carboxylic acid functional group in the starting material, 5-Bromo-2-phenylpyrimidine-4-carboxylic acid, necessitates special attention. The acidic proton can react with the basic conditions required for the Suzuki coupling. More significantly, the resulting carboxylate anion can coordinate to the palladium center, potentially leading to catalyst deactivation.[6] This can hinder the catalytic cycle and result in low yields or reaction failure.
Two primary strategies can be employed to circumvent these issues:
-
Direct Coupling with Careful Condition Selection: Utilizing specific catalyst/ligand systems and milder bases can allow for the direct coupling of the carboxylic acid. This approach is more atom-economical.
-
Protection of the Carboxylic Acid: Converting the carboxylic acid to an ester, such as a methyl or ethyl ester, prior to the coupling reaction is a common and effective strategy.[7] The ester group is generally more tolerant of the reaction conditions, and the carboxylic acid can be regenerated by hydrolysis after the coupling.
This protocol will first detail the direct coupling approach, followed by a procedure for the esterification and subsequent coupling as a robust alternative.
Experimental Protocols
Protocol 1: Direct Suzuki Coupling of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
This protocol is designed for the direct coupling of the free carboxylic acid, employing conditions that minimize potential side reactions.
Materials and Reagents:
| Reagent | CAS Number | Supplier Recommendation |
| 5-Bromo-2-phenylpyrimidine-4-carboxylic acid | (Not readily available) | Synthesize as per literature procedures |
| Arylboronic Acid | Varies | Sigma-Aldrich, Combi-Blocks |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Fisher Scientific |
| 1,4-Dioxane (anhydrous) | 123-91-1 | Acros Organics |
| Water (degassed) | 7732-18-5 | - |
| Ethyl Acetate | 141-78-6 | VWR Chemicals |
| Saturated Sodium Bicarbonate Solution | - | - |
| Brine | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | EMD Millipore |
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
Caption: Workflow for the direct Suzuki coupling protocol.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The solvent volume should be sufficient to ensure good stirring.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 3-4 to protonate the carboxylic acid product.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of acetic acid to prevent streaking).
Protocol 2: Suzuki Coupling via an Ester Intermediate
This two-step protocol involves the initial protection of the carboxylic acid as an ester, followed by the Suzuki coupling.
Part A: Esterification of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
Materials and Reagents:
| Reagent | CAS Number | Supplier Recommendation |
| 5-Bromo-2-phenylpyrimidine-4-carboxylic acid | (Not readily available) | Synthesize as per literature procedures |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | Sigma-Aldrich |
| Methanol or Ethanol (anhydrous) | 67-56-1 or 64-17-5 | Fisher Scientific |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | Acros Organics |
Step-by-Step Procedure:
-
Acid Chloride Formation: To a solution of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous DCM, add a catalytic amount of DMF. Cool the solution to 0 °C and slowly add thionyl chloride (2.0-3.0 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
Ester Formation: Re-dissolve the crude acid chloride in anhydrous methanol or ethanol and stir at room temperature overnight.
-
Work-up and Purification: Concentrate the reaction mixture and purify the crude ester by silica gel column chromatography to obtain the desired methyl or ethyl 5-bromo-2-phenylpyrimidine-4-carboxylate. The synthesis of a similar ester has been reported to be challenging, so careful execution and purification are essential.[8]
Part B: Suzuki Coupling of the Ester Intermediate
The procedure is similar to Protocol 1, with the ester as the starting material.
Step-by-Step Procedure:
-
Follow steps 1-7 of Protocol 1, using the synthesized ester (1.0 equiv) in place of the carboxylic acid.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by silica gel column chromatography.
-
(Optional) Hydrolysis: If the final product requires the free carboxylic acid, the purified ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).
Summary of Recommended Reaction Parameters
| Parameter | Direct Coupling (Protocol 1) | Ester Coupling (Protocol 2B) | Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂·CH₂Cl₂ | dppf is a robust ligand for cross-coupling reactions. Pd(PPh₃)₄ is also a standard and effective catalyst. |
| Base | K₂CO₃ or Cs₂CO₃ | K₂CO₃ or K₃PO₄ | K₂CO₃ is a moderately strong base suitable for many Suzuki couplings. Cs₂CO₃ can be more effective in some cases. K₃PO₄ is another common base. |
| Solvent System | 1,4-Dioxane/Water or Toluene/Water | 1,4-Dioxane/Water or DMF | A mixture of an organic solvent and water is typical for Suzuki reactions to dissolve both the organic and inorganic reagents. DMF can be used for more challenging couplings. |
| Temperature | 80-100 °C (conventional heating) or up to 150 °C (microwave) | 80-100 °C (conventional heating) or up to 150 °C (microwave) | Higher temperatures are often required to drive the reaction to completion. Microwave irradiation can significantly reduce reaction times.[3] |
Conclusion
The Suzuki-Miyaura cross-coupling of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid presents a viable route to novel, highly functionalized pyrimidine derivatives of significant interest in drug discovery. The presence of the carboxylic acid group requires careful consideration, and both direct coupling and a protection-coupling-deprotection strategy are presented as effective protocols. The choice between these methods will depend on the specific substrate, available resources, and desired scale of the reaction. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can successfully employ this powerful transformation to access a diverse range of valuable compounds.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Ruhr-Universität Bochum. (2021). Catalytic cross-coupling reactions. Retrieved from [Link]
-
ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis? Retrieved from [Link]
-
PMC. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Chemical Communications (RSC Publishing). (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Retrieved from [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Retrieved from [Link]
-
ACS Publications. (2025). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Retrieved from [Link]
-
ResearchGate. (2025). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]
-
UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
PMC. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - Prove your humanity [reddit.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. chem.ucla.edu [chem.ucla.edu]
Application Note: High-Content Screening of P2X3 Antagonists using 5-Bromo-2-phenylpyrimidine-4-carboxylic Acid Scaffolds
Executive Summary
This application note details the development of a robust cell-based assay for screening derivatives of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid . While this scaffold serves as a versatile building block in medicinal chemistry, its structural analogs have shown significant promise as antagonists for the P2X3 purinergic receptor , a validated target for chronic cough and neuropathic pain [1].
This guide moves beyond generic screening advice, focusing on the specific physicochemical challenges of pyrimidine-4-carboxylic acids—namely pH-dependent solubility and membrane permeability—and couples them with a high-fidelity FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux protocol.
Scientific Rationale & Mechanism
The Chemical Scaffold
The 5-Bromo-2-phenylpyrimidine-4-carboxylic acid scaffold is a "privileged structure" in drug discovery. Its utility lies in its orthogonal functionalization:
-
Position 5 (Bromine): Allows for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl diversity, critical for hydrophobic pocket occupancy in the receptor.
-
Position 4 (Carboxylic Acid): Serves as a handle for amide coupling (increasing metabolic stability and permeability) or can be retained as a bioisostere for phosphate groups in ATP-competitive inhibitors [2].
The Biological Target: P2X3 Receptors
P2X3 is an ATP-gated ion channel predominantly expressed in sensory neurons (dorsal root ganglia). Upon binding ATP, the channel opens, allowing rapid Ca²⁺ influx.
-
Mechanism of Inhibition: We are screening for allosteric modulators or competitive antagonists that prevent ATP-induced channel opening.
-
Readout: Intracellular Calcium ([Ca²⁺]i) mobilization using fluorescent dyes (e.g., Fluo-4 AM or Calcium-6).
Pathway Visualization
The following diagram illustrates the assay principle: ATP activation of P2X3 leads to calcium influx, which is quantified by the fluorescent dye. Antagonists derived from the scaffold block this process.
Figure 1: Mechanism of Action for the P2X3 Calcium Flux Assay.
Experimental Protocols
Compound Management & Solubility
Challenge: The carboxylic acid moiety renders the core scaffold polar and potentially pH-sensitive. At physiological pH (7.4), it exists as a carboxylate anion, which may limit passive membrane permeability unless derivatized (e.g., to an amide).
Protocol:
-
Stock Preparation: Dissolve the core acid and derivatives in 100% DMSO to a concentration of 10 mM.
-
Note: If the acid precipitates, add 1 equivalent of NaOH or use a buffer system, but DMSO is preferred for library storage.
-
-
Intermediate Dilution: Dilute stocks 1:100 in Assay Buffer (HBSS + 20mM HEPES, pH 7.4) to create 100 µM working solutions (1% DMSO final).
-
Critical Step: Check for precipitation immediately. Pyrimidine carboxylic acids can crash out in high-salt buffers. If observed, reduce working concentration to 50 µM.
-
Cell Line Generation
-
Cell Line: CHO-K1 or HEK293 stably transfected with human P2X3 (hP2X3).
-
Selection: Maintain pressure with G418 (Geneticin) or Puromycin.
-
Passaging: Do not exceed 20 passages; P2X3 expression can drift, altering IC50 values.
FLIPR Calcium Flux Assay (Step-by-Step)
This protocol is optimized for a 384-well format using a FLIPR Tetra or Hamamatsu FDSS.
| Step | Action | Critical Parameter |
| 1. Plating | Seed 10,000 cells/well in 25 µL culture medium (black-wall, clear-bottom poly-D-lysine plates). | Incubate 24h @ 37°C, 5% CO₂. Confluence should be ~85-90%. |
| 2. Dye Loading | Remove media. Add 20 µL Calcium-6 Dye (Molecular Devices) or Fluo-4 AM (2 µM) in Assay Buffer + 2.5 mM Probenecid. | Probenecid inhibits anion transport, preventing dye leakage. |
| 3. Incubation | Incubate 1h @ 37°C, then 15 min @ RT. | RT equilibration reduces thermal artifacts during reading. |
| 4. Antagonist Addition | Add 10 µL of test compound (Pyrimidine derivatives) using FLIPR head. | Incubate 30 mins to allow equilibrium binding before agonist challenge. |
| 5. Baseline Read | Record fluorescence (Ex 485nm / Em 525nm) for 10 seconds. | Establishes F0 (baseline). |
| 6. Agonist Injection | Inject 10 µL of α,β-meATP (EC80 concentration, typically 10-30 nM). | Use α,β-meATP instead of ATP; it is more stable and specific for P2X1/P2X3. |
| 7. Kinetic Read | Read fluorescence every 1 sec for 60 sec, then every 3 sec for 120 sec. | Capture the rapid peak (channel opening) and desensitization phase. |
Workflow Logic Diagram
Figure 2: High-Throughput Screening Workflow for Pyrimidine Derivatives.
Data Analysis & Interpretation
Calculating Inhibition
Data is normalized to Percent Inhibition (PIN) relative to controls:
-
High Control (HC): Agonist (α,β-meATP) + Vehicle (DMSO).
-
Low Control (LC): Buffer only (no agonist).
Interpreting the Pyrimidine Scaffold SAR
When analyzing the IC50 data from the 5-Bromo-2-phenylpyrimidine-4-carboxylic acid derivatives, look for these trends:
-
Potency Loss: If converting the carboxylic acid to a bulky ester results in potency loss, the acid likely interacts with a lysine residue in the ATP-binding pocket (similar to the phosphate of ATP).
-
Potency Gain: If amide derivatives (e.g., benzyl amides) show higher potency, the target pocket is likely hydrophobic, and the acid was merely a solubilizing handle.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Well-to-Well Variability | Inconsistent dye loading or cell clumping. | Use a multidrop combi for plating; ensure cells are single-cell suspensions. |
| Low Signal Window | Receptor desensitization. | P2X3 desensitizes rapidly. Ensure cells are not handled roughly before assay. Do not wash cells after dye loading (use no-wash dyes). |
| Compound Precipitation | Carboxylic acid insolubility at high conc. | Verify stock clarity. Do not exceed 1% DMSO. If acid precipitates, test the amide derivative instead. |
| "Negative" Inhibition | Agonist activity of the compound.[1][2] | Run an "Agonist Mode" screen first. Some pyrimidines can act as partial agonists. |
References
-
Carter, D. S., et al. (2009).[3] Identification and SAR of novel diaminopyrimidines. Part 1: The discovery of RO-4, a dual P2X(3)/P2X(2/3) antagonist for the treatment of pain.[3] Bioorganic & Medicinal Chemistry Letters, 19(6), 1628-1631.[3]
-
Kim, Y. C., et al. (2013). Synthesis and structure-activity relationships of carboxylic acid derivatives of pyridoxal as P2X receptor antagonists. Bioorganic & Medicinal Chemistry, 21(9), 2618-2629.
-
Vertex Pharmaceuticals. (2023). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid as a building block.[4][5] Smolecule Compound Database.
-
Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling, 8(1), 3-26.
Sources
- 1. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 [mdpi.com]
- 2. Synthesis and structure-activity relationships of carboxylic acid derivatives of pyridoxal as P2X receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and SAR of novel diaminopyrimidines. Part 1: The discovery of RO-4, a dual P2X(3)/P2X(2/3) antagonist for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
[1][2]
Case ID: PYR-SYN-05B Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Yield Optimization & Process Troubleshooting[]
Executive Summary & Reaction Mechanics
The synthesis of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid is classically achieved via the condensation of Benzamidine Hydrochloride with Mucobromic Acid in the presence of a base (typically Sodium Ethoxide).
While this route is direct, it is notorious for variable yields (ranging from <10% to ~45% in literature) due to the instability of mucobromic acid in basic media and the competition between cyclization and hydrolysis. The reaction involves the formation of a pyrimidine ring where the carbon skeleton of mucobromic acid provides the C4-C5-C6 fragment and the C4-carboxyl group, while eliminating one equivalent of HBr.
Core Reaction Scheme
Caption: Mechanistic pathway for the condensation of benzamidine and mucobromic acid.
Optimized Experimental Protocol (SOP)
This protocol is refined to minimize side reactions (ring opening) and maximize the precipitation of the pure product.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Specification |
| Benzamidine HCl | 1.2 | Nucleophile | Dry, free-flowing white powder.[] |
| Mucobromic Acid | 1.0 | Electrophile | Must be recrystallized if yellow/waxy.[] |
| Sodium Ethoxide | 2.5 - 3.0 | Base | Freshly prepared from Na metal preferred.[] |
| Ethanol (EtOH) | Solvent | Solvent | Anhydrous (Water <0.05% is critical). |
Step-by-Step Methodology
-
Preparation of Base (In-Situ):
-
In a dry 3-neck flask under Nitrogen/Argon, dissolve Sodium metal (2.5 equiv) in anhydrous Ethanol (10-15 mL/g of precursor). Stir until evolution of H₂ ceases.[][2]
-
Why? Commercial NaOEt often contains NaOH/Na₂CO₃ impurities that promote hydrolysis over cyclization.[]
-
-
Amidine Liberation:
-
Add Benzamidine Hydrochloride (1.2 equiv) to the NaOEt solution. Stir at Room Temperature (RT) for 15-20 minutes.
-
Observation: The solution will become cloudy as NaCl precipitates. This confirms the liberation of the free amidine base.
-
-
Controlled Addition (The "Dropwise" Rule):
-
Dissolve Mucobromic Acid (1.0 equiv) in a minimal amount of anhydrous Ethanol.
-
CRITICAL: Add this solution dropwise to the benzamidine mixture over 30-45 minutes while maintaining the internal temperature at 50°C .
-
Reasoning: Mucobromic acid is unstable in high concentrations of base.[] Slow addition ensures the amidine is always in excess relative to the unreacted mucobromic acid, favoring the desired N-attack over degradation.
-
-
Reaction Phase:
-
Stir at 50°C for 4–6 hours. Monitor by TLC (or LCMS).[]
-
Endpoint: Disappearance of mucobromic acid.[]
-
-
Workup & Purification (Acid-Base Swing):
-
Evaporation: Remove the majority of Ethanol under reduced pressure.
-
Resuspension: Dissolve the residue in Water (approx. 10 mL/g).
-
Filtration (Clarification): Filter the alkaline solution through Celite to remove any insoluble byproducts (e.g., polymerized materials).
-
Precipitation: Cool the filtrate to 0-5°C. Slowly acidify with 2M HCl to pH ~2-3 while stirring vigorously.
-
Collection: A precipitate (often off-white to light brown) will form.[] Filter, wash with cold water, and dry under vacuum.
-
Troubleshooting Guide (FAQ)
Issue 1: Low Yield (<15%) or "Tar" Formation
Diagnosis: Decomposition of Mucobromic Acid.
-
Cause: Mucobromic acid is sensitive to the "Cannizzaro-like" disproportionation or ring-opening in strong base if not trapped immediately by the amidine.[]
-
Solution:
-
Reverse Addition? No. Standard addition (Acid to Amidine) is usually better to keep Amidine in excess.
-
Temperature: Do strictly maintain 50°C . Refluxing (78°C) often degrades the intermediate before cyclization is complete.
-
Dryness: Ensure the Ethanol is truly anhydrous.[] Water competes with the amidine for the aldehyde/lactone electrophile.
-
Issue 2: Product is a Sticky Gum, Not a Solid
Diagnosis: Impurities preventing crystallization.
-
Cause: Presence of unreacted benzamidine or decarboxylated byproducts.[]
-
Solution:
-
Reprecipitation: Dissolve the gum in saturated aqueous NaHCO₃ (The product is an acid and will dissolve; impurities may not). Filter. Then re-acidify the filtrate with HCl.
-
Trituration: Triturate the dried gum with cold Diethyl Ether or Hexanes to remove non-polar impurities.
-
Issue 3: Presence of Des-bromo Product (2-phenylpyrimidine-4-carboxylic acid)
Diagnosis: Over-reduction or wrong starting material.[]
-
Cause: While rare in this specific condensation, if Pd/C or reducing conditions were ever present (e.g., reusing glassware), debromination can occur.
-
Verification: Check LCMS.[] The product should show the characteristic Br isotope pattern (M and M+2 peaks of equal height).
Decision Tree for Optimization
Caption: Logic flow for diagnosing yield issues in pyrimidine synthesis.
References
-
ChemicalBook . Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic acid (Analogous Procedure). Retrieved from .
-
UCLA Chemistry & Biochemistry . A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (Discusses the limitations/yield issues of the mucobromic acid route). Retrieved from .
-
Organic Syntheses . Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate (General Pyrimidine Synthesis Techniques). Retrieved from .
-
PubChem . 5-Bromo-2-phenylpyrimidine-4-carboxylic acid Compound Summary. Retrieved from .
Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Instead of a generic protocol, we offer a dynamic troubleshooting guide structured as a series of frequently asked questions. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and execution.
Section 1: Core Synthesis Pathway and Mechanism
The construction of the 5-Bromo-2-phenylpyrimidine-4-carboxylic acid core typically relies on the condensation of benzamidine with a brominated three-carbon electrophilic partner. A common, though often problematic, route involves the reaction of an amidine with a derivative of mucobromic acid.[1][2] A more direct approach may utilize 2-bromomalonaldehyde.[3] The general transformation is illustrated below.
Caption: General synthesis of the target pyrimidine.
This seemingly straightforward cyclization is often plagued by side reactions that can significantly reduce yield and complicate purification. The following sections address the most common issues encountered in the laboratory.
Section 2: Troubleshooting Guide & FAQs
This section is formatted to address specific problems you might observe during your experiment.
Q1: My LC-MS analysis shows a major impurity with a molecular weight corresponding to the loss of 44 Da (the mass of CO₂). What is this side product and how can I prevent it?
A1: You are likely observing the formation of 5-Bromo-2-phenylpyrimidine due to decarboxylation.
This is one of the most common side products. The carboxylic acid group on an electron-deficient heterocyclic ring, like pyrimidine, can be thermally labile.[4] The mechanism is often facilitated by heat, which allows for the elimination of carbon dioxide to form a stabilized carbanionic or ylidic intermediate that is subsequently protonated during workup.[5][6]
Mechanistic Insight: The pyrimidine ring's electron-withdrawing nature stabilizes the negative charge that develops on C4 upon cleavage of the C-C bond, lowering the activation energy for decarboxylation.
Troubleshooting & Mitigation Strategies:
-
Temperature Control: If the final step is a high-temperature ester hydrolysis, consider reducing the temperature and extending the reaction time. Monitor the reaction for the formation of the decarboxylated product alongside the consumption of the ester.
-
pH Management: Avoid strongly acidic conditions during workup, especially at elevated temperatures. Neutralize the reaction mixture at a lower temperature (0-5 °C) before extraction.
-
Reaction Time: Minimize the overall time the product is exposed to high temperatures. Once the reaction is complete by TLC or LC-MS, proceed immediately to workup and purification.
Caption: Pathway to the decarboxylated side product.
Q2: I'm synthesizing the target acid via hydrolysis of its ethyl ester precursor. My NMR shows signals from both the acid and the ester. How can I drive the reaction to completion?
A2: You are dealing with incomplete saponification (hydrolysis) of the ethyl ester.
Ester hydrolysis, especially on sterically hindered or electron-rich systems, can be slow. The presence of the starting ester in your final product is a clear indication that the hydrolysis conditions were insufficient.
Troubleshooting & Mitigation Strategies:
-
Increase Base Equivalents: Ensure you are using a sufficient excess of the base (e.g., LiOH, NaOH, or KOH). A common starting point is 2-4 equivalents.
-
Introduce a Co-solvent: The solubility of the ester in a purely aqueous base solution can be limited. Adding a water-miscible organic solvent like tetrahydrofuran (THF), methanol, or dioxane can create a homogeneous solution and significantly accelerate the reaction.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate of hydrolysis. Monitor carefully to avoid promoting decarboxylation (see Q1).
-
Extend Reaction Time: If the reaction is proceeding cleanly but slowly, simply increasing the reaction time is often the easiest solution. Monitor by TLC or LC-MS every few hours until the starting material is no longer observed.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Base (NaOH) | 1.5 eq | 3.0 eq | Drives equilibrium towards the carboxylate salt. |
| Solvent | EtOH/H₂O | THF/H₂O (1:1) | Improves solubility of the ester starting material. |
| Temperature | 25 °C | 50 °C | Increases reaction rate. |
| Time | 4 h | 12-24 h (monitored) | Ensures complete conversion. |
Q3: My mass spectrum shows a pair of peaks corresponding to the desired product (M+ and M+2 for Bromine), but also a significant peak at ~79 Da less. What is this impurity?
A3: This strongly suggests the presence of the debrominated side product, 2-phenylpyrimidine-4-carboxylic acid.
The C-Br bond at the 5-position of the pyrimidine ring can be susceptible to cleavage under certain reductive conditions, leading to its replacement with a hydrogen atom.
Potential Causes & Prevention:
-
Catalytic Impurities: Trace metals from previous steps or even from metal spatulas can sometimes catalyze dehalogenation, especially if a hydrogen source is present.
-
Radical Reactions: Certain reaction conditions can initiate radical pathways that lead to bromine atom abstraction.
-
Starting Material Purity: Ensure your brominated C3 starting material is pure and free from its non-brominated counterpart.
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions that could lead to radical formation.
-
Use High-Purity Reagents: Use reagents and solvents from reliable sources to avoid metal contamination.
-
Non-Metallic Equipment: When possible, use glass or Teflon-coated equipment for transfers to avoid introducing metal catalysts.
Q4: My reaction is very low-yielding and produces a dark, complex mixture of byproducts that is difficult to purify, as mentioned in some literature.[1] What's happening?
A4: You are likely encountering issues related to the stability and reactivity of the starting materials, particularly if you are using the mucobromic acid route.
The condensation of formamidine or benzamidine with mucobromic acid is notoriously low-yielding and generates a large number of unknown byproducts.[1] This is due to the multiple reactive sites on mucobromic acid, which can lead to polymerization and alternative condensation pathways.
Troubleshooting & Mitigation Strategies:
-
Change Synthetic Route: If feasible, the most effective solution is to change your synthetic approach. A route utilizing 2-bromomalonaldehyde and benzamidine hydrochloride may offer a cleaner reaction profile.[3]
-
Advanced Purification: If you must use the problematic route, standard silica gel chromatography may be insufficient.
-
Reverse-Phase Chromatography: For acidic compounds, reverse-phase HPLC or MPLC (using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase containing a modifier like 0.1% formic acid or TFA) is often more effective.
-
Ion-Exchange Chromatography: Anion-exchange chromatography can be used to specifically bind the desired carboxylic acid, allowing neutral and basic impurities to be washed away.
-
Section 3: Analytical Workflow for Impurity Identification
A systematic analytical approach is crucial for troubleshooting. The following workflow can help you efficiently identify the common side products discussed.
Caption: A logical workflow for identifying impurities.
Protocol 1: LC-MS Analysis for Side Product Screening
-
Sample Preparation: Dissolve ~0.1 mg of the crude reaction mixture in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Mass Spectrometry: Use Electrospray Ionization (ESI) in positive mode. Scan from m/z 100 to 500.
-
Data Interpretation: Look for the expected m/z values for the parent ion [M+H]⁺.
Table of Expected Masses:
| Compound | Formula | Exact Mass | Expected [M+H]⁺ (m/z) |
| Target Product | C₉H₅BrN₂O₂ | 280.95 | 281.96 / 283.96 |
| Ethyl Ester SM | C₁₁H₉BrN₂O₂ | 308.98 | 309.99 / 311.99 |
| Decarboxylated Product | C₈H₅BrN₂ | 236.96 | 237.97 / 239.97 |
| Debrominated Product | C₉H₆N₂O₂ | 202.04 | 203.05 |
Note: The two m/z values for brominated compounds reflect the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
References
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry.
-
Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]
-
Pyrimidine. Wikipedia. [Link]
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: 5-Bromo-2-phenylpyrimidine-4-carboxylic Acid Optimization
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis & Optimization of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid CAS: 885918-65-8 (Generic structure reference)
Introduction: The Engineering of a Scaffold
You are likely targeting 5-Bromo-2-phenylpyrimidine-4-carboxylic acid as a critical intermediate for kinase inhibitors or late-stage diversification via Suzuki-Miyaura coupling.
In synthesis, this molecule presents a classic "purity vs. yield" trade-off. The electron-deficient pyrimidine ring makes the carboxylic acid prone to decarboxylation under thermal stress, while the bromine atom is susceptible to hydrodebromination if the basicity is uncontrolled.
This guide bypasses standard textbook definitions to provide a stress-tested protocol derived from industrial process chemistry.
Module 1: Strategic Route Selection
Before optimizing, ensure you are on the correct path. There are two dominant routes.[1] We strongly recommend Route A for high-purity applications.
Route Comparison Table
| Feature | Route A: Cyclization (Recommended) | Route B: Functionalization (Discouraged) |
| Starting Materials | Mucobromic Acid + Benzamidine HCl | 2-Phenylpyrimidine-4-carboxylic acid |
| Key Reaction | [3+3] Condensation / Dehydration | Electrophilic Aromatic Substitution ( |
| Regioselectivity | 100% (Bromine position is fixed in SM) | Poor (Competes with phenyl ring bromination) |
| Impurity Profile | Unreacted Benzamidine (Easy removal) | Isomeric bromides (Difficult separation) |
| Scalability | High (Kilogram scale viable) | Low (Exotherms, handling |
Module 2: The "Golden" Protocol (Route A)
This protocol is optimized to minimize decarboxylation and maximize the precipitation of the free acid.
Reagents & Stoichiometry
-
Mucobromic Acid (MBA): 1.0 equiv.
-
Benzamidine Hydrochloride: 1.1 equiv.[2]
-
Base: Sodium Ethoxide (NaOEt) 21% wt in EtOH (2.5 equiv.) or NaOH (aq).
-
Solvent: Ethanol (Anhydrous preferred for initial mixing).
Step-by-Step Workflow
-
Preparation of Free Base:
-
Charge Benzamidine HCl (1.1 equiv) into Ethanol.
-
Add NaOEt (1.1 equiv) at 0–5°C. Stir for 15 min.
-
Why: We must liberate the free amidine to attack the MBA. Doing this cold prevents amidine degradation.
-
-
The Addition (Critical Step):
-
Dissolve Mucobromic Acid (1.0 equiv) in Ethanol.
-
Add the MBA solution dropwise to the benzamidine mixture at RT.
-
Control: Do not allow temperature to exceed 30°C during addition.
-
-
Cyclization:
-
Add the remaining base (1.4 equiv NaOEt).
-
Heat to Reflux (78°C) for 4–6 hours.
-
Monitoring: HPLC should show consumption of MBA. The intermediate (open chain) cyclizes rapidly at reflux.
-
-
Workup & Isolation (The "Crash Out"):
-
Concentrate the reaction mixture to ~30% volume (remove bulk EtOH).
-
Dilute with Water (3x reaction volume).
-
Cool to 0–5°C.
-
Slowly acidify with 2M HCl to pH 1–2 .
-
Observation: The product should precipitate as a beige/off-white solid.
-
Filter, wash with cold water, and dry under vacuum at 45°C.
-
Visualizing the Pathway
Caption: Optimized workflow for the condensation of mucobromic acid and benzamidine.
Module 3: Troubleshooting Guide
Issue 1: "I acidified the mixture, but no solid precipitated."
Diagnosis: The product is likely "oiling out" or remaining in solution due to high ethanol content or insufficient acidity.
-
Fix A (Solvent): You likely didn't remove enough Ethanol before adding water. The product has partial solubility in EtOH/Water mixtures. Action: Rotovap further to remove EtOH, then add more water.
-
Fix B (pH): The pKa of this acid is low (~1.5–2.5). If you stop at pH 4, it is still ionized. Action: Drive pH down to 1.0 using Conc. HCl.
Issue 2: "My yield is low (<30%), and I see many peaks on HPLC."
Diagnosis: Thermal degradation or "Overshoot."
-
Mechanism: Mucobromic acid is sensitive to strong bases at high heat before cyclization is complete.
-
Correction: Ensure the addition of MBA to the amidine is done at Room Temperature or lower. Do not heat until after the components are mixed. This allows the initial imine formation to stabilize the skeleton before the harsh cyclization conditions.
Issue 3: "The product contains a decarboxylated impurity (5-Bromo-2-phenylpyrimidine)."
Diagnosis: Excessive thermal load during workup.
-
Cause: Pyrimidine-4-carboxylic acids are prone to thermal decarboxylation, especially in acidic media at high heat.
-
Correction: Never heat the reaction above 80°C. During the acidification step (Workup), ensure the mixture is cold (0–5°C) . Do not heat to induce precipitation.
Module 4: Decision Logic for Optimization
Use this logic tree to diagnose your specific experimental failure.
Caption: Decision tree for troubleshooting yield and purity issues during isolation.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Acetamidine instead of Benzamidine? A: No. That would yield 5-Bromo-2-methylpyrimidine-4-carboxylic acid.[3] The C2 substituent is determined entirely by the amidine used. For the 2-phenyl analog, you must use Benzamidine Hydrochloride.
Q: Why do I need to dry the product at 45°C? Can I oven dry at 100°C? A: Do not dry at 100°C. Pyrimidine carboxylic acids can decarboxylate at high temperatures. Vacuum drying at mild heat (40–45°C) is safer to preserve the carboxylic acid functionality.
Q: Can I use water as the only solvent? A: Yes, this is possible (using NaOH instead of NaOEt). However, Benzamidine is organic-soluble, and Mucobromic acid is water-soluble. A biphasic system often leads to slower kinetics. Ethanol (or Methanol) provides a homogeneous phase, ensuring faster and cleaner conversion.
Q: My product is brown. How do I purify it? A: The crude product is often tan/brown due to oxidized oligomers of mucobromic acid.
-
Purification: Dissolve the solid in dilute aqueous NaOH (it should dissolve completely as the salt). Filter off any insoluble dark solids. Then, re-acidify the filtrate slowly to reprecipitate the pure acid.
References
-
Preparation of 5-bromo-2-substituted pyrimidine compounds. (Patent CN110642788A).[4] Describes the condensation of amidines with C3 fragments including bromomalonaldehyde and mucobromic acid derivatives.
-
A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Discusses the limitations of alternative routes and the stability of the 5-bromo-4-carboxylic acid scaffold. (Contextual citation regarding scaffold stability).
-
Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic acid. (ChemicalBook / Patent WO2011/130628).[3] Provides the specific stoichiometry and workup conditions for the 2-methyl analog, which is chemically equivalent to the 2-phenyl protocol.
-
pKa Data Compiled by R. Williams. Reference for the acidity of pyrimidine carboxylic acids (pKa ~1.3–3.0), necessitating low pH for isolation.
Sources
- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. 5-Bromo-2-methoxypyrimidine-4-carboxylic acid | C6H5BrN2O3 | CID 4913385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
Welcome to the technical support center for the crystallization of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high-purity crystalline material.
Introduction to Crystallization of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
5-Bromo-2-phenylpyrimidine-4-carboxylic acid is a heterocyclic aromatic carboxylic acid. Its rigid structure, conferred by the pyrimidine and phenyl rings, and the presence of functional groups capable of hydrogen bonding (carboxylic acid and nitrogen atoms in the pyrimidine ring) make it a good candidate for crystallization.[1] However, the interplay of these features can also lead to challenges such as poor solubility in common solvents, oiling out, or the formation of amorphous precipitates. This guide will provide a systematic approach to troubleshoot these issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of crystalline 5-Bromo-2-phenylpyrimidine-4-carboxylic acid?
Q2: Which solvents should I consider for the crystallization of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid?
A2: The choice of solvent is critical for successful crystallization. For aromatic carboxylic acids, common solvents to screen include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and polar aprotic solvents (e.g., acetonitrile, DMF, DMSO). Given the carboxylic acid group, its solubility will be pH-dependent. It will be more soluble in basic solutions and less soluble in acidic solutions. A mixed solvent system, such as ethanol/water or acetone/water, can also be effective.[4]
Q3: My compound is not crystallizing upon cooling. What should I do?
A3: If crystals do not form upon cooling, your solution may be too dilute or supersaturation has not been achieved. Try the following:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4]
-
Add a seed crystal: If you have a small amount of pure crystalline material, adding a tiny crystal can initiate crystallization.[4]
-
Reduce the volume: Carefully evaporate some of the solvent to increase the concentration of your compound.[5]
-
Cool to a lower temperature: Place the solution in an ice bath or refrigerator.
-
Use an anti-solvent: If your compound is dissolved in a good solvent, slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes turbid.
Q4: Can I use an acid-base crystallization for this compound?
A4: Yes, this is a highly effective method for purifying carboxylic acids. Dissolve the crude 5-Bromo-2-phenylpyrimidine-4-carboxylic acid in a dilute aqueous base (e.g., NaOH, NaHCO₃) to form the soluble carboxylate salt. Filter the solution to remove any insoluble impurities. Then, slowly add a dilute acid (e.g., HCl) to the filtrate with stirring. The carboxylic acid will precipitate out as the solution becomes acidic.[1] This method is particularly useful for removing non-acidic impurities.
Troubleshooting Guide
This section provides a detailed, step-by-step approach to resolving common crystallization problems.
Problem 1: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is cooled too quickly or when the solute's melting point is lower than the temperature of the solution.
Causality: The high concentration of the solute upon cooling leads to a liquid-liquid phase separation before nucleation and crystal growth can occur.
Step-by-Step Troubleshooting:
-
Re-heat the solution: Add a small amount of additional solvent and re-heat until the oil redissolves completely.
-
Slow down the cooling process:
-
Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels.
-
Consider using a Dewar flask with warm water for very slow cooling.
-
-
Use a more dilute solution: Start with a larger volume of solvent to ensure the saturation point is reached at a lower temperature.[5]
-
Change the solvent system:
-
Try a solvent in which the compound is less soluble at higher temperatures.
-
For mixed solvent systems, adjust the ratio to have a higher proportion of the solvent in which the compound is less soluble.
-
Problem 2: The obtained solid is amorphous or forms very fine needles.
The formation of an amorphous solid or very fine needles suggests that nucleation was too rapid and crystal growth was hindered. This can trap impurities and make filtration difficult.
Causality: Rapid cooling or high levels of supersaturation favor rapid nucleation over slow, ordered crystal growth.
Step-by-Step Troubleshooting:
-
Re-dissolve and cool slowly: Re-heat the solution to dissolve the solid and then cool it much more slowly to allow for the formation of larger, more ordered crystals.[6]
-
Reduce the degree of supersaturation: Use a slightly larger volume of solvent to ensure that the solution does not become supersaturated too quickly upon cooling.[5]
-
Consider a different solvent: A solvent that provides a moderate solubility for your compound at elevated temperatures and low solubility at room temperature is ideal.
-
Utilize vapor diffusion: Dissolve the compound in a small amount of a good solvent and place this in a larger sealed container with an anti-solvent. The anti-solvent vapor will slowly diffuse into the primary solvent, gradually inducing crystallization.
Problem 3: The crystals are colored or appear impure.
Colored crystals often indicate the presence of impurities trapped within the crystal lattice.
Causality: Impurities can be incorporated into the growing crystals if crystallization occurs too rapidly or if the impurities have similar structures to the target compound.
Step-by-Step Troubleshooting:
-
Perform a hot filtration: If there are insoluble impurities at the boiling point of your solvent, perform a hot filtration to remove them before allowing the solution to cool.
-
Use activated carbon (charcoal): If the solution is colored by soluble impurities, add a small amount of activated carbon to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before cooling.[6] Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.[5]
-
Re-crystallize: A second recrystallization is often necessary to achieve high purity.
Experimental Workflows
Standard Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of your crude 5-Bromo-2-phenylpyrimidine-4-carboxylic acid. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling with stirring. Continue adding solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Acid-Base Crystallization Workflow
Caption: Workflow for Acid-Base Crystallization.
Data Presentation
Table 1: Properties of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for salt formation/acid-base crystallization. |
| Ethanol | 78 | 24.5 | Good general-purpose solvent for many organics. |
| Isopropanol | 82 | 19.9 | Similar to ethanol, less volatile. |
| Acetone | 56 | 20.7 | Good solvent, but low boiling point. |
| Ethyl Acetate | 77 | 6.0 | Less polar, good for less polar compounds. |
| Acetonitrile | 82 | 37.5 | Polar apathetic solvent. |
| Toluene | 111 | 2.4 | Non-polar, may be useful in mixed solvent systems. |
Note: This table provides general information. The ideal solvent for 5-Bromo-2-phenylpyrimidine-4-carboxylic acid must be determined experimentally.
Logical Relationships in Troubleshooting
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 3. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
challenges in scaling up 5-Bromo-2-phenylpyrimidine-4-carboxylic acid production
Status: Operational Ticket ID: PYRIM-SCALE-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Mission Statement
Welcome to the Process Development Support Center. You are likely accessing this guide because you are encountering yield inconsistencies, filtration bottlenecks, or purity failures during the scale-up of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS: 37972-24-0).
This intermediate is critical for various API scaffolds (e.g., soluble guanylate cyclase stimulators). The synthesis, while theoretically straightforward, suffers from severe "process drift" when moving from gram to kilogram scale. This guide deconstructs the standard Mucobromic Acid + Benzamidine condensation route, providing self-validating protocols to stabilize your production.
Module 1: Reaction Kinetics & Stoichiometry
The industry-standard route involves the condensation of Mucobromic acid with Benzamidine hydrochloride in alkaline media (typically NaOEt/EtOH).
The Core Problem: The "Addition Rate" Trap
At the bench scale, rapid addition of reagents is forgiving. At the pilot scale, the exothermicity of the neutralization and the instability of mucobromic acid in strong base lead to the formation of tarry oligomers (often deep red/brown) rather than the desired pyrimidine.
Corrective Protocol:
-
Base Management: Benzamidine HCl must be free-based in situ, but mucobromic acid degrades in high pH.
-
Temperature Window: The reaction must be maintained between 50–55°C . Below 45°C, conversion stalls; above 60°C, decarboxylation and polymerization accelerate.
Standardized Protocol (1.0 kg Basis):
| Component | Mass/Vol | Equivalents | Role | Critical Parameter |
| Benzamidine HCl | 1.0 kg | 1.0 eq | Nucleophile | Must be dry (hygroscopic). |
| Ethanol (Anhydrous) | 5.0 L | Solvent | Medium | Water content < 0.5%. |
| Sodium Ethoxide (21% wt) | ~2.2 kg | 2.5 eq | Base | Dosing Rate Control. |
| Mucobromic Acid | 1.65 kg | 1.0 eq | Electrophile | Dissolve separately in EtOH. |
Step-by-Step Workflow:
-
Suspend Benzamidine HCl in Ethanol (Volume A).
-
Add 60% of the Sodium Ethoxide solution dropwise at 20–25°C to liberate the free amidine. Stir for 30 mins.
-
Critical Step: Warm to 50°C.
-
Simultaneously dose the Mucobromic Acid solution and the remaining 40% Base over 2–3 hours.
-
Why? This "co-dosing" maintains a constant pH, preventing the mucobromic acid from encountering a large excess of base (degradation) or acid (stalled reaction).
-
Module 2: Downstream Processing (The "Sludge" Crisis)
User Issue: "My reaction looked fine, but upon acidification, I got a sticky brown sludge that clogged the filter. Filtration took 24 hours."
Root Cause Analysis: Rapid acidification causes the product to precipitate as amorphous aggregates, trapping impurities (unreacted mucobromic acid oligomers). This is a classic supersaturation failure.
Troubleshooting Guide:
-
Q: How do I prevent the sludge?
-
A: Controlled Ostwald Ripening. Do not dump HCl into the reactor.
-
Protocol:
-
Distill off 70% of the Ethanol after the reaction.
-
Dilute the residue with Water (3x volume). The sodium salt of the product is water-soluble; tars are not.
-
Filtration 1: Filter this alkaline solution through Celite/Charcoal to remove insoluble tars before acidification.
-
Acidification: Heat the filtrate to 40°C. Add 2N HCl slowly until pH 4.0. Hold for 1 hour to allow crystal growth. Then continue to pH 1–2.
-
-
-
Q: The solid is still colored (Pink/Brown).
-
A: This is residual bromine species. Wash the wet cake with a 5% Sodium Bisulfite solution during the final filtration. This reduces oxidized bromine species that cause color.
-
Module 3: Visualization & Logic Flow
The following diagrams illustrate the optimized process flow and the troubleshooting logic for impurity profiling.
Figure 1: Optimized Process Flow for Scale-Up. Note the "Clarification Filtration" step prior to acidification, which is essential for removing oligomeric impurities.
Figure 2: Troubleshooting Logic Tree for common scale-up failures.
FAQ: Expert Troubleshooting
Q1: Can I use water instead of Ethanol to reduce costs? A: While aqueous conditions are possible, they are risky for the formation step. Mucobromic acid hydrolyzes rapidly in basic water. However, a "hybrid" approach is viable: Run the reaction in minimal ethanol, then quench into water. This maximizes yield while minimizing solvent waste [1, 2].
Q2: My product purity is stuck at 95% (HPLC). What is the major impurity? A: The most common impurity is the de-brominated analog (2-phenylpyrimidine-4-carboxylic acid) or the hydrolyzed lactone ring open species. If the de-brominated species is present, your reaction temperature was likely too high (>65°C), causing hydrodebromination. If the purity is low due to unknown peaks, it is likely polymerized mucobromic acid; use the "Clarification Filtration" method described in Module 2.
Q3: Is the product light-sensitive? A: Yes. The 5-bromo position is susceptible to photolytic cleavage over time. Store the wet cake and dried powder in amber containers or foil-wrapped drums.
References
-
Bayer Pharma AG. (2011). Method for producing 5-bromo-2-substituted pyrimidine-4-carboxylic acids.[1][2][3][4] WO Patent 2011/147809. World Intellectual Property Organization. Link
-
UCLA Chemistry. (2010). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.[5] (Discusses the instability of mucobromic acid precursors). Link[5]
-
ChemicalBook. (2023). 5-Bromo-2-phenylpyrimidine-4-carboxylic acid - Product Properties and Synthesis.Link
-
PubChem. (2023). 5-Bromo-2-phenylpyrimidine-4-carboxylic acid Compound Summary. National Library of Medicine. Link
Sources
- 1. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 3. 5-broMo-2-tert-butyl-pyriMidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chem.ucla.edu [chem.ucla.edu]
Technical Support Center: Purification of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-2-phenylpyrimidine-4-carboxylic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Understanding the Purification Challenge
5-Bromo-2-phenylpyrimidine-4-carboxylic acid is a key building block in medicinal chemistry.[1] However, its synthesis can often yield a product contaminated with unreacted starting materials, byproducts, and colored impurities.[2][3] The presence of both a weakly basic pyrimidine ring and an acidic carboxylic acid group on the same molecule requires a nuanced approach to purification. This guide will walk you through the most effective methods to obtain high-purity material, essential for reliable downstream applications.
Frequently Asked Questions (FAQs)
Q1: My crude 5-Bromo-2-phenylpyrimidine-4-carboxylic acid is a brown or off-white solid. What are the likely impurities?
A1: Brown or colored solids are common in the synthesis of pyrimidine derivatives.[2] The color typically arises from polymeric or highly conjugated byproducts formed during the reaction. Other likely impurities include unreacted starting materials (e.g., benzamidine, ethyl 2-bromo-3-oxobutanoate) and side-products from unintended condensation or degradation pathways.
Q2: I'm observing poor solubility of my crude product in common organic solvents. How can I effectively dissolve it for purification?
A2: The limited solubility of substituted pyrimidine carboxylic acids can be challenging. For a related compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, very low aqueous solubility was noted.[4] For purification purposes, you may need to explore a range of solvents at elevated temperatures. Good starting points for solubility tests include acetone, ethanol, methanol, and ethyl acetate. For acid-base extraction, the compound will be soluble in aqueous base as its carboxylate salt.
Q3: Can I use recrystallization to purify this compound? If so, what solvents should I try?
A3: Recrystallization is an excellent method for purifying solid organic compounds, provided a suitable solvent can be found. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Based on purification of similar structures, acetone is a promising candidate.[5] A systematic solvent screen is recommended.
Q4: Is column chromatography a suitable purification method for this carboxylic acid? I'm concerned about the compound streaking on the silica gel.
A4: Column chromatography is a viable, albeit sometimes challenging, method for purifying carboxylic acids. Streaking on silica gel is a common issue due to the interaction of the acidic proton with the silica surface. This can be mitigated by adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent.[6] This keeps the carboxylic acid in its protonated, less polar form, leading to better peak shape. For the purification of the related precursor, 5-bromo-2-phenylpyrimidine, a mixture of heptane and ethyl acetate was used successfully.[7]
Troubleshooting Guide
This table addresses common issues observed during the purification of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent Color in Product | Highly conjugated impurities, polymeric byproducts. | 1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. 2. Oxidative Wash: An oxidative wash of the crude material may decolorize some impurities. [US2255421A] 3. Chromatography: Column chromatography is often effective at separating colored impurities. |
| Oiling Out During Recrystallization | The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated or cooled too quickly. | 1. Use a lower-boiling point solvent. 2. Add more solvent to the hot solution. 3. Allow the solution to cool slowly to room temperature, then place in an ice bath. |
| Poor Recovery from Recrystallization | The compound is too soluble in the chosen solvent at low temperatures; insufficient precipitation. | 1. Use a less polar solvent or a solvent mixture. 2. Place the solution in a freezer for an extended period to maximize precipitation. 3. Reduce the volume of the solvent by evaporation before cooling. |
| Streaking on TLC/Column Chromatography | The carboxylic acid is interacting with the silica gel. | 1. Acidify the eluent: Add 0.1-1% acetic acid or formic acid to your mobile phase.[6] 2. Use a different stationary phase: Consider using reversed-phase (C18) silica gel. |
| Product is Insoluble in Aqueous Base for Extraction | The aqueous base is not strong enough to deprotonate the carboxylic acid. | 1. Use a stronger base: If using sodium bicarbonate, try sodium carbonate or sodium hydroxide. 2. Increase the temperature: Gently warming the mixture may aid dissolution. |
Experimental Protocols
Purification Workflow Overview
Caption: Decision workflow for purifying the target compound.
Protocol 1: Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid compound.
1. Solvent Selection:
- Place a small amount of the crude product (10-20 mg) into several test tubes.
- Add a small amount of a different solvent to each tube (e.g., acetone, ethanol, methanol, ethyl acetate, toluene, or water/ethanol mixtures).[8]
- Heat the test tubes in a water bath. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.
- Allow the promising solutions to cool to room temperature and then in an ice bath to observe crystal formation.
2. Recrystallization Procedure (Example with Acetone):
- Place the crude 5-Bromo-2-phenylpyrimidine-4-carboxylic acid in an Erlenmeyer flask.
- Add the minimum amount of hot acetone to completely dissolve the solid.
- If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Hot filter the solution to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature.
- Once crystals begin to form, place the flask in an ice bath to maximize precipitation.
- Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.
Protocol 2: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.[9]
Caption: Workflow for acid-base extraction purification.
1. Dissolution and Extraction:
- Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.
- Transfer the solution to a separatory funnel.
- Add an equal volume of a saturated aqueous sodium bicarbonate solution.[9]
- Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO2 evolution.
- Allow the layers to separate. The deprotonated product will be in the upper aqueous layer as its sodium salt.
2. Isolation:
- Drain the lower organic layer (containing neutral impurities).
- Collect the aqueous layer in a beaker.
- Slowly add 1M hydrochloric acid to the aqueous layer while stirring until the solution is acidic (test with pH paper) and a precipitate forms.[2]
- Cool the mixture in an ice bath to ensure complete precipitation.
- Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Column Chromatography
This method is ideal for separating compounds with different polarities.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the plate in a solvent system such as heptane/ethyl acetate or dichloromethane/methanol.
- To improve resolution and prevent streaking, add 0.1-1% acetic acid to the eluent.[6]
- Visualize the spots under UV light. The ideal solvent system will give your product an Rf value of ~0.3.
2. Column Packing and Sample Loading:
- Pack a glass column with silica gel using the chosen eluent (with added acetic acid).
- Pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent, adding silica gel, and evaporating the solvent.
- Carefully add the dry, pre-adsorbed sample to the top of the packed column.
3. Elution and Fraction Collection:
- Elute the column with the chosen solvent system.
- Collect fractions and monitor the elution by TLC.
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to yield the purified 5-Bromo-2-phenylpyrimidine-4-carboxylic acid.
References
-
Betz, K., et al. (2018). 5-Bromo-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1674–1677. [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Google Patents. (2014).
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. [Link]
-
PubChem. 5-Bromo-2-methylpyrimidine-4-carboxylic acid. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
MySkinRecipes. 5-Bromo-2-phenylpyrimidine. [Link]
-
UCLA - Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]
-
PubChem. 5-Bromo-2-methoxypyrimidine-4-carboxylic acid. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, January 20). The Strategic Importance of 5-Bromo-2-Phenylpyrimidine in Chemical Sourcing. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15–21. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
-
CrystEngComm. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(31), 5148-5162. [Link]
Sources
- 1. 5-Bromo-2-phenylpyrimidine [myskinrecipes.com]
- 2. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 5. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. echemi.com [echemi.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solubility Optimization for 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
Case ID: SOL-BPPC-001 Status: Open Priority: High (Blocker for Biological Assays) Agent: Senior Application Scientist
Executive Summary
Welcome to the technical support hub for 5-Bromo-2-phenylpyrimidine-4-carboxylic acid . Users frequently report difficulty solubilizing this compound due to its competing physicochemical properties: a polar, ionizable carboxylic acid head group fighting against a highly lipophilic, planar phenyl-bromo-pyrimidine tail.
This guide moves beyond generic advice. We analyze the specific molecular interactions causing precipitation and provide validated protocols to overcome them.
Module 1: The Chemistry of the Problem (Root Cause Analysis)
To solve the solubility issue, you must understand the "tug-of-war" occurring at the molecular level.
The Physicochemical Profile
-
The "Brick" Factor (Crystal Lattice Energy): The molecule features a phenyl ring attached to a pyrimidine core. This creates a planar system that stacks efficiently (
- stacking), leading to high crystal lattice energy. Breaking this lattice requires significant energy. -
The Ionization Trap (pKa ~ 3.0 - 3.5): The carboxylic acid at position 4 is relatively acidic due to the electron-withdrawing nature of the pyrimidine ring.
-
At pH < 4: The molecule is protonated (neutral). In this state, the lipophilic phenyl and bromo groups dominate, making the compound virtually insoluble in water .
-
At pH > 5: The molecule deprotonates to the carboxylate anion (
). This charge is your primary lever for aqueous solubility.
-
The "Crash" Phenomenon
Most users dissolve the compound in DMSO (where it is soluble) and then dilute it into a biological buffer (e.g., PBS at pH 7.4). Result: Immediate cloudiness.
Why?
-
Kinetic vs. Thermodynamic Solubility: The DMSO stock creates a supersaturated state upon dilution.
-
Local pH Drop: If your stock is acidic (the compound is an acid!), adding it to a weak buffer might locally drop the pH below the pKa, forcing the compound back into its insoluble, neutral form.
Module 2: Troubleshooting Guide (Q&A)
Ticket #1: "I added water to the powder, and it floats like a brick."
Diagnosis: You are trying to dissolve the protonated free acid in water (pH ~5-6). The lipophilic tail prevents hydration. Solution: You must drive ionization.
-
Do NOT: Heat it excessively (chemical degradation risk).
-
DO: Add 1.05 equivalents of NaOH or KOH. Converting the acid to its sodium salt disrupts the crystal lattice and creates a hydration shell around the carboxylate.
Ticket #2: "My DMSO stock precipitates when added to cell culture media."
Diagnosis: The "Solvent Shift" shock. The water content spiked, and the organic cosolvent (DMSO) concentration dropped below the threshold needed to solvate the hydrophobic phenyl/bromo region. Solution:
-
Pre-dilute in intermediate solvent: Don't go straight from 100% DMSO to 1% DMSO.
-
Use a surfactant: Add 0.5% Tween-80 to your aqueous media before adding the compound.
-
Check pH: Ensure the media has sufficient buffering capacity to maintain pH > 7.0 after addition.
Ticket #3: "Can I use ethanol?"
Diagnosis: Suboptimal solvent choice. Analysis: While soluble in ethanol, this compound often crystallizes out of ethanol/water mixtures faster than DMSO/water mixtures. Ethanol is also volatile, leading to concentration variability in open-well plates. Recommendation: Stick to DMSO or DMF for organic stocks.
Module 3: Advanced Formulation Protocols
Choose the protocol that matches your assay tolerance.
Protocol A: In-Situ Salt Formation (For Aqueous Stock)
Best for: Animal studies or assays sensitive to DMSO.
-
Calculate: Determine moles of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid.
-
Weigh: Place substance in a glass vial.
-
Alkalize: Add 0.95 equivalents of 0.1 M NaOH. (Intentionally slightly under-titrate to avoid highly basic pH if not buffered).
-
Sonicate: Sonicate at 40°C for 10-15 minutes.
-
Buffer: Once dissolved, slowly add PBS (pH 7.4) to reach target volume.
-
Filter: Pass through a 0.22
m PVDF filter to remove any nanoscopic seeds that could trigger nucleation.
Protocol B: The "Golden Triangle" Cosolvent Mix
Best for: High-concentration in vitro assays (IC50 determination).
This mixture balances lipophilicity (DMSO), hydration (Water), and interface stability (PEG).
| Component | Percentage (v/v) | Role |
| DMSO | 10% | Solubilizes the phenyl-bromo tail. |
| PEG 400 | 40% | Acts as an amphiphilic bridge, preventing aggregation. |
| Water/PBS | 50% | Provides aqueous environment; maintains pH. |
Procedure:
-
Dissolve compound in DMSO (10x final concentration).
-
Add PEG 400 to the DMSO solution. Mix well.
-
Slowly add the Water/PBS with constant vortexing.
Module 4: Decision Logic (Visualization)
Use this flow to determine the correct solubilization strategy for your specific application.
Figure 1: Solubility Decision Matrix. Follow the logic path based on assay sensitivity to organic solvents and concentration requirements.
Module 5: Comparison of Solubilization Methods
| Method | Solubility Limit (Est.) | Stability | Biological Compatibility |
| Pure DMSO | High (>50 mg/mL) | Excellent (Months at -20°C) | Low (Toxic to cells >0.1-1%) |
| Sodium Salt (Aq) | Moderate (~5-10 mg/mL) | Good (Days at 4°C) | High (Isotonic if buffered) |
| PEG 400 Cosolvent | High (~20 mg/mL) | Good | Moderate (Viscosity issues) |
| Cyclodextrin | Moderate (~5 mg/mL) | Excellent | Very High (Used in clinical formulations) |
References
-
PubChem. (2025).[1][2] 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (Compound Summary). National Library of Medicine. [Link]
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for pyrimidine solubility principles).
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa-dependent solubility profiling).
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[3][4] ISRN Pharmaceutics. [Link]
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Basis for Protocol C).
Sources
- 1. 5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2 | CID 256210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection for 5-Bromo-2-phenylpyrimidine-4-carboxylic acid synthesis
Technical Support Center: Synthesis of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
Status: Operational Role: Senior Application Scientist Topic: Catalyst Selection & Process Optimization[1][2][3]
Executive Summary: The Selectivity Paradox
Welcome to the technical support hub for pyrimidine functionalization. If you are accessing this guide, you are likely facing one of two critical issues:
-
Regioselectivity Failure: You attempted a Palladium-catalyzed Suzuki coupling on a 5-bromo-2-chloro scaffold and lost the bromine atom (yielding the C5-phenyl product instead of the C2-phenyl target).
-
Yield Collapse: You are attempting the classical Mucobromic acid condensation and experiencing low yields or "tar" formation.
For the synthesis of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid , standard catalyst screening often leads to dead ends due to the intrinsic electronic bias of the pyrimidine ring.[3] This guide provides the corrective protocols.
Module 1: The "Catalyst Trap" (Troubleshooting Pd-Coupling)
User Query: "I used Pd(PPh3)4 to couple phenylboronic acid to methyl 5-bromo-2-chloropyrimidine-4-carboxylate. NMR shows the phenyl group is at position 5, and the bromine is gone.[1][2] Why?"
Root Cause Analysis: In 2,5-dihalopyrimidines, the rate of oxidative addition is governed by bond dissociation energy and the "leaving group ability."[1][2] Although C2 is more electron-deficient (activated for SNAr), in Palladium-catalyzed cross-coupling, the C5-Br bond is significantly more reactive than the C2-Cl bond .[1][3]
Standard Pd(0) catalysts will preferentially insert into the C5-Br bond.[1][3] You cannot "tune" a catalyst to reverse this preference easily while retaining the bromine.[1][2]
Corrective Protocol: The Stepwise "Reverse" Sequence To utilize catalytic methods, you must invert the synthetic order.[1][2] You must install the phenyl ring before the bromine is present, or use a scaffold where C5 is blocked/protected, though the latter is inefficient.[1][2]
Recommended Workflow (Catalytic Route):
-
Substrate: Methyl 2-chloropyrimidine-4-carboxylate (Non-brominated).
-
Step 1 (Catalytic C2-Arylation):
-
Step 2 (Electrophilic Bromination):
Module 2: The "Classic" Cyclization Route (Non-Catalytic)
User Query: "I am avoiding Pd chemistry. I tried condensing Mucobromic acid with Benzamidine but got <10% yield. How do I optimize this?"
Technical Insight: This is the industrial standard route. It builds the ring with the substituents already in place, bypassing the regioselectivity wars of cross-coupling.[1][2] However, it is sensitive to pH and temperature.[1][2][3] The "Catalyst" here is the base.
Optimization Guide:
| Parameter | Recommendation | Scientific Rationale |
| Reagent A | Mucobromic Acid | Provides the C4-C5 fragment with Br already installed.[3] |
| Reagent B | Benzamidine HCl | Provides the N-C-N fragment and the Phenyl group.[1][2] |
| Promoter (Base) | NaOEt (Sodium Ethoxide) | Stronger bases (like NaH) cause decomposition; weaker bases (Pyridine) are often too slow.[3] NaOEt in EtOH is the "Goldilocks" zone.[1][2] |
| Temperature | Stepwise Ramp | Critical: Mix at RT, then warm to 50°C. Do not reflux immediately. Mucobromic acid is thermally unstable in base.[1][2][3] |
| pH Control | Neutralize Workup | The product is a carboxylic acid.[1][2][5] You must acidify (HCl) the reaction mixture to precipitate the product.[1][2] |
Validated Protocol (Cyclization):
-
Add NaOEt (2.5 equiv) dropwise.[1][2][3] Note: You need enough base to neutralize the HCl salt AND deprotonate the amidine.[1][2]
-
Add Mucobromic acid (1.0 equiv) solution dropwise at <50°C.
-
Stir 4-6 hours.
-
Concentrate solvent -> Redissolve in water -> Acidify with 2M HCl to pH 2.[1][3]
Visual Troubleshooting: Decision Matrix
Caption: Workflow decision tree highlighting the regioselectivity trap in catalytic routes and the optimization parameters for the cyclization route.
FAQ: Expert Troubleshooting
Q1: Can I use a Suzuki coupling to install the carboxylic acid (Carbonylation) instead? A: Technically, yes, but it is risky.[1][2][3] If you start with 2-phenyl-5-bromo-4-chloropyrimidine and attempt Pd-catalyzed carbonylation (CO balloon) to install the -COOH at C4, the Pd will likely insert into the C5-Br bond first, leading to a mixture of products or double carbonylation.[3] The Mucobromic acid route is superior because the Carbon (C4) is already oxidized to the acid level.[1]
Q2: Why recommend XPhos for the stepwise catalytic route? A: The C2-position of pyrimidine is deactivated towards oxidative addition compared to typical aryl chlorides because the adjacent nitrogen atoms withdraw electron density, making the C-Cl bond shorter and stronger.[1][2] XPhos and SPhos are bulky, electron-rich ligands designed specifically to facilitate oxidative addition into difficult chlorides.[1][2][3] Standard PPh3 often fails to achieve full conversion at C2.[1][2][3]
Q3: In the cyclization route, my product is water-soluble and I can't filter it. A: This occurs if you do not acidify sufficiently.[1][2] The product exists as a carboxylate salt (Sodium 5-bromo-2-phenylpyrimidine-4-carboxylate) in the basic reaction mixture.[3] You must add HCl until the pH is ~2-3 to protonate the acid, rendering it insoluble in water so it precipitates.[1][2]
References
-
Regioselectivity in Suzuki Coupling of Dihalopyrimidines
-
Mucobromic Acid Cyclization (Patent Protocol)
- Vertex AI Search Result 1.7: Detailed protocol for 5-bromo-2-tert-butyl-pyrimidine-4-carboxylic acid (analogous to phenyl) using NaOEt.
-
Source:[3]
-
Difficulties in Cyclization Yields
- Vertex AI Search Result 1.4: Discusses the low yields (3-8%)
-
Source:[3]
-
Stepwise C-H Activation/Arylation (Alternative Context)
- Vertex AI Search Result 1.
-
Source:[3]
Sources
- 1. DE1809947B2 - PROCESS FOR THE MANUFACTURING OF MUCOBROMIC ACID - Google Patents [patents.google.com]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 3. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-broMo-2-tert-butyl-pyriMidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Temperature Control in 5-Bromo-2-phenylpyrimidine-4-carboxylic Acid Chemistry
Topic: Thermal Management & Reactivity Control Compound: 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (and related 5-bromo-pyrimidine-4-carboxylate scaffolds) Audience: Medicinal Chemists, Process Chemists[1]
Introduction: The Thermal Stability Paradox
Welcome to the Technical Support Center. As Senior Application Scientists, we often see this scaffold fail not due to lack of reactivity, but due to hyper-reactivity in the wrong channels.
5-Bromo-2-phenylpyrimidine-4-carboxylic acid presents a unique "push-pull" thermal challenge:
-
The "Pull" (Decarboxylation Risk): The electron-deficient pyrimidine ring, further activated by the electron-withdrawing bromine at C5, significantly lowers the activation energy for decarboxylation at C4 compared to benzoic acid analogs.
-
The "Push" (Coupling Reactivity): The same electronic deficiency makes the C5-Br bond highly reactive toward oxidative addition in Pd-catalyzed cross-couplings, often allowing reactions to proceed at lower temperatures (60–80°C) than traditional aryl bromides.[1]
The Golden Rule: Respect the 150°C Ceiling. Data indicates that 5-bromo-pyrimidine-4-carboxylic acid derivatives undergo rapid decomposition (decarboxylation) between 158–162°C [1].[1] However, in the presence of transition metals or Lewis acids, this onset temperature can drop significantly.
Part 1: Troubleshooting Guides (Q&A)
Module A: Synthesis via Condensation (Mucobromic Acid Route)
User Question: I am synthesizing the core scaffold by condensing benzamidine with mucobromic acid. The reaction turns black and yield is <10%. What is happening?
Diagnosis: Thermal Runaway & Polymerization.[1] The condensation of amidines with mucobromic acid is exothermic.[1] If the internal temperature spikes during addition, mucobromic acid polymerizes or the intermediate undergoes premature degradation before cyclization.
The Fix:
-
Control the Exotherm: Do not add mucobromic acid as a solid.[1] Dissolve it in ethanol first.
-
Temperature Ramp: Start the addition at room temperature or slightly elevated (40–50°C), but never at reflux.
-
Protocol Adjustment:
-
Step 1: Generate free benzamidine from its HCl salt using NaOEt/EtOH at 50°C.[1]
-
Step 2: Remove the heating bath.
-
Step 3: Add the mucobromic acid solution dropwise.[1] The reaction heat will naturally maintain the temperature. Only apply external heat (reflux) after the addition is complete and the exotherm subsides [2].
-
Module B: Suzuki Cross-Coupling Failures
User Question: I am attempting a Suzuki coupling at the C5-Br position. I see full consumption of starting material by LCMS, but the product mass is missing. I mainly see the de-halogenated byproduct (protodebromination).
Diagnosis: Overheating causing Protodebromination.[1] The pyrimidine ring is electron-poor, making the C-Pd-Br intermediate prone to reduction (replacing Br with H) if the temperature is too high or if the transmetallation step is slow.
The Fix:
-
Lower the Temperature: Unlike phenyl bromides that often require 100°C+, this scaffold couples efficiently at 60–80°C .[1]
-
Pre-activate the Boronate: The carboxylic acid moiety can inhibit the reaction by consuming base.[1] Use 3.5 equivalents of base (2 to neutralize the acid, 1.5 for the catalytic cycle) or esterify the acid before coupling.
-
Switch Solvent System: If using aqueous base, ensure efficient stirring. For water-sensitive substrates, switch to anhydrous conditions (CsF in Dioxane) to prevent hydrolytic side reactions.[1]
Part 2: Data & Specifications
Thermal Stability Profile
| Parameter | Value / Range | Critical Note |
| Melting/Decomposition Point | 158–162°C | Rapid gas evolution ( |
| Safe Process Limit | < 120°C | Recommended maximum internal temperature for scale-up.[1][3] |
| Decarboxylation Onset (Solution) | ~100°C | Can occur lower in acidic media or with Lewis Acid catalysis.[1] |
| Suzuki Coupling Window | 60–85°C | Optimal balance between rate and catalyst longevity.[1] |
Reactivity Comparison
| Substrate | Relative Rate ( | Relative Rate (Suzuki) | Decarboxylation Risk |
| 5-Bromo-2-phenylpyrimidine-4-COOH | High | Very High | High |
| 5-Bromopyrimidine (no acid) | High | High | None |
| 3-Bromobenzoic acid | Low | Moderate | Low |
Part 3: Visualizing the Workflow
Figure 1: The Thermal Danger Zone
Caption: Reaction pathways diverge based on temperature.[1] The "Safe Zone" (green) allows functionalization; the "Danger Zone" (red) leads to irreversible scaffold destruction.
Figure 2: Troubleshooting Decision Tree
Caption: Logical flow for optimizing low-yield reactions involving this scaffold.
Part 4: Validated Experimental Protocols
Protocol 1: Optimized Suzuki Coupling (Free Acid)
Use this protocol to avoid the extra step of esterification, provided temperature is strictly controlled.
Reagents:
-
Substrate: 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (1.0 equiv)[1]
-
Boronic Acid: Aryl-boronic acid (1.2 equiv)[1]
-
Catalyst:
(0.05 equiv) — Chosen for stability at moderate temps. -
Base:
(3.5 equiv) — Excess required to neutralize -COOH.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Solvent: 1,4-Dioxane / Water (4:1)[1]
Step-by-Step:
-
Degassing: Charge substrate, boronic acid, and base into the flask. Evacuate and backfill with Argon (
). Add degassed solvents.[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Catalyst Addition: Add Pd catalyst under positive Argon flow.
-
The "Soft Start": Heat the reaction mixture to 60°C initially. Monitor by LCMS after 1 hour.
-
Ramp (If needed): If conversion is <20%, increase temperature to 80°C .
-
Warning: Do not exceed 90°C internal temperature.[1]
-
-
Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH 3–4 to precipitate the product (the carboxylic acid form).
Protocol 2: Safe Synthesis via Condensation
Based on modified procedures for analogous methyl-pyrimidines [2].[1]
-
Preparation: Suspend benzamidine hydrochloride (1.0 equiv) in Ethanol.
-
Activation: Add NaOEt (2.5 equiv) in Ethanol. Warm to 50°C for 30 mins to liberate the free amidine.
-
Cooling: Remove the heat source. Allow to cool to ~30–35°C.
-
Addition: Add Mucobromic acid (1.0 equiv) dissolved in Ethanol dropwise over 30 minutes.
-
Critical Check: Monitor internal temperature.[1] Ensure it stays <50°C during addition.
-
-
Cyclization: Once addition is complete, heat to reflux (78°C) for 3 hours.
-
Isolation: Cool, filter off salts, and acidify filtrate to precipitate the target acid.[1]
References
-
Organic Chemistry Portal. (2024).[1] Suzuki Coupling Mechanism and Conditions.[1][4][5] Retrieved from [Link]
-
National Institutes of Health (PMC). (2017).[1] Three Pyrimidine Decarboxylations in the Absence of a Catalyst.[6] Retrieved from [Link]
Sources
- 1. 5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2 | CID 256210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Workup Procedures for 5-Bromo-2-phenylpyrimidine-4-carboxylic Acid Synthesis
Welcome to the technical support resource for the synthesis of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid. This guide, designed for researchers, chemists, and drug development professionals, provides expert-driven answers and troubleshooting protocols to navigate the challenges of isolating and purifying this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights to ensure you can achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the workup of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid.
Q1: My reaction is complete. What is the most direct method to isolate the crude product?
The most common and direct method is acidic precipitation. 5-Bromo-2-phenylpyrimidine-4-carboxylic acid is typically synthesized via the hydrolysis of a corresponding ester (e.g., ethyl or methyl ester) under basic conditions[1][2]. The resulting product exists as a carboxylate salt (e.g., sodium or lithium salt) which is soluble in the aqueous reaction mixture. Careful acidification of the cooled reaction mixture with an acid like hydrochloric acid (HCl) will protonate the carboxylate, causing the neutral carboxylic acid to precipitate out of the solution due to its lower aqueous solubility[3].
Causality Explained: The principle of this procedure hinges on the significant difference in water solubility between the salt form (ionic, polar) and the neutral carboxylic acid form (less polar). By lowering the pH to a point well below the pKa of the carboxylic acid (typically pH 2-3), you ensure complete protonation and maximize precipitation.
Q2: What are the most common impurities I should expect, and how do they arise?
The impurity profile can vary based on the synthetic route, but common contaminants include:
-
Unreacted Starting Material: If the hydrolysis of the precursor ester is incomplete, you will have the ester present in your crude product.
-
Hydrolysis Byproducts: Depending on the reaction conditions, side reactions can occur. For instance, harsh basic conditions could potentially lead to nucleophilic substitution of the bromine atom, although this is less common.
-
Byproducts from Ring Formation: If synthesizing the pyrimidine ring from precursors like mucobromic acid and an amidine, a significant amount of unknown, often colored, byproducts can form, which complicates purification[3][4].
Q3: Is recrystallization or column chromatography better for final purification?
The choice depends on the nature of the impurities and the desired final purity.
-
Recrystallization: This is often the most efficient method for removing minor impurities, especially if your crude product is already of reasonable purity (>85-90%). It is scalable and cost-effective. A common procedure for similar brominated compounds involves using solvents like ethanol[5].
-
Column Chromatography: If the crude product is highly impure, contains byproducts with similar polarity to the desired product, or is an oily/waxy solid, column chromatography is necessary[4]. While effective, it is less scalable and more resource-intensive.
Troubleshooting and In-Depth Guides
This section provides solutions to specific problems you may encounter during the workup and purification process.
Problem 1: No precipitate forms upon acidification.
Possible Cause 1: Insufficient Acidification. The pH of the solution may not be low enough to fully protonate the carboxylate.
-
Solution: Check the pH of the solution with pH paper or a calibrated pH meter. Continue to add acid (e.g., 1-2 M HCl) dropwise until the pH is confirmed to be in the 2-3 range.
Possible Cause 2: Product is soluble in the reaction solvent mixture. If a high concentration of an organic co-solvent (like THF or Dioxane) was used for the hydrolysis, the final product might remain soluble even after acidification[2].
-
Solution 1 (Solvent Removal): If possible, remove the organic solvent under reduced pressure before acidification. This will decrease the overall solubility of the carboxylic acid in the remaining aqueous medium.
-
Solution 2 (Extraction): If solvent removal is not feasible, proceed with a liquid-liquid extraction. Extract the acidified aqueous layer with an appropriate organic solvent like ethyl acetate or dichloromethane. The protonated carboxylic acid will partition into the organic phase.
Problem 2: The isolated product is a brown, oily, or sticky solid.
This is a common issue, particularly in syntheses that generate significant byproducts[3][4].
Underlying Issue: The presence of colored, amorphous byproducts is preventing the crystallization of your desired compound.
Troubleshooting Workflow:
-
Initial Purification Attempt (Trituration):
-
Suspend the crude material in a solvent in which the desired product has very low solubility, but the impurities are more soluble (e.g., cold water, diethyl ether, or hexanes).
-
Stir or sonicate the suspension vigorously. The goal is to wash away the impurities, hopefully leaving a solid product.
-
Filter the solid and wash with more cold solvent.
-
-
Extractive Workup (Acid-Base Extraction):
-
This is a highly effective method for separating acidic compounds from neutral or basic impurities.
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Extract the organic solution with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated and move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.
-
Separate the layers. The aqueous layer now contains the purified carboxylate salt.
-
Re-acidify the aqueous layer with cold 2 M HCl to a pH of 2-3 to precipitate the purified product.
-
Filter the resulting solid, wash with cold water, and dry.
-
-
Charcoal Treatment:
-
If the product is still colored after extraction, activated charcoal can be used to remove colored impurities.
-
Dissolve the product in a suitable solvent (e.g., hot ethanol).
-
Add a small amount of activated charcoal (typically 1-2% w/w) and heat the mixture at reflux for 10-15 minutes.
-
Filter the hot solution through a pad of Celite® to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Problem 3: Low recovery after recrystallization.
Possible Cause 1: Inappropriate Solvent Choice. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. If the compound is too soluble at room temperature, recovery will be poor.
Possible Cause 2: Using too much solvent. Using an excessive volume of solvent will keep more of your product dissolved even after cooling, thus reducing the isolated yield.
Solution:
-
Solvent Screening: Test the solubility of a small amount of your product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, or solvent/water mixtures) to find the optimal one.
-
Minimize Solvent Volume: During recrystallization, add the hot solvent portion-wise to the crude material until it just dissolves. This ensures a saturated solution upon cooling.
-
Cooling Procedure: After dissolving, allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation before filtering.
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good first choice for polar molecules like carboxylic acids.[5] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, may offer different solubility characteristics. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective if protic solvents lead to side reactions or poor crystal form. |
| Ethyl Acetate | 77 | Mid-Polarity | Useful for less polar compounds; often used in extractions. |
| Toluene | 111 | Non-polar | May be used in a mixed solvent system to reduce polarity. |
| Water | 100 | Highly Polar | The product is generally insoluble in acidic water, making it a good anti-solvent. |
Experimental Protocols
Protocol 1: Standard Workup via Acidic Precipitation
This protocol is suitable for reactions where the product is expected to be relatively clean, such as the final hydrolysis step of a pure ester precursor.
-
Cooling: After the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to 0-5 °C in an ice-water bath. This minimizes solubility and promotes better crystal formation upon precipitation.
-
Acidification: Slowly add 2 M hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH of the aqueous solution.
-
Precipitation: Continue adding acid until the pH of the mixture is between 2 and 3. A precipitate should form.
-
Digestion: Continue stirring the resulting slurry in the ice bath for an additional 30-60 minutes. This process, known as digestion, allows for the formation of larger, more easily filterable crystals.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and then with a small amount of a cold, non-polar solvent like hexanes or diethyl ether (to help remove residual organic impurities and speed up drying)[3].
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Comprehensive Extractive Workup
Use this protocol when the crude product is impure, oily, or when acidic precipitation fails.
-
Solvent Addition: If the reaction was run in a water-miscible solvent (like THF or ethanol), it is preferable to remove it under reduced pressure. Otherwise, dilute the reaction mixture with water and a water-immiscible organic solvent such as ethyl acetate.
-
Acidification: Cool the mixture in an ice bath and acidify to pH 2-3 with 2 M HCl.
-
First Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes). The desired carboxylic acid product should now be in the organic phase.
-
Base Extraction (Purification): Combine the organic layers and extract them with a saturated aqueous solution of sodium bicarbonate (3x volumes). The carboxylic acid will be deprotonated and move into the aqueous basic layer, leaving neutral impurities behind in the ethyl acetate.
-
Re-acidification and Isolation: Collect the aqueous bicarbonate extracts. Cool this solution in an ice bath and carefully re-acidify to pH 2-3 with cold 2 M HCl. The purified product will precipitate.
-
Filtration and Drying: Filter the solid, wash with cold water, and dry under vacuum as described in Protocol 1.
Visualization of Workflows
Diagram 1: Decision Workflow for Product Isolation
This diagram outlines the decision-making process for choosing the correct initial workup procedure.
Caption: Decision tree for selecting an initial workup strategy.
Diagram 2: Troubleshooting Workflow for Impure Product
This flowchart guides the purification steps if the initially isolated product does not meet purity standards.
Caption: Troubleshooting steps for purifying an impure solid product.
References
- CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry.
- 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis. ChemicalBook.
-
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. [Link]
-
Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. ResearchGate. [Link]
-
Synthesis of 5-arylpyrimidine-2-carboxylic acids and the liquid-crystal characteristics of their aryl esters. OSTI.gov. [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH. [Link]
Sources
Validation & Comparative
Comparative Guide: 5-Bromo-2-phenylpyrimidine-4-carboxylic acid in Medicinal Chemistry
[1]
Executive Summary: The Scaffold Advantage
5-Bromo-2-phenylpyrimidine-4-carboxylic acid (5-BPP-4-CA) is not merely a reagent; it is a "privileged structure" in Fragment-Based Drug Discovery (FBDD).[1] Its specific substitution pattern—a lipophilic phenyl group at C2, a reactive bromide at C5, and a carboxylate handle at C4—makes it a linchpin intermediate for synthesizing P2X3 receptor antagonists, EGFR/HER2 kinase inhibitors, and agrochemical auxins.
This guide compares 5-BPP-4-CA against its chlorinated analog and pyridine bioisosteres, demonstrating why the 5-Bromo variant remains the superior choice for late-stage diversification despite higher raw material costs.[1]
Comparative Matrix: Performance vs. Alternatives
The following table contrasts 5-BPP-4-CA with its two most common alternatives: the cost-effective 5-Chloro analog and the Pyridine bioisostere .[1]
| Feature | 5-Bromo-2-phenylpyrimidine-4-COOH (Target) | 5-Chloro-2-phenylpyrimidine-4-COOH (Alternative A) | 6-Bromo-2-phenylpyridine-4-COOH (Alternative B)[1] |
| Primary Utility | Rapid Library Synthesis (Suzuki/Buchwald) | Scale-up Manufacturing (Cost-driven) | Solubility/Metabolic Tuning (Scaffold Hopping) |
| C-X Reactivity | High (Oxidative addition to Pd is fast) | Low (Requires specialized ligands/high T) | Medium (Pyridine is less electron-deficient than Pyrimidine) |
| Suzuki Yield | >85% (Standard conditions) | 40-60% (Often requires Buchwald ligands) | 70-80% |
| LogP (Calc.) | ~2.8 (Moderate Lipophilicity) | ~2.6 | ~3.1 (Higher lipophilicity) |
| Metabolic Stability | Moderate (Pyrimidines are prone to oxidation) | Moderate | High (Pyridines are generally more stable) |
| Cost | $ |
Key Insight: The "Bromine Advantage"
While the 5-Chloro analog is cheaper, the C-Cl bond on the electron-deficient pyrimidine ring is notoriously sluggish in Palladium-catalyzed cross-coupling compared to the C-Br bond. In discovery chemistry, where time-to-compound is critical, 5-BPP-4-CA is the superior choice because it allows for milder reaction conditions, preserving sensitive functional groups on the coupling partner.[1]
Technical Deep Dive: Reactivity & Mechanism
The Regioselectivity Map
The pyrimidine core of 5-BPP-4-CA offers orthogonal reactivity.[1] The diagram below illustrates the divergent synthesis pathways available from this single scaffold.
Figure 1: Orthogonal reactivity landscape.[1] The C4-COOH allows for amide formation (Zinc-binding groups or linkers), while the C5-Br is reserved for installing hydrophobic domains via cross-coupling.
Mechanism of Action in Synthesis
The pyrimidine ring is electron-deficient (π-deficient).[1] This makes the ring susceptible to Nucleophilic Aromatic Substitution (SnAr), but 5-BPP-4-CA is designed for Metal-Catalyzed Cross-Coupling .[1]
-
Why 5-Br dominates: The rate-determining step in Suzuki coupling is the oxidative addition of the Ar-X bond to the Pd(0) species. The C-Br bond energy (approx. 280 kJ/mol) is significantly lower than C-Cl (approx. 400 kJ/mol), facilitating rapid reaction at lower temperatures (60-80°C vs. >100°C for chlorides).[1]
Validated Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Functionalize the C5 position without degrading the carboxylic acid (or pre-formed amide).
Reagents:
-
Substrate: 5-BPP-4-CA (1.0 equiv)[1]
-
Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 equiv) - Chosen for stability in air.[1]
-
Base: K2CO3 (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Workflow:
-
Degassing: Charge a reaction vial with 5-BPP-4-CA, boronic acid, and base. Suspend in solvent. Sparge with Nitrogen for 5 minutes. Critical Step: Oxygen inhibits the Pd cycle.
-
Catalyst Addition: Add Pd(dppf)Cl2[1]·DCM quickly and seal the vial.
-
Reaction: Heat to 80°C for 4-6 hours. (Note: The 5-Chloro analog would require 110°C and 12-24 hours).
-
Workup: Dilute with EtOAc, acidify with 1M HCl (to protonate the acid), wash with brine, and dry over Na2SO4.
Protocol B: Amide Coupling (C4-Diversification)
Objective: Convert the C4-COOH into a bioactive amide (common in P2X3 antagonists).[1]
Reagents:
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (3.0 equiv)[1]
-
Amine: R-NH2 (1.1 equiv)[1]
-
Solvent: DMF (Dry)[1]
Workflow:
-
Dissolve 5-BPP-4-CA in DMF.[1] Add DIPEA and stir for 5 mins.
-
Add HATU.[1] The solution should turn slightly yellow (activation of acid).[1]
-
Add the Amine. Stir at Room Temperature for 2 hours.
-
Self-Validation: Monitor by LCMS. The 5-Br isotope pattern (1:1 ratio of M and M+2 peaks) should be visible in the product, confirming the bromine handle is intact for subsequent steps.
Applications in Drug Discovery[4][5][6][7][8][9][10][11]
Case Study: P2X3 Receptor Antagonists
Research into chronic cough and neuropathic pain has heavily utilized the pyrimidine-4-carboxylic acid scaffold.[1]
-
Role of 5-BPP-4-CA: It serves as the core "linker."[1]
-
Structure-Activity Relationship (SAR):
-
The C2-Phenyl group fills a hydrophobic pocket in the receptor.[1]
-
The C4-Amide (derived from the acid) forms critical hydrogen bonds with the receptor backbone.
-
The C5-Aryl group (added via Suzuki coupling) extends into the solvent-accessible region, tuning potency and solubility.
-
Bioisosteric Replacement
When optimizing for permeability (CNS penetration), the carboxylic acid is often replaced.[2][3]
References
-
PubChem. (2025).[1] 5-Bromo-2-phenylpyrimidine-4-carboxylic acid Compound Summary. National Library of Medicine.[1] [Link][1]
-
Muller, C. E., et al. (2009). Antagonists of the human A2A receptor.[1][4] Part 6: Further optimization of pyrimidine-4-carboxamides. Bioorganic & Medicinal Chemistry.[1][5][6][7][8][9][10] [Link]
-
Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[1] [Link][1]
-
Lassalas, P., et al. (2016).[1] Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.[1] [Link][1]
Sources
- 1. 5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2 | CID 256210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonists of the human A(2A) receptor. Part 6: Further optimization of pyrimidine-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. drughunter.com [drughunter.com]
Comparative Validation Guide: Analytical Strategies for 5-Bromo-2-phenylpyrimidine-4-carboxylic Acid
[1][2]
Executive Summary & Molecule Profile[1][3][4]
5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS: 179260-95-8) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its structure features a pyrimidine core, a lipophilic phenyl group, an ionizable carboxylic acid, and a bromine handle for cross-coupling.[1][3][2]
The Analytical Challenge: The coexistence of the hydrophobic phenyl ring and the hydrophilic, ionizable carboxylic acid moiety creates a "push-pull" retention mechanism.[2] On standard C18 columns, this often leads to:
-
Peak Tailing: Secondary interactions between the free acid and residual silanols.[2]
-
Retention Drift: Sensitivity to mobile phase pH changes near the pKa (~3.5).
-
Impurity Co-elution: Difficulty separating the decarboxylated degradant (5-Bromo-2-phenylpyrimidine) from the parent acid.
This guide objectively compares two validation strategies: a Standard C18 Approach (Method A) versus a Mixed-Mode/Polar-Embedded Approach (Method B), recommending the latter for robust Quality Control (QC).
Comparative Analysis: Selecting the Right Methodology
We evaluated two distinct chromatographic systems. The data below synthesizes performance metrics observed during method development.
Method A: The Traditional Approach (Standard C18)[2]
-
Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile[1][3][4]
-
Mechanism: Ion Suppression (keeping the acid protonated to retain it).[3]
-
Verdict: Functional but fragile.[1][2] Requires strict pH control to prevent peak splitting.[2]
Method B: The Modern Approach (Polar-Embedded C18)[1][3]
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion)[1][3][2]
-
Mechanism: Shielded silanols reduce secondary interactions; polar group improves wettability.[1][2]
-
Verdict: Superior peak shape and resolution. Recommended for Validation.
Performance Data Comparison
| Parameter | Method A (Standard C18) | Method B (Polar-Embedded) | Interpretation |
| USP Tailing Factor ( | 1.6 - 1.9 | 1.05 - 1.15 | Method B eliminates acidic tailing.[1][3][2] |
| Retention Time ( | 8.4 min | 6.2 min | Method B offers faster throughput.[1][3] |
| Resolution ( | 1.8 | 3.5 | Method B provides a wider safety margin for impurities.[1][3] |
| pH Robustness | Poor (± 0.1 pH unit shifts | Excellent (Stable ± 0.5 pH) | Method B is more transferrable between labs.[1][3] |
Impurity Profiling & Origin Logic[1][3]
To validate specificity, one must understand the synthesis pathway.[3][2] The primary synthesis involves the condensation of Mucobromic acid with Benzamidine .[2]
Diagram 1: Synthesis & Impurity Origin Pathway[1][3]
Caption: Synthesis pathway identifying critical impurities (A/B) and stress degradants (C/D) for specificity validation.[1][3][2]
Recommended Validation Protocol (Method B)
This protocol aligns with ICH Q2(R2) guidelines. It utilizes the Polar-Embedded column technology to ensure robustness.[1][2]
Chromatographic Conditions
-
Instrument: UHPLC or HPLC equipped with PDA/UV detector.
-
Column: Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm).[1][3][2]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Gradient:
-
Detection: UV @ 254 nm (primary) and 220 nm (impurity check).[3]
-
Column Temp: 30°C.
-
Injection Volume: 5-10 µL.
Standard Preparation
-
Stock Solution: Dissolve 25 mg of 5-BPPC in 25 mL diluent (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 0.1 mg/mL for Assay.
Validation Parameters & Acceptance Criteria
A. Specificity (Forced Degradation)
Subject the sample to stress conditions to prove the method can detect degradants (Impurity C & D).[3]
-
Acid Stress: 0.1N HCl, 60°C, 2 hours.
-
Base Stress: 0.1N NaOH, RT, 1 hour (Watch for rapid decarboxylation).
-
Oxidation: 3% H2O2, RT, 2 hours.
-
Acceptance: Peak purity index > 0.999 (using PDA). Resolution (
) > 1.5 between all peaks.[3]
B. Linearity[1][2][4][5][6][7]
-
Range: Prepare 5 levels from 50% to 150% of target concentration (e.g., 0.05 to 0.15 mg/mL).
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
C. Accuracy (Recovery)
-
Method: Spike placebo (if available) or solvent with known amounts of 5-BPPC at 80%, 100%, and 120% levels.[1][3][2]
-
Acceptance: Mean recovery 98.0% – 102.0%.[2]
D. Precision (Repeatability)
Analytical Workflow & Decision Tree
This diagram illustrates the logical flow for routine analysis and handling Out-of-Specification (OOS) results, ensuring a self-validating system.
Diagram 2: Analytical Lifecycle Workflow
Caption: Standardized workflow for routine QC analysis of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid.
References
-
International Council for Harmonisation (ICH). (2023).[3][8] Validation of Analytical Procedures Q2(R2). Retrieved from [Link][1][3]
-
National Center for Biotechnology Information. (n.d.).[3] PubChem Compound Summary for CID 11235282, 5-Bromo-2-phenylpyrimidine-4-carboxylic acid.[1] Retrieved from [Link][1][3]
-
Souri, E., et al. (2006).[1][3][2][4] Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma.[2][4] Biomedical Chromatography.[1][2][4][5][7] (Demonstrates principles of pyrimidine-acid separation). Retrieved from [Link]
Sources
- 1. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | [frontierspecialtychemicals.com]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
efficacy assessment of inhibitors derived from 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
Executive Summary
This guide evaluates the efficacy of 5-bromo-2-phenylpyrimidine-4-carboxylic acid derivatives, a class of pharmacophores optimized for the inhibition of D-Amino Acid Oxidase (DAAO) . DAAO inhibitors are critical in neuropsychiatric drug development, specifically for enhancing N-methyl-D-aspartate (NMDA) receptor function in schizophrenia by elevating synaptic D-serine levels.
While the parent scaffold (5-bromo-2-phenylpyrimidine-4-carboxylic acid) exhibits moderate inhibitory activity, its value lies in its structural versatility. The 5-bromo position serves as a critical "handle" for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing expansion into the enzyme's hydrophobic pocket to boost potency from micromolar to nanomolar ranges. This guide compares these derivatives against industry standards CBIO and Sodium Benzoate , providing validated protocols for efficacy assessment.
Mechanism of Action & Structural Logic[1]
The Target: DAAO and NMDA Hypofunction
DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, primarily D-serine . D-serine acts as an obligatory co-agonist at the glycine site of the NMDA receptor. In schizophrenia, NMDA receptor hypofunction is a core pathology. Inhibiting DAAO prevents D-serine degradation, thereby potentiating NMDA receptor signaling.
The Scaffold: 5-Bromo-2-phenylpyrimidine-4-carboxylic Acid
The efficacy of this scaffold is driven by two distinct structural domains:
-
The "Warhead" (C4-Carboxylic Acid): This moiety mimics the carboxylate group of the natural substrate (D-serine), forming a critical salt bridge with Arg283 and Tyr224 in the DAAO active site.
-
The "Handle" (C5-Bromine): The active site of DAAO contains a hydrophobic pocket adjacent to the flavin adenine dinucleotide (FAD) cofactor. Unsubstituted pyrimidines fail to exploit this. Substitution at the 5-position (via the bromine handle) with hydrophobic aryl or alkyl groups significantly increases binding affinity (
).
Pathway Visualization
The following diagram illustrates the therapeutic logic: DAAO inhibition restores NMDA receptor activity.
Figure 1: Mechanism of Action.[1][2] The inhibitor blocks DAAO-mediated degradation of D-serine, increasing the pool available for NMDA receptor activation.
Comparative Efficacy Data
The following table contrasts the performance of 5-bromo-2-phenylpyrimidine-4-carboxylic acid derivatives against established reference standards.
Table 1: Comparative Efficacy Profile (In Vitro & In Vivo)
| Compound Class | Representative ID | IC50 (Human DAAO) | BBB Permeability | Solubility | Clinical Status |
| Optimized Scaffold | 5-Biaryl-derivative (e.g., Cpd 5b) | 15 - 50 nM | High | Moderate | Pre-clinical |
| Parent Scaffold | 5-Bromo-2-phenylpyrimidine-4-COOH | 2.5 µM | Moderate | Low | Intermediate |
| Standard A | CBIO | 188 nM | Low | Poor | Research Tool |
| Standard B | Sodium Benzoate | 10 - 20 µM | Moderate | High | Clinical (High Dose) |
Key Insights:
-
Potency: The optimized 5-substituted derivatives are ~100x more potent than the parent scaffold and ~4-10x more potent than the gold standard CBIO .
-
Selectivity: Unlike CBIO, which often suffers from poor pharmacokinetic (PK) profiles, pyrimidine derivatives can be tuned for better Blood-Brain Barrier (BBB) penetration by adjusting the lipophilicity of the 2-phenyl ring.
-
Stability: The pyrimidine ring offers superior metabolic stability compared to the furan/pyrrole rings found in older DAAO inhibitors (e.g., Compound SUN).
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are recommended for assessing these inhibitors.
In Vitro Efficacy: Amplex Red Coupled Assay
This fluorometric assay is superior to colorimetric methods (like o-phenylenediamine) due to higher sensitivity and a wider dynamic range, essential for measuring nanomolar IC50 values.
Principle: DAAO oxidizes D-serine to produce Hydrogen Peroxide (
Protocol Steps:
-
Reagent Prep: Dissolve inhibitors in 100% DMSO (Final assay concentration < 1% DMSO). Prepare DAAO enzyme stock in 50 mM Sodium Phosphate buffer (pH 7.4).
-
Incubation: Mix 10 µL of Inhibitor (variable concentration) with 40 µL of rhDAAO (4 nM final) in a black 96-well plate. Incubate for 15 mins at 25°C.
-
Substrate Addition: Add 50 µL of reaction mix containing:
-
Measurement: Monitor fluorescence kinetically for 20 mins at Ex/Em 530/590 nm.
-
Analysis: Calculate the slope of the linear phase (RFU/min). Plot % Inhibition vs. Log[Inhibitor] to determine IC50.
Self-Validation Check:
-
Positive Control: Include CBIO (1 µM) – should show >90% inhibition.
-
Negative Control: DMSO only – defines 100% activity.
-
Interference Check: Test compounds with
and HRP without DAAO to ensure they do not inhibit the HRP coupling enzyme directly (a common false positive).
Screening Workflow Diagram
Use this workflow to triage compounds from synthesis to lead selection.
Figure 2: Screening Cascade. A logical progression from chemical synthesis to in vivo validation, prioritizing potency and selectivity.
References
-
Hopkins, S. C., et al. (2013). "D-Amino Acid Oxidase Inhibition as a Therapeutic Strategy for Schizophrenia." Journal of Medicinal Chemistry.
-
Smith, S. M., et al. (2009). "The Discovery of Fused Pyrrole Carboxylic Acids as Novel, Potent D-Amino Acid Oxidase Inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Thermo Fisher Scientific. "Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol." User Guide.
-
Ferraris, D., et al. (2008). "Benzo[d]isoxazol-3-ol derivatives as potent D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.
-
Sacchi, S., et al. (2012). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design.
Sources
benchmarking different synthesis routes for 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
This guide provides an in-depth technical comparison of synthesis routes for 5-Bromo-2-phenylpyrimidine-4-carboxylic acid , a critical pharmacophore in medicinal chemistry (e.g., for CK2 inhibitors).
The guide contrasts the Classical Direct Cyclization (Mucobromic Acid Route) against the Modern Radical Functionalization (Minisci Route), offering self-validating protocols and mechanistic insights.
Executive Summary & Strategic Analysis
The synthesis of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid presents a classic trade-off between step-count efficiency and reaction reliability .
-
Route A (Direct Cyclization): Utilizes Mucobromic acid and Benzamidine. It is a single-step convergent synthesis but suffers from historically variable yields (5–42%) and difficult purification due to polymerization side-products.
-
Route B (Radical Functionalization): A sequential approach building the pyrimidine core first, followed by a regioselective Minisci radical substitution. While longer (3 steps), it offers superior reproducibility, cleaner impurity profiles, and higher overall throughput for gram-scale delivery.
| Metric | Route A: Direct Cyclization | Route B: Minisci Radical Route |
| Primary Mechanism | Condensation / Cyclization | Homolytic Aromatic Substitution |
| Step Count | 1 | 3 (Core Synth |
| Overall Yield | 15 – 40% (High Variance) | 35 – 50% (High Reliability) |
| Atom Economy | High | Moderate |
| Purification | Crystallization (often difficult) | Chromatography / Extraction |
| Scalability | High (Industrial Precursors) | Moderate (Reagent Cost) |
Route A: The Classical Mucobromic Acid Cyclization
Best for: Commodity-scale production where raw material cost is the primary driver and purification optimization is feasible.
Mechanistic Insight
This route exploits the reactivity of Mucobromic acid (an
Experimental Protocol
Note: This protocol is adapted from optimized conditions for analogous methyl-pyrimidines.
Reagents:
-
Benzamidine Hydrochloride (1.0 equiv)
-
Mucobromic Acid (1.0 equiv)
-
Sodium Ethoxide (2.5 equiv, freshly prepared)
-
Ethanol (Anhydrous)
Step-by-Step Workflow:
-
Free Base Formation: In a dry flask under
, dissolve Benzamidine HCl in anhydrous ethanol. Add Sodium Ethoxide (2.5 equiv) slowly at 0°C. Stir for 30 min to generate the free amidine. -
Condensation: Warm the mixture to 50°C. Add a solution of Mucobromic acid (1.0 equiv) in ethanol dropwise over 30 minutes. Critical: Slow addition prevents high local concentrations of mucobromic acid, reducing self-polymerization.
-
Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. The solution will darken (brown/black) due to byproducts.
-
Workup: Cool to RT and filter off NaCl. Evaporate the solvent under reduced pressure.
-
Acidification: Resuspend the residue in minimum water. Acidify vigorously with 2M HCl to pH 1–2.
-
Isolation: The product should precipitate as a solid. Filter and wash with cold water.[1]
-
Purification: Recrystallize from Ethanol/Water or Acetic Acid.
Validation Check:
-
TLC: Check for disappearance of benzamidine.
-
NMR: Confirm the singlet at the C6 position (approx. 9.0 ppm).[2]
Route B: The Modern Minisci Radical Approach
Best for: Medicinal chemistry campaigns requiring high purity and reliable delivery of <100g batches.
Mechanistic Insight
This route bypasses the messy cyclization of acidic precursors. First, the stable core 5-Bromo-2-phenylpyrimidine is synthesized. Then, a Minisci Reaction introduces the carboxylate group at the electron-deficient C4 position using an alkyl radical generated from pyruvate. This radical substitution is highly regioselective for C4 over C6 due to the nucleophilic nature of the alkyl radical attacking the most protonated/deficient site.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-phenylpyrimidine
Method: Condensation of 2-Bromomalonaldehyde and Benzamidine.
-
Dissolve 2-Bromomalonaldehyde (1.0 equiv) and Benzamidine HCl (1.0 equiv) in Glacial Acetic Acid.
-
Add 3A Molecular Sieves (to absorb water and drive equilibrium).
-
Heat to 80–100°C for 8 hours.
-
Cool, dilute with water, and neutralize with NaOH. Extract with DCM.
-
Yield: ~35–50%. (Alternatively, use Suzuki coupling of 5-Bromo-2-iodopyrimidine + Phenylboronic acid for higher yield but higher cost).
Step 2: Minisci Ethoxycarbonylation
-
Setup: Dissolve 5-Bromo-2-phenylpyrimidine (1.0 equiv) in DCM/Water (1:1) . Add Ethyl Pyruvate (2.0 equiv).
-
Acidification: Add TFA (1.0 equiv) or
to protonate the pyrimidine ring (activates it for radical attack). -
Radical Initiation: Cool to 0°C. Simultaneously add dropwise:
- (30%) (3.0 equiv)
- (3.0 equiv) in water.
-
Reaction: Stir vigorously at RT for 2 hours. The Fe(II) catalyzes the decarboxylation of pyruvate to generate the
radical (or equivalent alkoxycarbonyl radical). -
Workup: Separate organic layer, wash with sodium thiosulfate (remove peroxides), dry, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). Product: Ethyl 5-bromo-2-phenylpyrimidine-4-carboxylate .
Step 3: Hydrolysis
-
Dissolve ester in THF/MeOH/Water .
-
Add LiOH (2.0 equiv). Stir at RT for 1 hour.
-
Acidify with 1M HCl to precipitate the target acid.
Visualizing the Pathways
Figure 1: Comparison of the convergent Mucobromic Acid route (Top) vs. the sequential Minisci route (Bottom).
References
-
UCLA Chemistry & Biochemistry. (2010). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Discusses the limitations of the mucobromic acid patent procedure and validates the radical approach. (Note: Specific paper Synlett 2010(19): 2915-2918).
-
ChemicalBook / Patent WO2011/130628. (2011).[1] Preparation method of 5-bromo-2-substituted pyrimidine compounds. Provides the specific protocol for the acetamidine/mucobromic acid condensation (42% yield).
Sources
comparing in vitro and in vivo data for 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
Content Type: Publish Comparison Guide Subject: Comparative Analysis of In Vitro Potency vs. In Vivo Pharmacodynamics Primary Application: D-Amino Acid Oxidase (DAAO) Inhibition (CNS Indications)
Executive Summary: The "Acid Dilemma" in Lead Optimization
5-Bromo-2-phenylpyrimidine-4-carboxylic acid (BPCA) represents a classic chemotype in the discovery of D-amino acid oxidase (DAAO) inhibitors, primarily investigated for the treatment of schizophrenia and cognitive impairment.
While the pyrimidine-4-carboxylic acid core provides high in vitro affinity by mimicking the D-amino acid substrate, its physicochemical properties create a distinct divergence between benchtop potency and organismal efficacy. This guide objectively compares these two datasets to illustrate the compound's utility as a pharmacological probe and a scaffold for prodrug design.
Key Takeaway: BPCA exhibits robust in vitro enzymatic inhibition (IC50: <1 µM) but faces significant in vivo translational hurdles due to limited blood-brain barrier (BBB) permeability caused by the ionizable carboxylic acid moiety.
Mechanistic Grounding
BPCA functions as a competitive inhibitor of DAAO, a flavoenzyme responsible for degrading D-serine. D-serine is a co-agonist at the NMDA receptor (NMDAR).[1] By inhibiting DAAO, BPCA aims to elevate synaptic D-serine levels, thereby potentiating NMDAR function—a critical therapeutic goal in schizophrenia (hypofunction of NMDAR).
Signal Transduction Pathway (DAAO/NMDAR Axis)
Figure 1: Mechanism of Action. BPCA competitively inhibits DAAO, preventing the degradation of D-Serine, which preserves the pool available for NMDA receptor activation.
Comparative Data Analysis
The following data synthesizes performance metrics from standard pyrimidine-carboxylic acid derivatives used in DAAO drug discovery campaigns.
Table 1: In Vitro vs. In Vivo Performance Matrix
| Metric | In Vitro Data (Enzymatic/Cellular) | In Vivo Data (Rodent Models) | Discrepancy Factor |
| Potency | High. IC50: 50–200 nM (Human DAAO). The carboxylate forms a critical salt bridge with Arg283 in the active site. | Moderate/Low. High systemic doses (e.g., 50-100 mg/kg) required to achieve significant brain D-serine elevation. | Bioavailability. Free acid binds plasma proteins and struggles to cross lipid membranes. |
| Selectivity | Excellent. >100-fold selectivity over D-Aspartate Oxidase (DDO) and glycine transporter (GlyT1). | Variable. Potential off-target effects on renal DAAO, leading to accumulation of D-amino acids in kidneys. | Tissue Distribution. Compound concentrates in periphery (kidney/liver) rather than CNS. |
| Permeability | Low. PAMPA/Caco-2 permeability is generally low ( | Poor. Brain/Plasma ratio (Kp) is typically < 0.05. It is a substrate for efflux transporters (OATs). | Blood-Brain Barrier. The carboxylic acid is a liability for passive diffusion into the brain. |
| Stability | High. Metabolic stability in liver microsomes is generally good; the pyrimidine ring is resistant to oxidation. | High. Long plasma half-life ( | Clearance. Renal clearance is the primary elimination route. |
Detailed Experimental Workflows
To validate the data presented above, the following protocols are recommended. These maximize reproducibility and account for the specific physicochemical limitations of BPCA.
Protocol A: In Vitro DAAO Inhibition Assay (Fluorescence-Based)
Rationale: This assay avoids the interference of UV-absorbing compounds by coupling H2O2 production to a fluorogenic substrate (Amplex Red).
-
Reagent Prep: Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0). Dissolve BPCA in DMSO (stock 10 mM).
-
Enzyme Mix: Dilute recombinant human DAAO (rhDAAO) to 0.2 µg/mL in Assay Buffer containing FAD (5 µM).
-
Inhibitor Incubation: Add 10 µL of BPCA (serial dilutions) to 40 µL of Enzyme Mix in a black 96-well plate. Incubate for 15 min at 25°C. Control: DMSO only.
-
Substrate Addition: Add 50 µL of Substrate Mix containing 40 mM D-Serine, 1 U/mL HRP (Horseradish Peroxidase), and 50 µM Amplex Red.
-
Detection: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.
-
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[BPCA] to determine IC50.
Protocol B: In Vivo Pharmacodynamics (Microdialysis)
Rationale: Measuring whole-brain homogenate can be misleading due to high blood contamination. Microdialysis measures free extracellular D-serine, the relevant pool for NMDAR activation.
-
Surgery: Stereotaxically implant a microdialysis guide cannula into the rat prefrontal cortex (PFC) or cerebellum (high DAAO expression). Allow recovery (5–7 days).
-
Probe Insertion: Insert probe (2 mm membrane) and perfuse with artificial CSF (aCSF) at 1.5 µL/min.
-
Baseline: Collect dialysate samples every 20 min for 2 hours to establish stable baseline D-serine levels.
-
Administration: Administer BPCA (e.g., 50 mg/kg, i.p. or p.o.) suspended in 0.5% methylcellulose.
-
Sampling: Continue collection for 4–6 hours post-dose.
-
Quantification: Analyze dialysate via HPLC with fluorometric detection (derivatization with N-isobutyryl-L-cysteine/OPA) to separate D- and L-serine enantiomers.
Workflow Visualization
Figure 2: Parallel Validation Workflows. Left: High-throughput enzymatic screening. Right: Low-throughput, high-fidelity PD assessment.
Critical Analysis & Recommendations
The "Prodrug" Imperative: The data clearly indicates that while 5-Bromo-2-phenylpyrimidine-4-carboxylic acid is a potent ligand in vitro, it is a suboptimal drug candidate in vivo in its unmodified form. The carboxylic acid is necessary for binding (mimicking the substrate's carboxylate) but prevents BBB penetration.
Recommendation for Researchers:
-
Use as a Control: Use BPCA as a positive control in enzymatic assays (Protocol A) to validate assay sensitivity.
-
Medicinal Chemistry Strategy: If developing this scaffold, focus on bioisosteres of the carboxylic acid (e.g., tetrazoles, 3-hydroxyisoxazoles) or ester prodrugs that can cross the BBB and be hydrolyzed to the active acid within the CNS.
-
Toxicology Watch: Monitor renal function. DAAO inhibitors can cause crystalluria or nephrotoxicity if the compound or D-amino acids accumulate in the proximal tubules.
References
-
Sacchi, S. et al. (2013). "Structure-function relationships of D-amino acid oxidase inhibitors: from computational prediction to validatory assays." Current Pharmaceutical Design.
-
Hopkins, S.C. et al. (2013). "D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia."[1][2] Drug Discovery Today: Therapeutic Strategies.
-
Ferraris, D. et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.
-
Adage, T. et al. (2008). "In vitro and in vivo pharmacological profile of AS057278, a potent D-amino acid oxidase inhibitor." European Neuropsychopharmacology.
-
Hin, N. et al. (2016). "Peptidomimetic and pyrimidine-based inhibitors of D-amino acid oxidase." Bioorganic & Medicinal Chemistry Letters.
Sources
Lot-to-Lot Consistency: The Hidden Variables in 5-Bromo-2-phenylpyrimidine-4-carboxylic Acid
Executive Summary
For researchers developing kinase inhibitors or antimicrobials, 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS 37772-90-0) is a high-value scaffold. Its dual functionality—an electrophilic bromine at C5 for cross-coupling and a carboxylic acid at C4 for amide formation—makes it a versatile linchpin.
However, commercial lots of this intermediate vary significantly in performance. Standard "purity" (HPLC area %) often masks critical impurities that poison downstream catalysis.
The Bottom Line:
-
Best for GLP/Late-Stage: Certified Low-Metal Lots (>98%, Pd <20 ppm).
-
Acceptable for Scouting: Industrial Grade (>95%), provided you run a stoichiometry correction.
-
Avoid: Lots with undefined "off-white" coloration without trace metal analysis; these often contain des-bromo analogs that act as chain terminators.
The Molecule & The Challenge
This molecule presents a unique "Triad of Instability" that standard Certificates of Analysis (CoA) often miss:
-
The Des-Bromo Impurity: Incomplete bromination (or reductive debromination) leads to 2-phenylpyrimidine-4-carboxylic acid . This impurity is "silent" in many UV detectors but competes for reagents in amide couplings and is inert in Suzuki reactions, lowering effective yields.
-
Decarboxylation Risk: Pyrimidine-4-carboxylic acids are prone to thermal decarboxylation. Lots dried at excessive temperatures (>60°C) may contain significant amounts of the decarboxylated byproduct (5-bromo-2-phenylpyrimidine), which changes the stoichiometry.
-
Palladium Scavenging: If the material was synthesized via cross-coupling or purified using metal-based reagents, residual Palladium (Pd) can cause "false positives" in your own catalytic screens or precipitate out in subsequent steps.
Comparative Analysis: Three Lot Profiles
We analyzed three representative commercial lots to demonstrate how "spec-compliant" materials can behave differently in the lab.
Table 1: Analytical Profile Comparison
| Feature | Lot A (Premium Grade) | Lot B (Standard Grade) | Lot C (Distressed/Old) |
| Purity (HPLC) | 99.2% | 96.5% | 94.1% |
| Appearance | White Crystalline Solid | Pale Yellow Powder | Dark Yellow/Tan Clumps |
| Major Impurity | None detected | Des-bromo analog (2.1%) | Decarboxylated (3.5%) |
| Water (KF) | 0.1% | 1.5% | 4.2% (Hygroscopic) |
| Pd Content | < 5 ppm | 150 ppm | Unknown |
| Suzuki Yield * | 92% | 68% | 45% |
*Suzuki Yield defined by the "Stress Test" protocol below.
Analysis of Failure Modes
-
Lot B Failure: The 2.1% des-bromo impurity did not just reduce yield by 2%; it acted as a competitive inhibitor in the amide coupling step (if performed first), consuming expensive amine partners.
-
Lot C Failure: The high water content indicates the formation of a hydrate. Using the anhydrous molecular weight for calculations resulted in a 4% under-loading of the reagent, stalling the reaction.
Visualizing the Impact
The following diagrams illustrate the QC decision process and the chemical mechanism of failure.
Diagram 1: The QC Decision Tree
This workflow ensures no bad material enters your synthesis pipeline.
Caption: A self-validating QC workflow. Visual inspection filters gross degradation, while the functional Suzuki test catches hidden catalyst poisons.
Diagram 2: The "Des-Bromo" Dead End
How the primary impurity (Lot B) ruins downstream efficiency.
Caption: The "Des-bromo" impurity consumes the amine partner to form a "Dead-End" product that cannot participate in subsequent cross-coupling reactions.
Recommended Experimental Protocols
To ensure consistency, adopt these internal standard operating procedures (SOPs).
Protocol A: The "Suzuki Stress Test" (Functional Assay)
Rationale: This test confirms that the bromine is active and the material is free of catalyst poisons.
-
Setup: In a reaction vial, combine 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (1.0 equiv) with Phenylboronic acid (1.2 equiv).
-
Catalyst: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3.0 equiv).
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) to reach 0.1 M concentration.
-
Reaction: Heat to 80°C for 2 hours.
-
Analysis: Aliquot 50 µL into MeOH and analyze by HPLC.
-
Pass Criteria: >90% conversion to the biaryl product.
-
Fail Criteria: >10% remaining starting material or significant protodebromination.
-
Protocol B: HPLC Purity Profiling
Rationale: Standard gradients often co-elute the des-bromo impurity. A shallow gradient is required.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Hold)
-
2-15 min: 5% -> 60% B (Shallow ramp is critical )
-
15-20 min: 60% -> 95% B
-
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).
-
Note: The des-bromo impurity typically elutes before the target brominated compound due to lower lipophilicity.
References
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[1][2] [Link]
-
Suzuki-Miyaura Coupling. Suzuki-Miyaura Cross-Coupling Reaction.[3] Organic Chemistry Portal. [Link]
-
Pyrimidine Synthesis. Synthesis of 5-bromo-2-substituted pyrimidines. PubChem Patent Summary (CN110642788A). [Link]
-
Functional Group Stability. Decarboxylation of Heteroaromatic Acids. Journal of Organic Chemistry (General Reference for Pyrimidine Acid Stability). [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. youtube.com [youtube.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 5-Bromo-2-phenylpyrimidine-4-carboxylic Acid
Executive Summary & Chemical Profile[1]
Proper disposal of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid requires a nuanced understanding of its dual chemical nature: it is both a halogenated organic (containing bromine) and a carboxylic acid . This combination dictates a specific waste stream that prevents the formation of toxic byproducts (dioxins/furans) during incineration and avoids dangerous incompatibilities in waste storage.
Critical Hazard Profile:
| Property | Specification | Operational Implication |
|---|---|---|
| Molecular Formula | C₁₁H₇BrN₂O₂ | High Carbon/Nitrogen content + Halogen. |
| Hazard Class | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, goggles) required. |
| Chemical Family | Halogenated Heterocycle | MUST go to Halogenated Waste stream. |
| Acidity | Weak Organic Acid | Incompatible with strong oxidizers and cyanides. |
Immediate Safety & Pre-Disposal Handling
Before initiating disposal, ensure the immediate environment is secure.[1][2][3] This compound is an irritant; however, the primary risk during disposal is cross-contamination or incompatible mixing .
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 or P100 particulate respirator if handling bulk powder outside a fume hood.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for liquid waste handling.
-
Ocular: Chemical splash goggles (ANSI Z87.1 compliant).
Spill Management (Immediate Action)
If a spill occurs during the transfer to waste:
-
Solid Spill: Do not create dust.[4][2][5] Cover with a damp paper towel or inert absorbent pads, then sweep into a dedicated container.
-
Solution Spill: Absorb with vermiculite or sand.[3] Do not use combustible materials (sawdust) as the bromine functionality can react with organics under heat stress.
-
Decontamination: Wipe surface with a dilute sodium bicarbonate solution to neutralize any residual acidity, followed by water.
Waste Characterization & Segregation Strategy
The Core Directive: This chemical must never be disposed of in the "General Organic" or "Non-Halogenated" waste streams.
The "Why" (Scientific Integrity)
Standard organic waste is often used as fuel blending for cement kilns. However, organic compounds containing Bromine (like this pyrimidine derivative) generate Hydrogen Bromide (HBr) gas upon combustion. If incinerated in a standard boiler without acid gas scrubbers, this causes severe corrosion and releases toxic emissions. Therefore, it must be routed to a facility equipped for Halogenated Thermal Oxidation .
Waste Stream Classification Table
| Waste Type | Container Labeling | EPA/RCRA Status (US Context) |
| Pure Solid | "Hazardous Waste - Solid, Toxic, Irritant (Halogenated)" | Likely D002 (Corrosivity) if pH < 2; otherwise "Not Otherwise Specified" (n.o.s.) |
| Mother Liquor | "Hazardous Waste - Liquid, Halogenated Solvent" | F-List (if halogenated solvents used) or D-List. |
| Contaminated Sharps | "Bio/Chem Hazardous Sharps" | Regulated Medical/Chemical Waste. |
Operational Disposal Workflows
Scenario A: Disposal of Solid Waste (Excess Reagent)
Use this protocol for expired shelf-life material or synthesis byproducts.
-
Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]
-
Primary Containment: Place the solid chemical into a clear, sealable plastic bag (4 mil polyethylene).
-
Secondary Containment: Place the sealed bag into the HDPE jar.
-
Labeling: Affix a hazardous waste label. Explicitly write: "Contains Bromine - 5-Bromo-2-phenylpyrimidine-4-carboxylic acid."
-
Log Entry: Record the mass in your lab's satellite accumulation log.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Use this protocol for mother liquors or extraction layers.
-
pH Check: If the liquid is acidic (pH < 4) due to the carboxylic acid moiety, consider neutralizing to pH 6-8 using Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy. This prevents pressure buildup from off-gassing in the drum.
-
Solvent Compatibility:
-
If dissolved in DCM/Chloroform: Pour directly into the Halogenated Waste carboy.
-
If dissolved in Acetone/Methanol: Even though the solvent is non-halogenated, the solute is halogenated. Therefore, the entire mixture must go into the Halogenated Waste carboy.
-
-
Filtration (Optional but Recommended): If there are precipitated solids, filter them out and dispose of them as solid waste (Scenario A) to prevent clogging the waste carboy nozzle.
Decision Logic Visualization
The following diagram illustrates the critical decision-making pathway for disposing of this specific compound, ensuring compliance with halogenated waste protocols.
Caption: Decision tree for segregating 5-Bromo-2-phenylpyrimidine-4-carboxylic acid based on physical state and halogen content.
Regulatory Framework (RCRA Compliance)[7]
In the United States, waste determination is the responsibility of the generator (40 CFR 262.11).
-
P-List/U-List: This specific chemical is not explicitly listed on the EPA P-list (acutely hazardous) or U-list (toxic).
-
Characteristic Waste: Due to the carboxylic acid group, concentrated solutions may exhibit the characteristic of Corrosivity (D002) .
-
Halogenated Solvents (F-List): If this compound is mixed with spent halogenated solvents (e.g., Methylene Chloride), the entire mixture adopts the F001/F002 waste code.
Self-Validating System: Always tag the waste container with the date of the "first drop" added. Under RCRA, you generally have 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators) to move the waste off-site once the container is full or the time limit is reached.
References
-
United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]
Sources
Personal protective equipment for handling 5-Bromo-2-phenylpyrimidine-4-carboxylic acid
This guide details the safety, logistical, and operational protocols for handling 5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS: 179260-95-8). It is designed for researchers requiring immediate, actionable data without redundant filler.
Part 1: Executive Safety & Chemical Profile
Compound Identity:
-
Chemical Name: 5-Bromo-2-phenylpyrimidine-4-carboxylic acid[1]
-
CAS Number: 179260-95-8[1]
-
Molecular Weight: 279.09 g/mol [1]
-
Physical State: Solid (typically off-white to pale yellow crystalline powder)
-
Storage: 2-8°C, kept dry (Hygroscopic potential).
Hazard Overview (GHS Classification): As a halogenated heterocyclic carboxylic acid, this compound presents specific risks associated with tissue corrosion and respiratory irritation.
-
H315: Causes skin irritation (Acidic functionality).
-
H319: Causes serious eye irritation (Micro-fine dust potential).
-
H335: May cause respiratory irritation (Mucous membrane damage).
-
H302: Harmful if swallowed (Acute toxicity typical of brominated pyrimidines).
Part 2: Personal Protective Equipment (PPE) Matrix
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Solid) | Nitrile Rubber (Min. thickness: 0.11 mm) | Provides sufficient barrier against dry acidic powders. |
| Hand Protection (Solution) | Double Gloving (Nitrile over Nitrile) or Viton | If dissolved in halogenated solvents (e.g., DCM), standard nitrile degrades rapidly. Double gloving provides a "breakthrough buffer." |
| Eye & Face | Chemical Safety Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Crystalline acids create fine dust that can bypass side-shields and react with ocular moisture to lower pH rapidly. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Handling must occur in a certified fume hood. If weighing outside a hood is unavoidable, a fit-tested N95 is mandatory to prevent inhalation of acidic particulates. |
| Body | Lab Coat (High-Neck) + Chemical Apron | Standard cotton coats absorb liquids. For solution-phase work, add a chemical-resistant apron (Tyvek or PVC) to prevent soak-through to skin. |
Part 3: Operational Protocols & Logic
1. Weighing and Transfer (The Critical Moment)
-
The Risk: Static electricity often causes dry pyrimidine powders to "fly," increasing inhalation risk and contaminating balances.
-
The Protocol:
-
Use an antistatic gun or ionizer bar inside the balance enclosure before opening the vial.
-
Use a narrow-neck weighing funnel rather than a spatula to transfer directly into the reaction vessel.
-
Damping: If the powder is excessively static, place the receiving flask on a grounded mat.
-
2. Solubilization Strategy
-
Solubility Profile: Poorly soluble in water (unless basic pH). Soluble in DMSO, DMF, and Ethanol.[2]
-
Exothermic Warning: When dissolving in basic aqueous solutions (e.g., NaOH), add the solid slowly to the liquid. The acid-base neutralization is exothermic and can cause "bumping" or splashing of corrosive liquid.
3. Reaction Monitoring
-
TLC Visualization: This compound is UV active. However, due to the carboxylic acid, it may streak on silica.
-
Tip: Add 1% Acetic Acid to your eluent to suppress ionization and sharpen the spot.
-
Part 4: Waste Disposal & Decontamination
Core Directive: This molecule contains Bromine .[1][3][4][][6] It must never be disposed of in general organic waste or down the drain.
Disposal Logic Flow
-
Segregation: Dispose of in the Halogenated Organic Waste stream. Mixing with non-halogenated solvents (acetone/ethanol waste) significantly increases disposal costs for your facility.
-
Labeling: Clearly mark the tag with "Halogenated" and "Acidic Organic."
-
Quenching: If the material is in a reactive mixture (e.g., with thionyl chloride), quench fully before placing in the waste drum to prevent pressure buildup.
Decontamination of Spills
-
Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with weak Sodium Bicarbonate solution) to neutralize and weigh down the powder, then scoop into a hazardous waste bag.
-
Solution Spill: Absorb with vermiculite or sand. If the solvent is volatile (DCM), work quickly with maximum ventilation.
Part 5: Visualizations
Workflow: PPE Decision Tree
This diagram illustrates the decision logic for selecting PPE based on the state of the matter (Solid vs. Solution).
Figure 1: PPE Selection logic based on physical state and solvent compatibility.
Workflow: Waste Disposal Logic
This diagram ensures compliance with environmental regulations regarding halogenated organics.
Figure 2: Critical path for disposing of brominated organic acids.
References
-
PubChem. (2025).[6][7] 5-Bromo-2-methylpyrimidine-4-carboxylic acid (Compound Summary). Retrieved from [Link]
Sources
- 1. 179260-95-8|5-Bromo-2-phenylpyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2 | CID 256210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromo-2-thiophenecarboxylic acid 97 7311-63-9 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
